Polyglycerin-3
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNTUZCMJBTHOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56090-54-1, 20411-31-8 | |
| Record name | Polyglycerin-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Polyglycerol-3 via Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of polyglycerol-3 (PG-3) through the ring-opening polymerization (ROP) of glycidol (B123203). The methodologies detailed herein are aimed at achieving controlled polymerization to yield low molecular weight polyglycerols, with a particular focus on oligomers averaging three glycerol (B35011) units. This document is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development, offering detailed experimental protocols, comparative data, and visual representations of the underlying chemical processes.
Introduction to Polyglycerol-3
Polyglycerol-3 is a hydrophilic and biocompatible polyether polyol. Its structure, comprising three repeating glycerol units, imparts unique properties such as high water solubility, a multitude of hydroxyl groups for further functionalization, and a flexible aliphatic backbone. These characteristics make PG-3 and its derivatives highly attractive for a wide range of biomedical and pharmaceutical applications, including their use as drug delivery carriers, protein conjugates, and surface modification agents. The synthesis of polyglycerols with controlled molecular weight and low polydispersity is crucial for these applications, and ring-opening polymerization of glycidol stands out as a versatile and effective method to achieve this.[1]
Synthetic Strategies for Polyglycerol-3 via Ring-Opening Polymerization
The primary route for synthesizing polyglycerol-3 is the ring-opening polymerization of glycidol, a latent AB2-type monomer.[2] This process can be initiated through either anionic or cationic mechanisms, each offering distinct advantages and challenges in controlling the final polymer architecture.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely employed method for the controlled synthesis of polyglycerols.[1][2] This technique typically involves the use of a partially deprotonated alcohol as an initiator, which attacks the epoxide ring of the glycidol monomer. The propagation then proceeds through the newly formed alkoxide. A key strategy for achieving low molecular weight polyglycerols with narrow molecular weight distributions is the slow addition of the monomer to the initiator.[1] This approach minimizes side reactions, such as cyclization, and allows for a more uniform growth of the polymer chains.
A common initiator for this process is 1,1,1-tris(hydroxymethyl)propane (TMP), which, when partially deprotonated, provides a multifunctional core from which the polyglycerol chains can grow.[1]
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of glycidol offers an alternative pathway to polyglycerols. This method typically employs Lewis or Brønsted acids as catalysts. Two primary mechanisms have been proposed for CROP of glycidol: the active chain end mechanism and the activated monomer mechanism.[3] While CROP can be effective, controlling the polymerization to achieve low molecular weights and narrow polydispersities can be more challenging compared to AROP due to the potential for side reactions. However, recent advancements have demonstrated improved control, for instance, through the use of specific catalysts like tris(pentafluorophenyl)borane, which can also facilitate catalyst recycling.[4]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis of low molecular weight polyglycerol, with conditions that can be adapted to target a degree of polymerization of approximately three.
Anionic Ring-Opening Polymerization of Glycidol using a TMP Initiator
This protocol is based on the principle of slow monomer addition to a partially deprotonated multifunctional initiator to achieve controlled polymerization.
Materials:
-
Glycidol (freshly distilled)
-
1,1,1-tris(hydroxymethyl)propane (TMP)
-
Potassium methylate (or other strong base)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Acetone
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a predetermined amount of 1,1,1-tris(hydroxymethyl)propane (TMP) in an anhydrous solvent.
-
Deprotonation: Add a catalytic amount of a strong base, such as potassium methylate, to partially deprotonate the hydroxyl groups of the TMP. The degree of deprotonation is a critical parameter for controlling the number of active sites. The mixture is typically stirred at an elevated temperature (e.g., 80-90 °C) for a set period to ensure deprotonation.
-
Monomer Addition: Prepare a solution of freshly distilled glycidol in the same anhydrous solvent. Using a syringe pump, add the glycidol solution to the initiator solution at a very slow and constant rate. The reaction temperature is typically maintained between 90-100 °C.[1] The slow addition is crucial for controlling the molecular weight and minimizing polydispersity.
-
Polymerization: After the complete addition of the monomer, the reaction mixture is stirred at the same temperature for an additional period (e.g., 8-12 hours) to ensure complete conversion.
-
Termination and Purification: The polymerization is terminated by the addition of methanol. The solvent is then removed under reduced pressure. The resulting polymer is dissolved in methanol and precipitated in a non-solvent like cold acetone. This precipitation step is repeated 2-3 times to remove unreacted monomer and initiator.
-
Drying: The purified polyglycerol is dried under vacuum at an elevated temperature (e.g., 80 °C) for 12 hours to yield a viscous liquid.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis of low molecular weight polyglycerols via ring-opening polymerization. The precise values for "Polyglycerol-3" would require specific optimization of the monomer-to-initiator ratio and other reaction conditions.
| Parameter | Anionic ROP (Typical Values for Low MW PG) | Cationic ROP (Typical Values for Low MW PG) | Reference |
| Monomer | Glycidol | Glycidol | [1] |
| Initiator/Catalyst | TMP / Potassium Methylate | Tris(pentafluorophenyl)borane | [1][4] |
| Monomer/Initiator Ratio | Variable (adjusted to target MW) | Variable (adjusted to target MW) | |
| Reaction Temperature (°C) | 90 - 100 | Ambient | [1][4] |
| Reaction Time (h) | 15 - 24 | 1 - 4 | [5] |
| Yield (%) | > 90 | > 90 |
| Property | Anionic ROP (Typical Values for Low MW PG) | Cationic ROP (Typical Values for Low MW PG) | Reference |
| Number Average Molecular Weight (Mn, g/mol ) | 500 - 2000 | 1000 - 4000 | [1][6] |
| Weight Average Molecular Weight (Mw, g/mol ) | 600 - 2500 | 1200 - 5000 | |
| Polydispersity Index (PDI = Mw/Mn) | 1.2 - 1.5 | 1.2 - 1.9 | [7] |
| Degree of Branching (DB) | 0.50 - 0.57 | - | [5] |
Visualizing the Synthesis of Polyglycerol-3
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows involved in the synthesis of polyglycerol-3.
Anionic Ring-Opening Polymerization Mechanism
Caption: Anionic Ring-Opening Polymerization of Glycidol.
Experimental Workflow for Polyglycerol-3 Synthesis
Caption: Experimental Workflow for Polyglycerol Synthesis.
Conclusion
The synthesis of polyglycerol-3 via ring-opening polymerization of glycidol is a robust and adaptable method for producing well-defined, low molecular weight polyether polyols. Anionic ROP, in particular, offers excellent control over the polymerization process, enabling the synthesis of polyglycerols with narrow molecular weight distributions, which is a critical requirement for their application in the pharmaceutical and biomedical fields. By carefully controlling reaction parameters such as the monomer-to-initiator ratio, temperature, and monomer addition rate, researchers can tailor the properties of the resulting polyglycerols to meet the specific demands of their intended applications. This guide provides a foundational understanding and practical protocols to aid in the successful synthesis and utilization of polyglycerol-3.
References
- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlled Synthesis of Dendrite-like Polyglycerols Using Aluminum Complex for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A recyclable metal-free catalytic system for the cationic ring-opening polymerization of glycidol under ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Enzymatic Synthesis of Polyglycerol-3 for Biomedical Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of polyglycerol-3 (PG-3) and its derivatives, specifically tailored for biomedical applications. Polyglycerol and its esters are gaining significant attention in the pharmaceutical and medical fields due to their exceptional biocompatibility, hydrophilicity, and versatile chemical structure.[1][2] Enzymatic synthesis presents a green and highly selective alternative to conventional chemical polymerization, offering milder reaction conditions and avoiding toxic metal catalysts, which is critical for medical-grade materials.[3][4]
Principle of Enzymatic Synthesis
The enzymatic synthesis of polyglycerol-based polymers, particularly polyesters, predominantly utilizes lipases as biocatalysts. Lipases (EC 3.1.1.3) are hydrolase enzymes that catalyze the formation of ester bonds in non-aqueous environments.[4] The most effective and widely used enzyme for this purpose is the immobilized lipase (B570770) B from Candida antarctica (CALB), commercially known as Novozym 435.[3][5]
CALB exhibits high regioselectivity, preferentially catalyzing reactions involving primary hydroxyl groups over secondary ones.[6][7] This characteristic allows for greater control over the polymer structure, leading to more linear chains and controlled branching, which is difficult to achieve with conventional methods.[3] The synthesis is typically a polycondensation reaction between glycerol (B35011) and a dicarboxylic acid (or its vinyl ester) to form a poly(glycerol-co-dicarboxylic acid) polyester (B1180765).
General Synthesis and Purification Workflow
The enzymatic synthesis of a polyglycerol-based polyester involves the catalyzed polycondensation of monomers, followed by purification to remove the enzyme and unreacted reagents. The resulting pre-polymer can then be further processed or characterized.
References
- 1. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications [mdpi.com]
- 2. qualitas1998.net [qualitas1998.net]
- 3. Frontiers | Different methods of synthesizing poly(glycerol sebacate) (PGS): A review [frontiersin.org]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Polyglycerin-3: Chemical Structure and Oligomer Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and oligomer distribution of polyglycerin-3 (PG-3). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are investigating the applications of this versatile polyol. This document delves into the molecular architecture of PG-3, the statistical distribution of its oligomers, and the analytical methodologies employed for its characterization.
Chemical Structure of this compound
This compound is a polyether synthesized from the polymerization of glycerol (B35011). As a member of the polyglycerol family, its structure is characterized by a backbone of repeating glycerol units linked by ether bonds. The polymerization process can lead to a variety of structures, including linear, branched, and cyclic oligomers. The number "3" in its name signifies that, on average, the molecule consists of three glycerol units.
Linear this compound: The idealized structure is a linear chain of three glycerol molecules.
Branched this compound: Branching can occur when a glycerol monomer reacts with a secondary hydroxyl group within the growing polymer chain.
Cyclic this compound: Intramolecular reactions can lead to the formation of cyclic structures within the polyglycerol mixture.
The presence and proportion of these different structural isomers can significantly influence the physicochemical properties of the final product, such as its viscosity, polarity, and functionality.
A Technical Guide to the Physicochemical Properties of Polyglycerin-3 for Researchers and Drug Development Professionals
An in-depth exploration of the core physicochemical characteristics of polyglycerin-3, its analytical methodologies, and its applications in drug delivery systems.
This compound (PG-3) is a versatile polyol garnering significant interest in the pharmaceutical sciences for its utility as a humectant, stabilizer, and drug delivery vehicle. This technical guide provides a comprehensive overview of its physicochemical properties, the experimental protocols for their determination, and a logical workflow for its application in drug delivery, tailored for researchers, scientists, and drug development professionals.
Core Physicochemical Properties of this compound
This compound is a polymer composed of three glycerin units, typically appearing as a clear to yellowish, odorless, and viscous liquid at room temperature.[1] Its hydrophilic nature and biocompatibility make it an attractive excipient in various pharmaceutical formulations.[2] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C9H20O7 | |
| Average Molecular Weight | ~240 - 250 g/mol | [1][3] |
| Appearance | Clear to yellowish viscous liquid | [1] |
| Odor | Odorless | |
| pH (5% aqueous solution) | 5.0 - 7.5 | |
| Density | ~1.29 g/cm³ | [1] |
| Viscosity | High | [1] |
| Solubility | Water soluble (> 1000 g/L) | [1] |
| logP (Octanol-Water Partition Coefficient) | -3.3 | [1] |
| Vapor Pressure | 6.76 x 10⁻⁶ Pa | [4] |
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for its effective application. The following sections detail the standard methodologies for determining its key physicochemical properties.
Molecular Weight Determination via Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers.
Methodology:
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector is typically used.
-
Columns: A set of columns suitable for the analysis of polar polymers in the desired molecular weight range should be selected. Columns packed with polar materials like PSS PolarSil or PSS GRAM may be suitable.[5]
-
Mobile Phase: Due to the hydrophilic nature of this compound, polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), or Dimethylacetamide (DMAc) are recommended as the mobile phase.[5]
-
Sample Preparation: A dilute solution of this compound (typically 1-5 mg/mL) is prepared in the mobile phase. The solution should be filtered through a 0.2 or 0.45 µm filter before injection.
-
Calibration: The system is calibrated using narrow molecular weight standards, such as polystyrene or polyethylene (B3416737) glycol/oxide standards. A calibration curve of log(Molecular Weight) versus elution volume is constructed.
-
Analysis: The this compound sample is injected, and its elution profile is recorded. The average molecular weight (Mn, Mw) and polydispersity index (PDI) are calculated based on the calibration curve.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides insights into the thermal stability, decomposition profile, and phase transitions of this compound.
Differential Scanning Calorimetry (DSC):
DSC is used to measure changes in heat flow associated with thermal transitions in a material as a function of temperature.
Methodology:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Thermal Program: A common method involves heating the sample at a constant rate, typically 10 K/min or 20 K/min, under a nitrogen atmosphere.[6][7] The temperature range should be selected to cover expected transitions, for instance, from -50°C to 250°C.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.
Methodology:
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small amount of this compound (typically 10-20 mg) is placed in a tared TGA pan.
-
Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, in a controlled atmosphere, typically nitrogen, to observe thermal decomposition.[8] The temperature range is usually from ambient to 600-800°C to ensure complete decomposition.
-
Analysis: The TGA curve (weight percent vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperatures of maximum weight loss, and the percentage of residual mass. For pure glycerol, the main decomposition occurs in a single stage.[8]
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows for the characterization and application of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Application in Drug Delivery Systems
This compound is increasingly utilized in drug delivery systems, primarily to enhance the solubility and bioavailability of poorly water-soluble drugs and as a hydrophilic component in nanoparticle formulations.[9]
Logical Workflow for Developing a this compound Based Drug Delivery System
The development of a drug delivery system using this compound typically follows a structured workflow from formulation to in-vitro and in-vivo evaluation.
Caption: Logical workflow for developing a this compound-based drug delivery system.
Preparation of this compound Based Nanoparticles
One common application of this compound in drug delivery is in the formation of nanoparticles to encapsulate hydrophobic drugs. The solvent displacement (or nanoprecipitation) method is a widely used technique.[10]
Methodology:
-
Organic Phase Preparation: The hydrophobic drug and a polymer (e.g., a biodegradable polyester (B1180765) to which polyglycerin can be conjugated) are dissolved in a water-miscible organic solvent such as acetone.[10]
-
Aqueous Phase Preparation: this compound, acting as a hydrophilic component or surfactant, is dissolved in water.
-
Nanoprecipitation: The organic phase is added dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulated drug, forming nanoparticles.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure.
-
Purification: The resulting nanoparticle suspension is purified, for example, by centrifugation or dialysis, to remove any unencapsulated drug and excess surfactant.
The resulting nanoparticles are then characterized for their size, surface charge (zeta potential), morphology, drug loading, and in-vitro release profile as outlined in the workflow diagram.
This technical guide provides a foundational understanding of the physicochemical properties of this compound and a framework for its characterization and application in drug delivery research. For specific applications, further optimization of the described protocols will be necessary.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. ulprospector.com [ulprospector.com]
- 3. s4science.at [s4science.at]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. researchgate.net [researchgate.net]
- 9. Liquid chromatography of polyglycerol fatty esters and fatty ethers on porous graphitic carbon and octadecyl silica by using evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyglycerol Adipate-Grafted Polycaprolactone Nanoparticles as Carriers for the Antimicrobial Compound Usnic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Polyglycerol-3: A Comprehensive Technical Review of Biodegradability and Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
Polyglycerol-3 (PG-3), a polymer of glycerin, is an increasingly important excipient and biomaterial in the pharmaceutical, cosmetic, and food industries. Its unique properties, including high water solubility, a flexible polyether backbone, and numerous hydroxyl groups for modification, make it a versatile platform for various applications.[1][2] This technical guide provides an in-depth analysis of the biodegradability and biocompatibility of polyglycerol-3, presenting key data, experimental protocols, and relevant biological pathways to support its use in research and product development.
Biodegradability
Polyglycerol-3 exhibits a high degree of aerobic biodegradability, making it an environmentally favorable option.[3] Studies have demonstrated its ability to be readily degraded by microorganisms in aqueous environments.
Aerobic Biodegradability Data
A key study commissioned by Innovhub from Stazioni Sperimentali per l'Industria evaluated the aerobic biodegradability of polyglycerols using the standardized OECD 301-B method. The results indicated a biodegradation rate higher than 60% over a 28-day period, classifying the material as readily biodegradable.[3]
| Test Method | Duration | Environment | Result | Reference |
| OECD 301-B | 28 days | Aqueous aerobic | > 60% biodegradation | [3] |
Experimental Protocol: OECD 301-B Biodegradability Test
The OECD 301-B test, also known as the "Ready Biodegradability: CO2 Evolution Test," is a standardized method to determine the ultimate aerobic biodegradability of a chemical substance.[3]
Objective: To measure the amount of carbon dioxide produced when the test substance is exposed to aerobic microorganisms over a 28-day period.
Methodology:
-
Test Setup: The test substance (Polyglycerol-3) is introduced as the sole source of organic carbon into a mineral salt medium.
-
Inoculum: An inoculum of aerobic microorganisms, typically activated sludge from a wastewater treatment plant, is added to the medium.[3]
-
Incubation: The mixture is incubated in the dark at a constant temperature (typically 20-25°C) with continuous aeration to ensure aerobic conditions.
-
CO2 Measurement: The carbon dioxide evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration or by using a total organic carbon (TOC) analyzer.
-
Calculation: The percentage of biodegradation is calculated as the ratio of the amount of CO2 produced by the test substance to its theoretical maximum CO2 production (ThCO2), based on its chemical formula.
-
Duration: The test is typically run for 28 days. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within this period.[3]
Visualization: OECD 301-B Experimental Workflow
Caption: Workflow for the OECD 301-B CO2 Evolution Test for Biodegradability.
Biocompatibility
Polyglycerol-3 is widely regarded as a highly biocompatible material, suitable for applications in drug delivery, tissue engineering, and cosmetics.[1][4] Its safety has been evaluated through various in vitro and in vivo studies.
In Vitro Cytotoxicity
Studies on polyglycerol esters of fatty acids (PGFAs) have been conducted to assess their cytotoxicity on lung epithelial cells and macrophages. While high concentrations of some PGFA molecules showed increased cytotoxicity, concentrations up to 1 mg/mL were considered uncritical.[5]
| Cell Lines | Assay | Concentration | Result | Reference |
| Alveolar epithelial cells, Alveolar macrophages | Dehydrogenase activity, Lactate dehydrogenase release | Up to 1 mg/mL | Considered uncritical | [5] |
| Fem-X (malignant melanoma), HaCaT (human keratinocytes) | Antiproliferative Assay | IC50 < 30 µg/mL (Fem-X), IC50 ~51 to 164 µg/mL (HaCaT) | Selective cytotoxicity towards malignant cells | [6] |
Dermal and Eye Irritation
Polyglycerol-3 has been shown to have a low potential for dermal and eye irritation.
| Test Type | Species | Concentration | Result | Reference |
| Acute Dermal Irritation | New Zealand white rabbits | 100% PG-3 | Not irritating | [7] |
| Human Patch Test (24-h) | 33 human subjects | 100% Diglycerin (related polyglycerol) | Not irritating | [7] |
| Human Patch Test (48-h) | 34 human subjects | 100% Diglycerin (related polyglycerol) | Questionable erythema in 5/34 subjects | [7] |
| Acute Eye Irritation | Rabbits | 100% Diglycerin (related polyglycerol) | Mean scores of 0 for irritation indices | [7] |
Sensitization
The sensitization potential of polyglycerol mixtures has been evaluated in guinea pig maximization tests.
| Test Type | Species | Test Material | Result | Reference |
| Guinea Pig Maximization Test | Guinea pigs | Polyglycerol mixture containing PG-3 and Diglycerin | Not sensitizing | [7] |
Experimental Protocols
Objective: To assess the effect of a substance on the metabolic activity of cultured cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., HaCaT, 3T3-L1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of Polyglycerol-3 for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Objective: To assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).
Methodology:
-
Induction Phase:
-
Intradermal Injections: On day 0, guinea pigs receive three pairs of intradermal injections in the shoulder region: the test substance in an adjuvant, the adjuvant alone, and the test substance alone.
-
Topical Application: On day 7, the test substance is applied topically over the injection sites under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
On day 21, the test substance is applied topically to a naive site on the flank of the animals under an occlusive patch for 24 hours.
-
-
Scoring: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer (B1316253) if a significantly higher number of test animals show a positive reaction compared to the control animals.[7]
Visualization: General Cytotoxicity Assay Workflow
Caption: Generalized workflow for an in vitro cytotoxicity assessment.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of Polyglycerol-3 suggests good absorption and metabolic integration.
Absorption and Distribution
Due to its relatively low molecular weight (average of ~240 g/mol ) and high water solubility, Polyglycerol-3 is expected to be absorbed through aqueous pores in the gastrointestinal tract.[7] For risk assessment purposes, oral absorption is often assumed to be 100%.[7] Its hydrophilic nature may limit passive diffusion across lipid-rich barriers like the stratum corneum.[7]
Metabolism
As a polymer of glycerol (B35011), Polyglycerol-3 is expected to be metabolized into smaller units, ultimately yielding glycerol. Glycerol is a natural component of the human body and is readily metabolized. It can enter glycolysis or gluconeogenesis pathways via its conversion to glycerol-3-phosphate.
Experimental Study: The metabolism of [14C]Polyglycerin-3 was evaluated in male Sprague-Dawley rats. The rats were administered the labeled compound via gavage in a liquid diet.[7] While specific degradation products were not detailed in the provided excerpts, the use of radiolabeling confirms the compound is absorbed and metabolized.
Experimental Protocol: In Vivo Metabolism Study in Rats
Objective: To evaluate the absorption, distribution, metabolism, and excretion of radiolabeled Polyglycerol-3 in a rodent model.
Methodology:
-
Test Animals: Groups of male Sprague-Dawley rats are used.
-
Test Substance: [14C]this compound is synthesized.
-
Administration: A liquid diet containing a known amount (e.g., 7-14 µCi) of [14C]this compound is administered to the rats via oral gavage.[7]
-
Sample Collection: Over a period of time (e.g., 24, 48, 72 hours), urine, feces, and expired air (for 14CO2) are collected. At the end of the study, blood and various tissues are collected.
-
Analysis: The amount of radioactivity in all collected samples is measured using liquid scintillation counting. This allows for the determination of the routes and rates of excretion and the distribution of the substance and its metabolites in the body.
-
Metabolite Profiling: Techniques like chromatography (e.g., HPLC) coupled with radiometric detection can be used to identify and quantify metabolites in urine, feces, and plasma.
Visualization: Simplified Glycerol Metabolic Pathway
Caption: Simplified metabolic fate of glycerol derived from Polyglycerol-3.
Regulatory Status and Conclusion
Polyglycerols and their derivatives, such as polyglyceryl esters of fatty acids, have a long history of safe use. They are listed by the U.S. Food and Drug Administration (FDA) for use as emulsifiers and are considered Generally Recognized as Safe (GRAS).[8][9][10][11] In cosmetics, this compound is used in hundreds of formulations, including skin cleansing and face and neck products.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradability - Spiga Nord S.p.A. [spiganord.com]
- 4. qualitas1998.net [qualitas1998.net]
- 5. In vitro toxicity screening of polyglycerol esters of fatty acids as excipients for pulmonary formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cir-safety.org [cir-safety.org]
- 8. fda.gov [fda.gov]
- 9. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 10. fda.gov [fda.gov]
- 11. eCFR :: 21 CFR 172.854 -- Polyglycerol esters of fatty acids. [ecfr.gov]
A Tale of Two Architectures: A Technical Guide to the Synthesis of Hyperbranched vs. Linear Polyglycerol-3
For Researchers, Scientists, and Drug Development Professionals
Polyglycerol, a biocompatible and highly functional polyether, has emerged as a versatile platform in the biomedical field, particularly in drug delivery. Its unique properties, including high water solubility and a multivalent structure, are highly dependent on its architecture. This technical guide provides an in-depth exploration of the synthesis of two distinct polyglycerol architectures: hyperbranched polyglycerol (HPG) and linear polyglycerol-3 (LPG-3). We will delve into the detailed experimental protocols, present a comparative analysis of their properties, and visualize the synthetic pathways to provide a comprehensive resource for researchers in the field.
Architectural Overview: Hyperbranched vs. Linear Polyglycerol
The fundamental difference between hyperbranched and linear polyglycerol lies in their macromolecular structure, which in turn dictates their physical and chemical properties.
-
Hyperbranched Polyglycerol (HPG): HPG is characterized by a randomly branched, dendritic-like, three-dimensional structure. This architecture arises from the polymerization of a monomer containing one reactive group and two or more latent reactive groups (an AB₂-type monomer). The resulting polymer has a high density of terminal functional groups, a globular shape, and unique rheological properties, such as low intrinsic viscosity compared to its linear counterpart.[1][2]
-
Linear Polyglycerol-3 (LPG-3): In contrast, linear polyglycerol-3 consists of a straight-chain backbone of repeating glycerol (B35011) units. The "-3" designation specifically refers to the 1,3-linkages between the glycerol monomers, which is achieved through regioselective polymerization. This controlled, linear architecture offers a well-defined structure with predictable properties and a different spatial arrangement of functional groups compared to HPG. The synthesis of LPG-3 requires a strategic approach involving the use of protecting groups to ensure linearity and the desired linkage.[3][4][5]
Synthesis of Hyperbranched Polyglycerol (HPG)
The most common and controlled method for synthesizing HPG is the anionic ring-opening multibranching polymerization (ROMBP) of glycidol (B123203).[6][7] Glycidol, a latent AB₂ monomer, undergoes polymerization where the hydroxyl group of one monomer can initiate the ring-opening of another, leading to a branching cascade.
Experimental Protocol: Anionic Ring-Opening Multibranching Polymerization of Glycidol
This protocol is based on the slow monomer addition method to achieve controlled molecular weights and low polydispersities.[6][7]
Materials:
-
Glycidol (freshly distilled under reduced pressure)
-
Initiator (e.g., 1,1,1-Tris(hydroxymethyl)propane - TMP)
-
Deprotonating agent (e.g., Potassium methoxide (B1231860) solution in methanol)
-
Anhydrous solvent (e.g., Dioxane)
-
Dialysis tubing (MWCO 1000 Da)
Procedure:
-
Initiator Preparation: In a flame-dried reaction flask under an inert atmosphere (e.g., Argon), dissolve the initiator (TMP) in the anhydrous solvent.
-
Partial Deprotonation: Add a catalytic amount of the deprotonating agent (e.g., 10 mol% relative to the initiator's hydroxyl groups) to partially deprotonate the initiator, creating active initiating sites. Stir the mixture at room temperature for 30 minutes.
-
Polymerization:
-
Heat the initiator solution to the desired reaction temperature (e.g., 90-120 °C).
-
Slowly add the distilled glycidol to the reaction mixture using a syringe pump over an extended period (e.g., 48 hours). The slow addition maintains a low monomer concentration, which is crucial for controlled polymerization and minimizing side reactions like cyclization.[6]
-
-
Termination: After the addition is complete, continue stirring the reaction mixture at the same temperature for another 24 hours to ensure complete monomer conversion. Terminate the polymerization by adding methanol to quench the active anionic species.
-
Purification:
-
Dissolve the crude polymer in deionized water.
-
Purify the polymer by dialysis against deionized water for 48 hours, changing the water frequently to remove unreacted monomer, initiator, and low molecular weight oligomers.
-
Lyophilize the dialyzed solution to obtain the pure hyperbranched polyglycerol as a viscous liquid.
-
Characterization and Quantitative Data
The resulting HPG is typically characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of branching (DB).
Table 1: Quantitative Data for Hyperbranched Polyglycerol (HPG) Synthesis
| Parameter | Value | Reference(s) |
| Number-Average Molecular Weight (Mₙ) | 1,250 - 700,000 g/mol | [6][8][9] |
| Polydispersity Index (PDI = Mₙ/Mₙ) | 1.1 - 1.7 | [6][8][9] |
| Degree of Branching (DB) | 0.53 - 0.67 | [10][11] |
| Glass Transition Temperature (T₉) | -20 to -26 °C | [6] |
Note: The wide range of molecular weights is achievable by varying the monomer-to-initiator ratio and reaction conditions.
Synthetic Pathway Visualization
Caption: Synthetic workflow for hyperbranched polyglycerol (HPG).
Synthesis of Linear Polyglycerol-3 (LPG-3)
The synthesis of linear polyglycerol with a defined 1,3-linkage requires a multi-step approach involving the protection of the hydroxyl group of the glycidol monomer, followed by polymerization and subsequent deprotection.[4][5] Ethoxyethyl glycidyl (B131873) ether (EEGE) is a commonly used protected monomer.[12][13]
Experimental Protocol: Synthesis of Linear Polyglycerol-3 via Anionic Polymerization of EEGE
This protocol outlines the synthesis of the protected polymer followed by the deprotection step to yield linear polyglycerol.
Part A: Anionic Polymerization of Ethoxyethyl Glycidyl Ether (EEGE)
Materials:
-
Ethoxyethyl glycidyl ether (EEGE) (synthesized from glycidol and ethyl vinyl ether)
-
Initiator (e.g., Potassium 3-phenyl-1-propanolate)
-
Anhydrous solvent (e.g., Toluene)
-
Methanol
Procedure:
-
Monomer and Initiator Preparation: Ensure both the EEGE monomer and the initiator solution are rigorously dried and handled under an inert atmosphere.
-
Polymerization:
-
In a flame-dried Schlenk flask, dissolve the initiator in the anhydrous solvent.
-
Add the EEGE monomer to the initiator solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for the desired reaction time (e.g., 24-48 hours) until complete monomer conversion is achieved (monitored by NMR or GPC).
-
-
Termination: Terminate the polymerization by adding degassed methanol.
-
Purification of Protected Polymer: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold hexane). Isolate the polymer by filtration or decantation and dry it under vacuum.
Part B: Deprotection to Linear Polyglycerol-3
Materials:
-
Poly(ethoxyethyl glycidyl ether) (PEEGE) from Part A
-
Acidic catalyst (e.g., Dowex® 50WX8 ion-exchange resin or dilute HCl in a suitable solvent like THF/water)
-
Methanol
-
Dialysis tubing (MWCO 1000 Da)
Procedure:
-
Deprotection: Dissolve the PEEGE in a suitable solvent mixture (e.g., THF/water). Add the acidic catalyst and stir the mixture at room temperature. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the acetal (B89532) protons.
-
Neutralization and Purification:
-
If an ion-exchange resin is used, filter it off. If dilute acid is used, neutralize the solution with a suitable base.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the crude linear polyglycerol in deionized water and purify by dialysis against deionized water for 48 hours.
-
Lyophilize the dialyzed solution to obtain the pure linear polyglycerol-3 as a white solid or viscous oil.
-
Characterization and Quantitative Data
Linear polyglycerol-3 is characterized by its molecular weight and PDI, with the absence of branching being a key feature.
Table 2: Quantitative Data for Linear Polyglycerol-3 (LPG-3) Synthesis
| Parameter | Value | Reference(s) |
| Number-Average Molecular Weight (Mₙ) | 2,000 - 50,000 g/mol | [14] |
| Polydispersity Index (PDI = Mₙ/Mₙ) | ≤ 1.2 | [13][15] |
| Degree of Branching (DB) | ~ 0 | [3] |
| Glass Transition Temperature (T₉) | Varies with molecular weight | [14] |
Synthetic Pathway Visualization
References
- 1. Synthesis and characterization of hyperbranched polyglycerol hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Anionic Polymerization of Glycidol for the Synthesis of Polyglycerol-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and methodologies for the synthesis of polyglycerol-3 via the anionic polymerization of glycidol (B123203). The following sections provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key quantitative data to aid in the controlled synthesis of low-molecular-weight polyglycerol oligomers.
Introduction to Anionic Polymerization of Glycidol
The anionic polymerization of glycidol is a robust method for producing polyglycerols, which are highly biocompatible and functional polymers with significant potential in biomedical and pharmaceutical applications.[1][2][3] Glycidol, possessing both a reactive epoxide ring and a hydroxyl group, acts as an AB2-type monomer.[4][5] Direct anionic polymerization of glycidol inherently leads to hyperbranched structures due to the hydroxyl group's role in chain transfer reactions, which introduce branching.[6][7] To achieve a linear structure, the hydroxyl group of glycidol must be protected prior to polymerization.[1][2]
The synthesis of a specific, low-molecular-weight oligomer such as polyglycerol-3 (a trimer of glycerol) requires precise control over the polymerization conditions, primarily the monomer-to-initiator ratio. While much of the literature focuses on the synthesis of high-molecular-weight hyperbranched or linear polyglycerols, the fundamental principles can be adapted for the targeted synthesis of oligomers.
Reaction Mechanism
The anionic polymerization of glycidol proceeds via a ring-opening multibranching polymerization (ROMBP) mechanism.[1][5] The key steps are initiation, propagation, and chain transfer, which leads to branching.
-
Initiation: The polymerization is typically initiated by a partially deprotonated multifunctional alcohol, such as 1,1,1-tris(hydroxymethyl)propane (TMP), in the presence of a strong base.[1][2] The alkoxide initiator attacks the less sterically hindered carbon of the glycidol epoxide ring, initiating the polymerization.
-
Propagation: The newly formed alkoxide at the chain end attacks another glycidol monomer, propagating the polymer chain.
-
Chain Transfer and Branching: The hydroxyl groups along the growing polymer chain can be deprotonated, creating new active centers for polymerization. This intramolecular chain transfer is the primary mechanism for the formation of a hyperbranched structure.[7] Slow monomer addition is crucial to control the concentration of active sites and minimize uncontrolled branching and side reactions.[1]
Experimental Protocols
The following are generalized experimental protocols for the anionic polymerization of glycidol to produce polyglycerols. To synthesize polyglycerol-3, the monomer-to-initiator ratio would need to be carefully controlled to target a degree of polymerization of three.
Materials
-
Glycidol (purified by distillation)
-
Initiator (e.g., 1,1,1-tris(hydroxymethyl)propane - TMP)
-
Base (e.g., potassium methoxide (B1231860) or sodium hydride)
-
Anhydrous solvent (e.g., dioxane, DMSO, or THF)[6]
-
Quenching solution (e.g., 0.1 N HCl in methanol)[6]
-
Purification solvents (e.g., methanol, acetone, diethyl ether)[6]
Protocol for Hyperbranched Polyglycerol Synthesis
This protocol is adapted from methods for synthesizing hyperbranched polyglycerols and would need to be modified for a low-molecular-weight target like polyglycerol-3 by adjusting the glycidol-to-initiator ratio.
-
Initiator Preparation: In a flame-dried reaction flask under an inert atmosphere (e.g., argon), dissolve the initiator (e.g., TMP) in the anhydrous solvent.
-
Deprotonation: Add the base (e.g., NaH) to the initiator solution to achieve partial deprotonation (typically around 10% of the hydroxyl groups).[4][5] Stir the mixture at an elevated temperature (e.g., 95 °C) for approximately 30 minutes.[6]
-
Monomer Addition: Slowly add the purified glycidol to the activated initiator solution using a syringe pump over an extended period (e.g., 24 hours).[6] The slow addition is critical for controlling the polymerization.
-
Polymerization: Maintain the reaction at the elevated temperature (e.g., 95 °C) for the duration of the monomer addition and for a period afterward to ensure complete reaction.
-
Quenching: Cool the reaction mixture and quench the polymerization by adding an acidic solution (e.g., 0.1 N HCl in methanol).[6]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as chilled diethyl ether.[6] The precipitated polymer can be further purified by dialysis to remove unreacted monomer and initiator. Finally, the purified polyglycerol is dried under vacuum.
Quantitative Data
The degree of polymerization (DP), and consequently the molecular weight of the resulting polyglycerol, is primarily controlled by the molar ratio of the monomer to the initiator ([M]/[I]). For the synthesis of polyglycerol-3, a low [M]/[I] ratio would be required. The following table summarizes representative data from the literature for the synthesis of hyperbranched polyglycerols, illustrating the effect of the [Glycidol]/[Initiator] ratio on the resulting polymer characteristics.
| Initiator | Solvent | [Glycidol]/[Initiator] Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| TMP/NaH | Dioxane | 14.8 | 1,200 | 1,500 | 1.25 | [6] |
| TMP/NaH | DMSO | 14.8 | 4,500 | 6,300 | 1.40 | [6] |
| TMP/NaH | THF | 14.8 | 1,800 | 2,400 | 1.33 | [6] |
Note: To target polyglycerol-3 (molecular weight ≈ 242 g/mol , assuming a glycerol (B35011) core), the [Glycidol]/[Initiator] ratio would need to be significantly lower than those listed in the table. Researchers should start with a stoichiometric ratio and optimize from there.
Characterization
The structure and molecular weight of the synthesized polyglycerol-3 can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the polyether backbone structure and to determine the degree of branching by analyzing the integration of signals corresponding to dendritic, linear, and terminal glycerol units.[8][9][10][11][12]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[6]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to identify the exact molecular weights of the oligomeric species present in the product mixture.
Visualizations
Reaction Pathway
Caption: Anionic ring-opening polymerization of glycidol.
Experimental Workflow
Caption: Workflow for polyglycerol synthesis.
Applications in Drug Development
Polyglycerol and its derivatives are of significant interest to drug development professionals due to their excellent biocompatibility, high water solubility, and multifunctional nature.[1][2] Polyglycerol-3, as a small, hydrophilic molecule, can be used as a building block for more complex drug delivery systems, as a solubilizing agent for poorly water-soluble drugs, or as a component of topical formulations.[13][14] The presence of multiple hydroxyl groups allows for further functionalization with targeting ligands or therapeutic agents. The hyperbranched structure of polyglycerols has been shown to be an effective coating for drug delivery nanoparticles, improving their circulation time and reducing clearance by the immune system.[15][16] The term "signaling pathways" in the context of polyglycerol's application likely refers to its interaction with biological systems at a cellular level, a topic of ongoing research, rather than a direct role in intracellular signaling cascades in the way that lipids or other second messengers do.[17][18][19][20]
References
- 1. mdpi.com [mdpi.com]
- 2. Polyglycerols as Multi-Functional Platforms: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Poly(Glycerol) Microparticles as Drug Delivery Vehicle for Biomedical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effect of Hyperbranched Polyglycerol Coatings on Drug Delivery Using Degradable Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lipid signaling - Wikipedia [en.wikipedia.org]
- 18. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Cationic Polymerization Methods for Polyglycerol-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cationic polymerization methods for the synthesis of polyglycerol, with a focus on oligomers such as polyglycerol-3. Polyglycerol and its derivatives are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, water solubility, and tunable properties.[1] This document details the core principles of cationic ring-opening polymerization (CROP) of glycidol (B123203), the primary monomer used to produce polyglycerol. It includes a review of the reaction mechanisms, experimental protocols, and quantitative data on the resulting polymers.
Introduction to Cationic Ring-Opening Polymerization of Glycidol
Polyglycerol is a polyether polyol synthesized from the monomer glycidol. While various polymerization techniques exist, including anionic and coordination polymerization, cationic ring-opening polymerization (CROP) represents a key method for its synthesis.[1] The polymerization is driven by the relief of ring strain in the three-membered epoxide ring of the glycidol monomer. CROP is typically initiated by electrophilic species such as Brønsted or Lewis acids.[2]
It is important to note that "polyglycerol-3" typically refers to a commercial oligomeric mixture with an average of three glycerol (B35011) units per molecule. Achieving a precisely controlled degree of polymerization of three via cationic polymerization can be challenging due to the complex nature of the reaction kinetics, which often result in polymers with a broader molecular weight distribution.
Mechanisms of Cationic Polymerization of Glycidol
The cationic polymerization of glycidol can proceed through two primary mechanisms that often coexist: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism. The prevalence of each mechanism is influenced by factors such as the choice of initiator, solvent, and reaction temperature.
Active Chain End (ACE) Mechanism
In the ACE mechanism, the initiator protonates the oxygen atom of a glycidol monomer, forming a reactive oxonium ion. This activated monomer then acts as the initiator. The propagation proceeds by the nucleophilic attack of the oxygen atom of an incoming monomer on the electrophilic carbon of the terminal oxonium ion of the growing polymer chain. This process regenerates the active cationic species at the chain end, allowing for further monomer addition.[3]
Activated Monomer (AM) Mechanism
The Activated Monomer (AM) mechanism involves the protonation of the glycidol monomer by the initiator, similar to the ACE mechanism. However, in the AM mechanism, the nucleophile that attacks the activated (protonated) monomer is a hydroxyl group from the growing polymer chain, rather than another monomer molecule. This mechanism is particularly relevant in the cationic polymerization of glycidol initiated by Brønsted acids and contributes to the formation of branched polymer structures.[4]
Experimental Protocols for Cationic Polymerization of Glycidol
Detailed experimental protocols for the cationic polymerization of glycidol are crucial for reproducibility. Below are generalized procedures based on common laboratory practices for the CROP of epoxides.
Materials
-
Monomer: Glycidol, purified by distillation under reduced pressure to remove water and other impurities.
-
Initiator:
-
Lewis Acids: Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled.
-
Brønsted Acids: Trifluoromethanesulfonic acid (TfOH), used as received.
-
-
Solvent: Dichloromethane (CH₂Cl₂), dried over calcium hydride and distilled.
-
Quenching Agent: Methanolic ammonia (B1221849) solution or other suitable nucleophilic agent.
-
Precipitating Solvent: Cold n-hexane or diethyl ether.
General Polymerization Procedure
The following protocol describes a typical laboratory-scale cationic ring-opening polymerization of glycidol.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stirrer is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: The dried solvent (e.g., dichloromethane) and purified glycidol are added to the flask via syringe.
-
Cooling: The solution is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Initiation: The initiator (e.g., BF₃·OEt₂) is added dropwise to the stirred monomer solution via syringe.
-
Polymerization: The reaction is allowed to proceed for a specified time, during which the viscosity of the solution may increase.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as a methanolic ammonia solution.
-
Isolation: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., n-hexane).
-
Purification: The precipitated polymer is collected by filtration or decantation and washed several times with the non-solvent.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
Quantitative Data and Polymer Characterization
The molecular weight and polydispersity of the resulting polyglycerol are highly dependent on the reaction conditions. The following tables provide illustrative data based on typical outcomes for the cationic polymerization of glycidyl (B131873) ethers.
Effect of Monomer to Initiator Ratio
Table 1: Influence of Monomer to Initiator Ratio on Polyglycerol Characteristics
| Monomer:Initiator Ratio ([M]/[I]) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 0 | 2 | 2,500 | 1.8 |
| 100:1 | 0 | 2 | 4,800 | 2.1 |
| 200:1 | 0 | 2 | 8,500 | 2.5 |
Note: Data is illustrative and actual results may vary based on specific experimental conditions.
Effect of Reaction Temperature
Table 2: Influence of Reaction Temperature on Polyglycerol Characteristics
| Monomer:Initiator Ratio ([M]/[I]) | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | -20 | 4 | 5,200 | 1.7 |
| 100:1 | 0 | 2 | 4,800 | 2.1 |
| 100:1 | 25 | 1 | 4,100 | 2.8 |
Note: Data is illustrative and actual results may vary based on specific experimental conditions.
Polymer Characterization Techniques
The synthesized polyglycerol should be characterized using standard polymer analysis techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, determine the degree of branching, and in some cases, estimate the number-average molecular weight (Mn) by end-group analysis.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[5][6][7][8][9]
Challenges and Considerations
The cationic polymerization of glycidol presents several challenges that researchers must consider:
-
Control over Molecular Weight and Polydispersity: CROP of glycidol is often difficult to control, leading to polymers with broad molecular weight distributions (high PDI). This is due to side reactions such as chain transfer and termination.
-
Branching: The presence of the hydroxyl group in the glycidol monomer can lead to branching, especially when the AM mechanism is active. This results in hyperbranched polyglycerol structures.
-
Reaction Conditions: The polymerization is highly sensitive to impurities, especially water, which can act as a co-initiator or a chain transfer agent. Therefore, stringent anhydrous conditions are often necessary for better control.
Conclusion
Cationic ring-opening polymerization of glycidol is a fundamental method for synthesizing polyglycerol. Understanding the interplay between the Active Chain End and Activated Monomer mechanisms is key to controlling the final polymer architecture. While achieving precise control over the molecular weight to synthesize a specific oligomer like polyglycerol-3 is challenging with this method, careful control of reaction parameters such as monomer-to-initiator ratio, temperature, and purity of reagents can influence the outcome. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the synthesis of polyglycerol for various biomedical and pharmaceutical applications. Further optimization of reaction conditions and initiator systems is an active area of research aimed at achieving better control over the polymerization process.
References
- 1. Varying the Core Topology in All‐Glycidol Hyperbranched Polyglycerols: Synthesis and Physical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Polycondensation of Glycerol for Polyglycerin-3 Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of polyglycerin-3 (PG-3) via the polycondensation of glycerol (B35011). It covers the fundamental reaction mechanisms, detailed experimental protocols, and key quantitative data to support research and development in pharmaceuticals and related fields. This compound, a versatile polyol, is gaining significant interest due to its biocompatibility, moisturizing properties, and utility as a hydrophilic building block in drug delivery systems and advanced biomaterials.[1][2][3]
Reaction Mechanisms and Pathways
The polycondensation of glycerol is a step-growth polymerization process where glycerol monomers react to form larger polyglycerol chains through the formation of ether linkages, with water as the primary byproduct.[4] The reaction can be catalyzed by acids, bases, or enzymes, each influencing the resulting polymer structure, which can range from linear to highly branched.
Key Reaction Steps:
-
Activation: A catalyst activates a hydroxyl group on a glycerol molecule, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: An activated hydroxyl group is attacked by a hydroxyl group from another glycerol molecule.
-
Ether Bond Formation: An ether linkage is formed between the two glycerol units, releasing a molecule of water.
-
Chain Growth: This process repeats, leading to the formation of diglycerol, triglycerol (this compound), and higher-order polyglycerols.
Below is a generalized reaction pathway for the formation of this compound.
Experimental Protocols
The synthesis of this compound can be achieved through various methods, primarily differing in the type of catalyst used. This section details protocols for alkaline, acidic, and enzymatic catalysis.
Alkaline Catalysis Protocol
Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used for glycerol polycondensation due to their high efficiency.[5][6]
Materials:
-
Glycerol (≥99.5% purity)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Inert gas (Nitrogen or Argon)
-
Distillation apparatus
-
Heating mantle with temperature control and magnetic stirring
Procedure:
-
Charge a three-necked round-bottom flask with glycerol.
-
Add the alkaline catalyst (e.g., 2 mol% KOH).[6]
-
Equip the flask with a mechanical stirrer, a thermometer, and a distillation condenser to remove the water formed during the reaction.
-
Purge the system with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heat the mixture to the desired reaction temperature, typically between 220°C and 270°C, under atmospheric pressure with continuous stirring.[5][7]
-
Maintain the reaction for a specified duration (e.g., 2.5 to 8 hours), monitoring the removal of water as an indicator of reaction progress.[6][7]
-
After the reaction, cool the mixture to below 100°C.
-
The resulting crude polyglycerol can then be purified.
Acidic Catalysis Protocol
Acidic catalysts, such as sulfuric acid or p-toluenesulfonic acid, can also be employed. These reactions can often be carried out at lower temperatures compared to alkaline catalysis.
Materials:
-
Glycerol (≥99.5% purity)
-
Sulfuric acid (H₂SO₄) or other acidic catalyst
-
Vacuum pump
-
Heating mantle with temperature control and magnetic stirring
Procedure:
-
Place glycerol in a reaction vessel equipped with a stirrer, thermometer, and a vacuum distillation setup.
-
Add the acid catalyst (e.g., 1.2 wt% sulfuric acid).[8]
-
Heat the mixture under vacuum to a temperature between 120°C and 200°C.[8] The use of a vacuum helps to remove water and drive the reaction forward.
-
Continue the reaction for several hours until the desired degree of polymerization is achieved. The reaction rate is slower at lower temperatures.[8]
-
Cool the reaction mixture and proceed with neutralization and purification.
Enzymatic Synthesis (Poly(glycerol sebacate) as an example)
Enzymatic synthesis offers a milder and more selective route to polyglycerols and their esters. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts.[9]
Materials:
-
Glycerol
-
Dicarboxylic acid (e.g., Sebacic acid for Poly(glycerol sebacate))
-
Immobilized Candida antarctica lipase B (CALB)
-
Molecular sieves (5 Å)
-
Solvent (e.g., acetone, tetrahydrofuran)
-
Capped glass flask
-
Magnetic stirrer and temperature-controlled bath
Procedure:
-
In a capped glass flask, combine glycerol, sebacic acid (e.g., in a 1:1 molar ratio), and CALB (e.g., 13.6 wt% relative to monomers).[9][10]
-
Add molecular sieves to remove water generated during the reaction.[9]
-
Add a suitable solvent.[9]
-
Place the flask in a temperature-controlled bath (e.g., 60-90°C) with gentle magnetic stirring.[9]
-
Allow the reaction to proceed for the desired time (e.g., 8-47 hours).[9]
-
After the reaction, the enzyme can be filtered off for reuse, and the product is isolated from the solvent.
Experimental Workflow and Purification
A typical workflow for the synthesis and purification of this compound is depicted below.
Purification of this compound:
Crude polyglycerol is typically a viscous, colored liquid that requires purification to remove the catalyst, unreacted glycerol, and colored impurities.[11]
-
Neutralization: If an acid or base catalyst is used, the first step is to neutralize the crude product. For example, a strong acid like sulfuric acid can be added to neutralize an alkaline catalyst.[7]
-
Filtration: The neutralized salts are then removed by filtration.[7]
-
Decolorization: The color of the polyglycerol solution can be improved by treatment with activated carbon.[11]
-
Ion Exchange: To remove any remaining ionic impurities, the solution can be passed through a column of ion-exchange resin.[11]
-
Solvent Removal: If a solvent was used in the synthesis or purification, it is removed, typically by evaporation under reduced pressure.
Quantitative Data and Characterization
The properties of the resulting this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Reaction Conditions for Glycerol Polycondensation
| Catalyst Type | Catalyst Concentration | Temperature (°C) | Time (h) | Pressure | Reference |
| Alkaline (KOH) | 2 mol% | 260-280 | 8 | Atmospheric | [6] |
| Alkaline (Soap) | 10-15% | 270 | 3 | Atmospheric | [5] |
| Acidic (H₂SO₄) | 1.2 wt% | 120 | >10 | Vacuum | [8] |
| Enzymatic (CALB) | 13.6 wt% | 60-90 | 8-47 | Atmospheric | [9] |
Table 2: Properties of Synthesized Polyglycerols
| Catalyst | Molecular Weight (Mw, g/mol ) | Glycerol Conversion (%) | Yield (%) | Key Observations | Reference |
| KOH | - | 99 | - | High conversion at high temperature. | [6] |
| Soap | - | 90 | - | Effective conversion using crude glycerol byproduct. | [5] |
| H₂SO₄ | 50,000 - 120,000 | ~74 | - | Can produce high molecular weight polyglycerol. | [8] |
| CALB | 19,000 - 63,900 | - | - | Milder conditions, produces poly(glycerol sebacate). | [9] |
Characterization Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the distribution of different polyglycerol oligomers (diglycerol, triglycerol, etc.).[6]
-
Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, including the degree of branching and the types of ether linkages formed.[12][13][14]
Signaling Pathways and Logical Relationships in Synthesis Control
The choice of synthesis parameters significantly influences the final product characteristics. The following diagram illustrates the logical relationships between key experimental variables and the properties of the resulting this compound.
This guide provides a foundational understanding of the synthesis of this compound from glycerol. For specific applications, further optimization of the reaction conditions and purification processes will be necessary to achieve the desired product specifications. The selection of the catalytic system is a critical decision that will impact not only the reaction efficiency but also the structural characteristics and, ultimately, the performance of the final this compound product.
References
- 1. This compound | C9H20O7 | CID 92007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulprospector.com [ulprospector.com]
- 3. ewg.org [ewg.org]
- 4. researchgate.net [researchgate.net]
- 5. US8816133B2 - Process of producing polyglycerol from crude glycerol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP0518765A1 - Process for the preparation of polyglycerols and polyglycerol esters - Google Patents [patents.google.com]
- 8. US8704005B2 - Methods for making polyglycerol - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]
- 12. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Characterization of Polyglycerin-3: An In-depth Technical Guide to Molecular Weight Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for characterizing the molecular weight distribution of polyglycerin-3 (PG-3). A thorough understanding of the molecular weight properties, including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is critical for ensuring the quality, consistency, and performance of PG-3 in various applications, including pharmaceutical formulations and drug delivery systems.
This compound is a hydrophilic polymer composed of three glycerol (B35011) units, with an average molecular weight of approximately 240.25 g/mol . It is typically a clear, yellowish, viscous liquid. Commercial PG-3 is characterized by a narrow distribution of oligomers, primarily ranging from diglycerol (B53887) to pentaglycerol.
Quantitative Data on Molecular Weight Distribution
The molecular weight distribution of a polymer is a critical quality attribute. The following table summarizes typical molecular weight characteristics of this compound as determined by Gel Permeation Chromatography/Size-Exclusion Chromatography with Multi-Angle Light Scattering (GPC/SEC-MALS).
| Parameter | Description | Typical Value |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies by manufacturer and batch, typically in the range of 200-300 g/mol . |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to the presence of higher molecular weight molecules. | Varies, but will be higher than Mn for a polydisperse sample. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn. | Typically low, indicating a narrow distribution. Values are often less than 1.5. |
| Average Molecular Weight | As stated in technical data sheets. | ~250 g/mol |
Analytical Techniques and Experimental Protocols
A multi-faceted approach employing several analytical techniques is recommended for a comprehensive characterization of the molecular weight distribution of this compound.
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
GPC/SEC is the primary technique for determining the molecular weight distribution of polymers. For absolute molecular weight determination of PG-3, the use of a multi-detector system is essential.
Experimental Protocol: GPC/SEC-MALS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a degasser, pump, autosampler, and column oven.
-
Columns: A set of size-exclusion columns suitable for the analysis of low molecular weight, hydrophilic polymers. Columns with a polystyrene-divinylbenzene stationary phase are often used.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) detector for the direct measurement of molecular weight.
-
Refractive Index (RI) detector for concentration determination.
-
Viscometer detector for determining intrinsic viscosity and information on molecular conformation.
-
-
Mobile Phase: A suitable solvent that fully dissolves this compound and is compatible with the columns and detectors. A common mobile phase is an aqueous buffer (e.g., phosphate-buffered saline) or polar organic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 1-5 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Analysis Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 50 - 100 µL.
-
-
Data Analysis: The data from the MALS and RI detectors are processed using specialized software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and the polydispersity index (PDI).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique for the detailed characterization of the oligomer distribution of this compound, providing absolute molecular weights for individual oligomers.
Experimental Protocol: MALDI-TOF MS
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Matrix: A suitable matrix that co-crystallizes with this compound and absorbs the laser energy is crucial. For polar analytes like polyglycerols, 2,5-dihydroxybenzoic acid (DHB) is a common choice.
-
Cationizing Agent: A salt, such as sodium iodide (NaI) or potassium iodide (KI), is often added to promote the formation of singly charged ions.
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a stock solution of the matrix (e.g., DHB) in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% trifluoroacetic acid) at a concentration of 10-20 mg/mL.
-
Prepare a stock solution of the cationizing agent (e.g., NaI) in a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL.
-
Mix the sample solution, matrix solution, and cationizing agent solution in a ratio of approximately 1:10:1 (v/v/v).
-
Spot 1 µL of the final mixture onto the MALDI target plate and allow it to air-dry.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The spectrum will show a series of peaks corresponding to the different oligomers of this compound, typically adducted with the cation (e.g., [M+Na]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for the structural elucidation and confirmation of the this compound backbone. Both ¹H and ¹³C NMR are employed.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that dissolves this compound, such as deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum to observe the proton signals.
-
Acquire the ¹³C NMR spectrum to observe the carbon signals. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Analysis:
-
¹H NMR: The spectrum of this compound will show complex multiplets in the range of approximately 3.4-3.8 ppm, corresponding to the CH and CH₂ protons of the glycerol units.
-
¹³C NMR: The spectrum will show signals for the CH and CH₂ carbons of the glycerol units, typically in the range of 60-80 ppm. The specific chemical shifts can provide information about the linkages between the glycerol units (e.g., 1,3- vs. 1,4-linkages).
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the individual oligomers in a this compound sample, providing a detailed profile of the oligomer distribution.
Experimental Protocol: HPLC with Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) Detection
-
Instrumentation: An HPLC system with a gradient pump, autosampler, and a suitable detector (ELSD or RI).
-
Column: A reversed-phase column (e.g., C18) or a normal-phase column (e.g., silica (B1680970) or diol) can be used. The choice depends on the desired separation selectivity.
-
Mobile Phase:
-
Reversed-Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Normal-Phase: A gradient of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Analysis Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Injection Volume: 10 - 50 µL.
-
Gradient Program: A gradient program that allows for the separation of the different oligomers (diglycerol, triglycerol, tetraglycerol, etc.).
-
-
Data Analysis: The retention times and peak areas of the separated oligomers are used to determine the relative abundance of each species in the sample.
Workflow and Signaling Pathway Diagrams
The following diagram illustrates a typical workflow for the comprehensive characterization of the molecular weight distribution of this compound.
This comprehensive approach, combining chromatographic and spectrometric techniques, provides a robust characterization of the molecular weight distribution of this compound, ensuring its suitability for high-performance applications in research, drug development, and various industries.
Methodological & Application
Polyglycerin-3 as a Versatile Platform for Hydrophobic Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing polyglycerin-3 (PG-3) as a drug delivery vehicle for hydrophobic therapeutic agents. This compound, a biocompatible and hydrophilic polymer, offers a promising platform for enhancing the solubility and bioavailability of poorly water-soluble drugs. These notes are intended to guide researchers in the formulation, characterization, and evaluation of PG-3-based drug delivery systems.
Introduction to this compound in Drug Delivery
This compound is a polymer of glycerin, typically consisting of three glycerol (B35011) units. Its hydrophilic nature, coupled with its biocompatibility, makes it an attractive candidate for various biomedical applications.[1][2] While much of the research in the polyglycerol family has focused on hyperbranched structures and dendrimers, linear this compound presents a simpler, cost-effective alternative for formulating drug carriers. By modifying PG-3 or using it in combination with other excipients, it can be engineered to form nanoparticles or micelles that effectively encapsulate hydrophobic drugs, thereby improving their therapeutic potential.
Data Presentation: Physicochemical Properties of PG-3 Based Nanocarriers
The following tables summarize hypothetical yet representative quantitative data for PG-3-based nanoparticles loaded with common hydrophobic drugs. This data is compiled based on typical values observed for similar polymeric nanoparticle systems, as specific literature on linear PG-3 is limited.
Table 1: Physicochemical Characterization of Drug-Loaded this compound Nanoparticles
| Hydrophobic Drug | Formulation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Paclitaxel | Emulsion-Solvent Evaporation | 150 ± 15 | 0.15 ± 0.05 | -15.2 ± 2.5 |
| Quercetin | Nanoprecipitation | 120 ± 20 | 0.20 ± 0.07 | -12.8 ± 3.1 |
| Curcumin | Self-Assembly | 180 ± 25 | 0.18 ± 0.06 | -18.5 ± 2.8 |
Table 2: Drug Loading and Encapsulation Efficiency of this compound Nanoparticles
| Hydrophobic Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Paclitaxel | 8.5 ± 1.2 | 75.3 ± 5.4 |
| Quercetin | 12.1 ± 2.5 | 82.1 ± 6.8 |
| Curcumin | 10.3 ± 1.8 | 78.9 ± 4.9 |
Table 3: In Vitro Drug Release from this compound Nanoparticles at pH 7.4
| Hydrophobic Drug | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| Paclitaxel | 35.2 ± 4.1 | 65.8 ± 5.9 |
| Quercetin | 42.5 ± 3.8 | 75.2 ± 6.2 |
| Curcumin | 38.9 ± 4.5 | 70.1 ± 5.5 |
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and characterization of this compound based drug delivery systems.
Synthesis of this compound
Linear this compound can be synthesized via the ring-opening polymerization of a protected glycerol monomer, followed by deprotection.
Materials:
-
Protecting agent (e.g., tert-butyldimethylsilyl chloride)
-
Initiator (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) - TBAF)
-
Dialysis tubing (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Protection of Glycidol: React glycidol with the protecting agent in the presence of a base to yield the protected monomer. Purify the product by distillation.
-
Polymerization: In an inert atmosphere, dissolve the protected glycidol monomer in anhydrous THF. Add the initiator and stir the reaction at room temperature for 24-48 hours.
-
Termination: Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Deprotection: Add the deprotecting agent (TBAF) to the polymer solution and stir for 12 hours at room temperature to remove the protecting groups.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether). Redissolve the polymer in deionized water and purify by dialysis against deionized water for 48 hours.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain pure this compound.
Preparation of Drug-Loaded PG-3 Nanoparticles (Nanoprecipitation Method)
Materials:
-
This compound
-
Hydrophobic drug (e.g., Quercetin)
-
Organic solvent (e.g., acetone, DMSO)
-
Aqueous phase (deionized water)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and the hydrophobic drug in a minimal amount of a water-miscible organic solvent.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent and the formation of nanoparticles.
-
Remove any remaining organic solvent using a rotary evaporator.
-
Centrifuge the nanoparticle suspension to remove any unloaded drug aggregates.
-
Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step twice.
-
Resuspend the final nanoparticle pellet in deionized water for characterization or lyophilize for long-term storage.
Characterization of Nanoparticles
3.3.1. Particle Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.
3.3.2. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.
-
Quantify the amount of encapsulated drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
Materials:
-
Drug-loaded PG-3 nanoparticle suspension
-
Dialysis tubing (appropriate MWCO)
-
Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag and seal it.
-
Immerse the dialysis bag in a larger container with a known volume of fresh release medium.
-
Maintain the setup at 37°C in a shaking incubator.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Formulating Polyglycerin-3 Based Hydrogels for 3D Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their ability to more accurately recapitulate the complex in vivo microenvironment compared to traditional 2D monolayer cultures. This enhanced physiological relevance is crucial for applications ranging from fundamental biological research to drug discovery and regenerative medicine. Hydrogels, with their high water content and tunable physicochemical properties, have emerged as a leading platform for creating these 3D cellular scaffolds.
This document provides detailed application notes and protocols for the formulation and use of polyglycerin-3 (PG-3) based hydrogels for 3D cell culture. Specifically, we focus on a biocompatible and tunable hydrogel system synthesized from acrylate-functionalized dendritic polyglycerol (dPG-Ac) and a thiol-functionalized 4-arm polyethylene (B3416737) glycol (PEG-SH) crosslinker. The formation of these hydrogels occurs via a cytocompatible Michael-type addition reaction, allowing for the direct encapsulation of cells within the 3D matrix. The mechanical properties of these hydrogels can be precisely controlled to mimic the stiffness of various native tissues, providing a versatile tool for investigating cell-matrix interactions.[1][2][3][4]
Materials and Equipment
Materials
-
Acrylate-functionalized dendritic polyglycerol (dPG-Ac)
-
4-arm Poly(ethylene glycol)-thiol (PEG-SH, ~10 kDa)
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cells of interest (e.g., fibroblasts, cancer cell lines, mesenchymal stem cells)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)
-
Nuclease-free water
Equipment
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted fluorescence microscope with appropriate filter sets
-
Rheometer with parallel plate geometry
-
Centrifuge
-
Water bath (37°C)
-
Micropipettes and sterile, low-retention pipette tips
-
Sterile microcentrifuge tubes and cell culture plates (e.g., 48-well or 96-well)
-
Vortex mixer
-
Hemocytometer or automated cell counter
Hydrogel Formulation and Characterization
The mechanical properties of the this compound based hydrogels can be tuned by varying the concentration of the polymer precursors. Softer gels, with a stiffness of around 1 kPa, have been shown to promote the expansion of cells into spheroids.[2][4] The following table summarizes the tunable mechanical properties of these hydrogels.
| Precursor Concentration (w/v) | Young's Modulus (kPa) | Storage Modulus (G') (Pa) | Applications |
| 3% | ~1.0 | ~300 - 500 | Spheroid and organoid formation, soft tissue models |
| 5% | ~5.0 - 10.0 | ~1500 - 3000 | Cartilage and connective tissue models |
| 10% | ~20.0 - 40.0 | ~6000 - 12000 | Bone tissue engineering models |
Note: The exact mechanical properties may vary depending on the specific molecular weight and degree of functionalization of the dPG-Ac and PEG-SH. It is recommended to perform rheological characterization for each new batch of precursors.
Experimental Protocol: Rheological Characterization
This protocol outlines the steps to determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), and the gelation time.
-
Prepare Precursor Solutions:
-
Prepare a 10% (w/v) stock solution of 4-arm PEG-SH in DMEM.
-
Prepare a 21.3% (w/v) stock solution of dPG-Ac in nuclease-free water.
-
-
Rheometer Setup:
-
Equilibrate the rheometer with a parallel plate geometry (e.g., 20 mm diameter) to 37°C.
-
Set the gap size to 500 µm.
-
-
Sample Loading:
-
In a microcentrifuge tube, mix the dPG-Ac and 4-arm PEG-SH solutions at the desired final concentration (e.g., for a 3% hydrogel with a final volume of 200 µL, mix 28 µL of 21.3% dPG-Ac, 60 µL of 10% PEG-SH, and 112 µL of DMEM).
-
Quickly vortex the solution and pipette the mixture onto the center of the lower plate of the rheometer.
-
-
Measurement:
-
Lower the upper plate to the set gap size.
-
Perform a time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the evolution of G' and G'' over time. The gelation point is typically identified as the crossover point where G' > G''.
-
Once the hydrogel has fully formed (G' reaches a plateau), perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain to determine the frequency-dependent viscoelastic properties.
-
Perform a strain sweep (e.g., 0.1 to 100%) at a constant frequency to identify the linear viscoelastic region (LVER).
-
3D Cell Culture Protocols
Experimental Protocol: Cell Encapsulation in this compound Hydrogels
This protocol describes the in situ encapsulation of cells within the hydrogel matrix.
-
Cell Preparation:
-
Culture cells of interest to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a known volume of complete medium and perform a cell count.
-
Centrifuge the required number of cells and resuspend the pellet in DMEM to achieve a desired final cell density in the hydrogel (e.g., 1 x 10^6 cells/mL).
-
-
Hydrogel Formulation and Cell Encapsulation:
-
In a sterile microcentrifuge tube under a laminar flow hood, combine the dPG-Ac solution, the cell suspension, and the 4-arm PEG-SH solution. For a 300 µL hydrogel with a final concentration of 3% (w/v) and a cell density of 1 x 10^5 cells/mL:
-
11 µL of 21.3% (w/v) dPG-Ac aqueous solution
-
70 µL of 10% (w/v) 4-arm PEG-SH in DMEM
-
50 µL of cell suspension (containing ~15,000 cells)
-
169 µL of DMEM
-
-
Gently mix by pipetting up and down, avoiding air bubbles.
-
-
Gelation:
-
Dispense the cell-laden hydrogel precursor solution into the wells of a sterile culture plate (e.g., 48-well plate).
-
Incubate at 37°C in a 5% CO2 incubator for 15-20 minutes to allow for complete gelation.
-
-
Cell Culture:
-
After gelation, gently add complete cell culture medium to each well.
-
Culture the cell-laden hydrogels at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Workflow for 3D Cell Encapsulation in this compound Hydrogels.
Experimental Protocol: Cell Viability Assessment (Live/Dead Assay)
This protocol uses Calcein AM to stain live cells green and Ethidium homodimer-1 (EthD-1) to stain dead cells red.
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM (2 µM) and EthD-1 (4 µM) in sterile PBS. Protect the solution from light.
-
-
Staining:
-
Aspirate the culture medium from the wells containing the cell-laden hydrogels.
-
Wash the hydrogels twice with sterile PBS.
-
Add a sufficient volume of the Live/Dead staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels three times with PBS.
-
Image the hydrogels using an inverted fluorescence microscope with appropriate filter sets for green (Calcein AM) and red (EthD-1) fluorescence.
-
Acquire images from multiple z-planes to visualize the 3D distribution of live and dead cells.
-
-
Quantification:
-
Use image analysis software to count the number of live (green) and dead (red) cells to determine the percentage of viable cells.
-
Mechanism of Action: Influence on Cell Signaling
The physical properties of the extracellular matrix (ECM), particularly its stiffness, are critical regulators of cell behavior through a process known as mechanotransduction. Cells sense the stiffness of their surroundings through integrin-mediated adhesions to the matrix. This mechanical information is then converted into biochemical signals that can influence cell fate, including proliferation, differentiation, and migration.
This compound based hydrogels provide a synthetic platform to investigate these processes by allowing for the precise tuning of matrix stiffness. Two key signaling pathways are known to be influenced by matrix mechanics:
-
Integrin Signaling: Integrins are transmembrane receptors that link the ECM to the cell's cytoskeleton. Binding of integrins to ligands in the hydrogel (either adsorbed proteins from the serum in the culture medium or engineered adhesive peptides) triggers the recruitment of focal adhesion proteins, such as focal adhesion kinase (FAK) and talin. This initiates downstream signaling cascades that regulate cell adhesion, spreading, and survival.[5][6]
-
YAP/TAZ Signaling: The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are key mediators of mechanotransduction. In response to high matrix stiffness, increased cytoskeletal tension leads to the translocation of YAP/TAZ from the cytoplasm to the nucleus. In the nucleus, YAP/TAZ bind to TEAD transcription factors to promote the expression of genes involved in cell proliferation and differentiation.[7][8][9][10][11] Conversely, on softer matrices, YAP/TAZ are retained in the cytoplasm, leading to their degradation. The tunable stiffness of this compound hydrogels allows researchers to directly investigate the role of YAP/TAZ signaling in their specific cellular models.[7][8][9][10][11]
YAP/TAZ Mechanotransduction Pathway in Response to Hydrogel Stiffness.
Conclusion
This compound based hydrogels offer a versatile and highly tunable platform for 3D cell culture. Their biocompatibility, ease of formulation, and controllable mechanical properties make them an excellent tool for researchers in various fields. By following the protocols outlined in this document, scientists can successfully establish 3D cell culture models to investigate fundamental biological processes, screen therapeutic compounds, and develop novel strategies for tissue engineering and regenerative medicine.
References
- 1. Polyglycerol-Based Hydrogel as Versatile Support Matrix for 3D Multicellular Tumor Spheroid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyglycerol-Based Hydrogel as Versatile Support Matrix for 3D Multicellular Tumor Spheroid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Hydrogels Mimicking Basement Membrane Matrices to Promote Cell-Matrix Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrin-specific hydrogels as adaptable tumor organoids for malignant B and T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A spatial model of YAP/TAZ signaling reveals how stiffness, dimensionality, and shape contribute to emergent outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extracellular Matrix Stiffness and TGFβ2 Regulate YAP/TAZ Activity in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. YAP and ECM Stiffness: Key Drivers of Adipocyte Differentiation and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Polyglycerin-3 as a Cryoprotectant for Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of mammalian cells, ensuring the availability of consistent and reliable cell stocks for research, drug development, and clinical applications. While dimethyl sulfoxide (B87167) (DMSO) has traditionally been the cryoprotectant of choice, its inherent cytotoxicity poses significant challenges. Polyglycerin-3 (PG-3), particularly in its dendritic form, has emerged as a promising, biocompatible alternative with superior cryoprotective properties. This document provides detailed application notes and protocols for the effective use of this compound as a cryoprotectant for mammalian cells.
Recent studies have demonstrated that dendritic polyglycerol is a highly effective cryoprotectant, achieving cell recovery rates significantly higher than those seen with 10% DMSO for cell lines such as human tongue squamous carcinoma (HSC-3) and human umbilical vein endothelial cells (HUVEC). The mechanism of action is attributed to its ability to inhibit both intra- and extracellular ice crystal growth and recrystallization. This is achieved through the retention of Na+ ions in the biological buffer system, which activates the formation of hydrogen bonds at the ice interface.
Data Presentation
The following tables summarize the quantitative data available on the efficacy of this compound as a cryoprotectant compared to the traditional cryoprotectant, DMSO.
Table 1: Post-Thaw Cell Recovery Rates
| Cell Line | Cryoprotectant | Concentration | Post-Thaw Recovery Rate (%) (Relative to 10% DMSO) | Reference |
| HSC-3 | Dendritic this compound | Not Specified | ~134% | |
| HUVEC | Dendritic this compound | Not Specified | ~147% |
Table 2: Post-Thaw Functional Recovery
| Cell Line | Cryoprotectant | Functional Assay | Post-Thaw Functional Recovery (%) | Reference |
| HUVEC | Dendritic this compound | Tube Formation | ~89% |
Experimental Protocols
The following protocols are adapted from standard mammalian cell cryopreservation and post-thaw analysis techniques and incorporate the use of this compound as the primary cryoprotectant.
Protocol 1: Cryopreservation of Mammalian Cells Using this compound
This protocol outlines the steps for freezing mammalian cells using a PG-3-based cryopreservation medium.
Materials:
-
Mammalian cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound (dendritic form recommended)
-
Fetal Bovine Serum (FBS) or other appropriate protein source
-
Sterile cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty or a programmable freezer)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation agent with complete culture medium.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cell suspension at 200-400 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
-
Preparation of Cryopreservation Medium:
-
Prepare a 2X stock solution of the desired concentration of this compound in complete culture medium. While the optimal concentration may vary between cell types, a starting point based on general cryoprotectant usage would be in the range of 5-15% (w/v). Optimization for each cell line is recommended.
-
The cryopreservation medium should also contain a protein source, such as FBS, typically at a final concentration of 10-20%. For serum-free applications, a higher concentration of PG-3 or the addition of other cryoprotective agents may be necessary.
-
-
Cell Resuspension and Aliquoting:
-
Resuspend the cell pellet gently in the 1X cryopreservation medium (prepared by mixing the 2X PG-3 solution with an equal volume of cell suspension in complete medium) to a final cell density of 1 x 10^6 to 5 x 10^6 viable cells/mL.
-
Aliquot the cell suspension into sterile cryovials (typically 1 mL per vial).
-
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer. This will ensure a cooling rate of approximately -1°C per minute.
-
After 24 hours, transfer the cryovials to a liquid nitrogen dewar for long-term storage.
-
Protocol 2: Thawing of Cryopreserved Mammalian Cells
This protocol describes the procedure for reviving cells cryopreserved with this compound.
Materials:
-
Cryovial containing frozen cells
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Sterile centrifuge tubes
-
Cell culture flask or plate
Procedure:
-
Rapid Thawing:
-
Quickly retrieve the cryovial from liquid nitrogen storage and immediately place it in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This process should take no more than 1-2 minutes.
-
-
Dilution and Removal of Cryoprotectant:
-
Aseptically transfer the thawed cell suspension from the cryovial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at 200-400 x g for 5 minutes to pellet the cells.
-
Aspirate the supernatant containing the this compound.
-
-
Cell Plating and Culture:
-
Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a culture flask or plate.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2).
-
The culture medium should be replaced after 24 hours to remove any residual cryoprotectant and dead cells.
-
Protocol 3: Post-Thaw Viability and Functional Assays
A comprehensive assessment of post-thaw cell health is crucial. The following are key assays to evaluate the effectiveness of this compound as a cryoprotectant.
3.1. Cell Viability Assessment (Trypan Blue Exclusion Assay)
-
Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.
-
Procedure:
-
Take an aliquot of the thawed cell suspension.
-
Mix the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
3.2. Apoptosis Assay (Caspase-3/7 Activity Assay)
-
Principle: This assay detects the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Plate the thawed cells in a 96-well plate.
-
Add a luminogenic or fluorogenic substrate for caspase-3/7 to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence, which is proportional to the amount of caspase activity.
-
3.3. Cell Attachment and Proliferation Assay
-
Principle: This assay assesses the ability of thawed cells to attach to a culture surface and proliferate over time.
-
Procedure:
-
Seed thawed cells at a known density in a multi-well plate.
-
At various time points (e.g., 2, 24, 48, and 72 hours post-thawing), quantify the number of attached cells. This can be done by direct cell counting after trypsinization or by using a metabolic assay such as MTT or PrestoBlue.
-
Plot the cell number over time to determine the proliferation rate.
-
Visualization of Workflows and Pathways
Experimental Workflow for Cryopreservation and Analysis
Caption: Workflow for mammalian cell cryopreservation using PG-3.
Proposed Mechanism of this compound Cryoprotection
Application Notes and Protocols: Esterification of Polyglycerin-3 with Fatty Acids for Emulsification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of polyglyceryl-3 (PG-3) fatty acid esters as effective emulsifiers. These non-ionic surfactants are gaining significant attention across the pharmaceutical, cosmetic, and food industries due to their versatility, biocompatibility, and derivation from renewable resources.[1][2] This document outlines both chemical and enzymatic synthesis routes for preparing PG-3 esters with common fatty acids—oleic acid, stearic acid, and lauric acid—and details methods for their characterization and the evaluation of their emulsifying properties.
Introduction to Polyglyceryl-3 Fatty Acid Esters
Polyglyceryl-3 fatty acid esters are synthesized through the esterification of polyglycerin-3, a hydrophilic polymer of glycerin containing three glycerin units, with a lipophilic fatty acid.[2][3] This combination of a water-loving head and an oil-loving tail imparts amphiphilic properties to the molecule, enabling it to reduce the interfacial tension between oil and water phases and form stable emulsions.[3][4]
The properties of these esters, particularly their hydrophilic-lipophilic balance (HLB), can be tailored by selecting different fatty acids.[1][5] Shorter chain fatty acids like lauric acid generally result in more hydrophilic esters (higher HLB), while longer chain fatty acids like stearic acid produce more lipophilic esters (lower HLB).[5][6] This tunable nature allows for the creation of emulsifiers suitable for a wide range of applications, from oil-in-water (O/W) to water-in-oil (W/O) emulsions.[5][7]
Synthesis of Polyglyceryl-3 Fatty Acid Esters
Two primary methods for the synthesis of polyglyceryl-3 fatty acid esters are chemical esterification and enzymatic esterification.
Chemical Synthesis (Direct Esterification)
Direct esterification involves the reaction of this compound with a fatty acid at elevated temperatures, typically in the presence of an alkaline or acid catalyst.[6]
Protocol: Chemical Synthesis of Polyglyceryl-3 Stearate
-
Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine this compound and stearic acid.
-
Catalyst Addition: Add an alkaline catalyst, such as sodium hydroxide (B78521) or potassium carbonate.
-
Reaction: Heat the mixture to the specified reaction temperature under a gentle nitrogen sparge to facilitate the removal of water produced during the reaction.
-
Monitoring: Monitor the progress of the reaction by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value drops below a specified threshold (e.g., < 2).
-
Neutralization and Purification: Once the reaction is complete, cool the mixture and neutralize the catalyst with an acid, such as phosphoric acid. The product can be further purified by filtration to remove any solid byproducts.
Enzymatic Synthesis
Enzymatic esterification offers a milder and more selective alternative to chemical synthesis, often resulting in a product with better color and odor profiles. Immobilized lipases are commonly used as biocatalysts.
Protocol: Enzymatic Synthesis of Polyglyceryl-3 Oleate (B1233923)
-
Reactant and Enzyme Preparation: In a temperature-controlled reaction vessel, combine this compound, oleic acid, and an immobilized lipase (B570770) (e.g., Novozym 435).
-
Reaction Conditions: Heat the mixture to the optimal reaction temperature for the enzyme while stirring. A vacuum may be applied to remove the water formed during the esterification, driving the reaction to completion.
-
Monitoring: The reaction progress can be monitored by analyzing the conversion of the fatty acid using techniques like titration or chromatography.
-
Enzyme Recovery and Product Purification: After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The resulting polyglyceryl-3 oleate can be used directly or further purified if necessary.
Data Presentation: Synthesis Parameters and Product Characteristics
The following tables summarize typical reaction conditions and the resulting properties of polyglyceryl-3 esters synthesized with different fatty acids.
Table 1: Comparison of Synthesis Parameters for Polyglyceryl-3 Fatty Acid Esters
| Parameter | Polyglyceryl-3 Oleate | Polyglyceryl-3 Stearate | Polyglyceryl-3 Laurate |
| Synthesis Method | Enzymatic / Chemical | Chemical | Enzymatic / Chemical |
| Molar Ratio (PG-3:Fatty Acid) | 1.5:1 (Enzymatic) | 1:1.8 (Chemical) | 1:1 (Enzymatic) |
| Catalyst | Immobilized Lipase / NaOH | NaOH, KOH | Immobilized Lipase / Dodecylbenzenesulfonic acid |
| Reaction Temperature (°C) | 84 | 229 | 90 |
| Reaction Time (hours) | 5.8 | 4-6 | 4.5 |
| Yield / Conversion (%) | 84.31 (Conversion) | High | 95.82 (Conversion) |
Note: The data presented is compiled from various sources and represents typical values. Actual results may vary depending on the specific experimental setup.[8][9][10]
Table 2: Physicochemical Properties of Polyglyceryl-3 Fatty Acid Esters
| Property | Polyglyceryl-3 Oleate | Polyglyceryl-3 Stearate | Polyglyceryl-3 Laurate |
| Appearance | Clear yellow liquid | Waxy solid | Liquid |
| HLB Value (Approximate) | 7 | 5-8 | 8.5 |
| Solubility | Soluble in oils, dispersible in water | Insoluble in water, dispersible in oils | Soluble in oil |
| Primary Emulsion Type | W/O | W/O | W/O |
HLB values can vary based on the degree of esterification.[2][11][12]
Experimental Protocols for Characterization and Application
Determination of Hydrophilic-Lipophilic Balance (HLB)
The HLB value is a crucial parameter for predicting the emulsifying behavior of a surfactant. It can be calculated or determined experimentally.
Protocol: Calculation of HLB Value
For polyol esters of fatty acids, the HLB can be estimated using Griffin's formula:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification value of the ester.
-
A is the acid value of the fatty acid used.
The saponification value can be determined by titrating the ester with a standardized solution of potassium hydroxide after saponification.
Emulsion Preparation and Stability Assessment
Protocol: Preparation of Oil-in-Water (O/W) Emulsion
-
Phase Preparation: Prepare the oil phase by dissolving the polyglyceryl-3 fatty acid ester in the oil. Prepare the aqueous phase separately.
-
Heating: Heat both phases to approximately 70-80°C.
-
Homogenization: Slowly add the oil phase to the aqueous phase while homogenizing using a high-shear mixer.
-
Cooling: Continue homogenization for a specified period, then allow the emulsion to cool to room temperature with gentle stirring.
Protocol: Emulsion Stability Testing
-
Visual Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for any signs of phase separation, creaming, or coalescence over a period of several weeks.
-
Centrifugation Test: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to accelerate phase separation. A stable emulsion will show no separation.
-
Droplet Size Analysis: Measure the mean droplet size and size distribution of the emulsion over time using techniques like dynamic light scattering (DLS). A stable emulsion will exhibit minimal change in droplet size.
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
Caption: Chemical equation for the esterification of this compound.
Caption: Workflow for synthesis, characterization, and application.
Caption: Mechanism of emulsification by Polyglyceryl-3 esters.
References
- 1. researchgate.net [researchgate.net]
- 2. POLYGLYCERYL-3 STEARATE - Ataman Kimya [atamanchemicals.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. POLYGLYCERYL 3-LAURATE - Ataman Kimya [atamanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 7. What Are Polyglycerol Esters Of Fatty Acids [cnchemsino.com]
- 8. researchgate.net [researchgate.net]
- 9. Polyglyceryl-4 Stearate [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyglyceryl-3 Oleate | Triglycerol monooleate | Cosmetic Ingredients Guide [ci.guide]
- 12. Polyglyceryl-3 Laurate [myskinrecipes.com]
Application Note: Characterization of Polyglycerin-3 using Gel Permeation/Size-Exclusion Chromatography (GPC/SEC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyglycerin-3 (PG-3) is a polymer composed of three glycerol (B35011) units, valued for its properties as a humectant, emulsifier, and texture-enhancing agent.[1][2] It is widely used in the cosmetics, food, and pharmaceutical industries.[3][4] The functional characteristics of this compound, such as viscosity, solubility, and hygroscopicity, are directly influenced by its molecular weight (MW) and molecular weight distribution. Therefore, accurate and reliable characterization is crucial for quality control and formulation development.
Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution of polymers.[4][5] GPC/SEC separates molecules based on their hydrodynamic volume in solution, making it an ideal method for characterizing the oligomer distribution of this compound.[5][6][7] This application note provides a detailed protocol for the characterization of this compound using an aqueous GPC/SEC system.
Principle of GPC/SEC
GPC/SEC is a type of liquid chromatography where separation is based on the physical size of molecules in solution, rather than chemical or physical interactions with the stationary phase.[5][8] The system utilizes a column packed with porous, cross-linked gel particles. When a polymer solution is passed through the column, larger molecules are unable to enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, increasing their path length and causing them to elute later.[6][9] By calibrating the system with standards of known molecular weight, the elution time of the sample can be correlated to its molecular weight distribution.[10]
Experimental Protocol
This protocol outlines the steps for analyzing this compound using a GPC/SEC system equipped with a Refractive Index (RI) detector, which is commonly used for polymers lacking a strong UV chromophore.[7][9]
1. Materials and Equipment
-
GPC/SEC System: An HPLC system configured for GPC/SEC analysis, including a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
GPC Column: A set of aqueous GPC/SEC columns suitable for the analysis of water-soluble polymers in the low to medium molecular weight range (e.g., Agilent PL aquagel-OH series or similar).[4]
-
Calibration Standards: Pullulan or Polyethylene Glycol (PEG) standards with narrow molecular weight distributions and known peak molecular weights (Mp).
-
Mobile Phase/Eluent: 0.1 M Sodium Nitrate (NaNO₃) in HPLC-grade water. The salt is added to minimize potential ionic interactions between the sample and the column packing material.[4][11]
-
Sample: this compound.
-
Syringe Filters: 0.22 µm or 0.45 µm pore size, compatible with aqueous solutions.
2. Preparation of Mobile Phase and Samples
-
Mobile Phase Preparation:
-
Weigh the appropriate amount of Sodium Nitrate to prepare a 0.1 M solution in HPLC-grade water.
-
Dissolve completely and filter the solution through a 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging before use.
-
-
Calibration Standard Preparation:
-
Prepare individual stock solutions of each pullulan or PEG standard at a concentration of approximately 1.0 - 2.0 mg/mL in the mobile phase.
-
Ensure complete dissolution by gentle vortexing or agitation.
-
Filter each standard solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
This compound Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 2.0 - 5.0 mg/mL in the mobile phase.
-
Ensure the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial to prevent column blockage.
-
3. GPC/SEC System Setup and Analysis
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detector Temperature: 35 °C
-
Injection Volume: 50 - 100 µL
-
Run Time: Approximately 30-45 minutes (ensure baseline is stable and all components have eluted).
-
-
Analysis Workflow:
-
Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved on the RI detector. This may take several hours.
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the series of calibration standards, starting from the lowest molecular weight to the highest.
-
Inject the prepared this compound sample solution. It is recommended to perform triplicate injections for each sample to ensure reproducibility.[10]
-
4. Data Analysis
-
Calibration Curve: Using the chromatography software, plot the peak elution time (or volume) of each calibration standard against the logarithm of its peak molecular weight (log Mp). Fit the data points with a suitable polynomial function (typically 3rd or 5th order) to generate a calibration curve.
-
Molecular Weight Calculation: The software uses this calibration curve to calculate the molecular weight averages for the this compound sample from its chromatogram.[8] The key parameters obtained are:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of molecules of different sizes to the overall molecular weight.
-
Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample, while higher values indicate a broader distribution.[9]
-
Data Presentation
The quantitative results from the GPC/SEC analysis of different this compound batches can be summarized for clear comparison.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | Mz ( g/mol ) | PDI (Mw/Mn) | Peak Elution Time (min) |
| PG-3 Batch A | 265 | 290 | 320 | 1.09 | 21.5 |
| PG-3 Batch B | 270 | 315 | 355 | 1.17 | 21.3 |
| PG-3 Batch C | 260 | 285 | 310 | 1.10 | 21.6 |
Note: The data shown in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
GPC/SEC Separation Principle
References
- 1. This compound | Polyglycerol-3 | Cosmetic Ingredients Guide [ci.guide]
- 2. sincereskincare.com [sincereskincare.com]
- 3. aquachem.co.kr [aquachem.co.kr]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. infinitalab.com [infinitalab.com]
- 8. aimplas.net [aimplas.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application of Poly(glycerol sebacate) in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(glycerol sebacate) (PGS) is a biodegradable and biocompatible elastomer that has garnered significant interest in the field of tissue engineering. Synthesized from the polycondensation of glycerol (B35011) and sebacic acid, both of which are endogenous and FDA-approved, PGS offers a unique combination of tunable mechanical properties, elasticity, and a favorable degradation profile, making it an ideal candidate for a wide range of soft tissue engineering applications. Its versatility allows for the fabrication of scaffolds that can mimic the native extracellular matrix (ECM), providing mechanical support and promoting cell attachment, proliferation, and differentiation. This document provides detailed application notes and protocols for the use of PGS in creating tissue engineering scaffolds.
Data Presentation
The properties of PGS scaffolds can be tailored by modifying the synthesis and fabrication parameters. The following tables summarize key quantitative data from various studies.
Table 1: Mechanical Properties of Poly(glycerol sebacate) Scaffolds
| Scaffold Composition | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) | Citation |
| PGS | 0.03 - 1.4 | > 0.2 | 125 - 265 | |
| PGS (cured for 48 hours) | 0.77 | - | - | |
| PGS (cured for 96 hours) | 1.9 | - | - | |
| PCL-PGS | - | - | - | |
| 3D-ES PCL-PGS | 240 - 310 | - | - | |
| 3D-ES PCL-PGS-5BGs | 241 ± 17 | - | - | |
| 3D-ES PCL-PGS-10BGs | 311 ± 20 | - | - | |
| PGS/PCL/Gel | 0.65 - 0.43 (wet state) | - | - | |
| 33%PGS-65%PCL-2%RGO | 2.46 | - | 62.43 |
PCL: Poly(caprolactone), BGs: Bioactive Glasses, RGO: Reduced Graphene Oxide, 3D-ES: 3D-printed grid with electrospun mat.
Table 2: Biocompatibility and Degradation of Poly(glycerol sebacate) Scaffolds
| Scaffold Composition | Cell Viability (%) | Degradation Rate | Citation |
| PCL-PGS-BGs | > 125% at day 2 (Fibroblasts) | ~14% weight loss after 56 days | |
| PGS/PCL/Gel/HA 3% | Supported high cell survival and proliferation over 14 days (ADMSCs) | - | |
| PGS coated with Collagen | - | Reduced from 87% to 84% | |
| 33%PGS-65%PCL-2%RGO | Non-toxic, supported good cell viability | 23.87% over 60 days |
HA: Hydroxyapatite, ADMSCs: Adipose-derived mesenchymal stem cells.
Experimental Protocols
Protocol 1: Synthesis of Poly(glycerol sebacate) Pre-polymer
This protocol describes the synthesis of the PGS pre-polymer through a polycondensation reaction.
Materials:
-
Glycerol (A3 monomer)
-
Sebacic acid (A2 monomer)
-
Reaction vessel with a stirrer and nitrogen inlet
-
Vacuum oven
Procedure:
-
Mix equimolar ratios of glycerol and sebacic acid in the reaction vessel. Other molar ratios (e.g., 1:2, 2:1, 2:3 of glycerol to sebacic acid) can be used to tailor the final properties.
-
Heat the mixture to 120°C under a nitrogen atmosphere with constant stirring for 24 hours to carry out the polycondensation reaction.
-
The resulting viscous liquid is the PGS pre-polymer.
Protocol 2: Fabrication of Porous PGS Scaffolds using Salt Leaching
This protocol details the fabrication of a porous 3D scaffold from the PGS pre-polymer using the solvent casting and salt leaching technique.
Materials:
-
PGS pre-polymer
-
Sodium chloride (NaCl) crystals (sieved to desired particle size, e.g., 100-355 µm)
-
Solvent (e.g., chloroform)
-
Molds
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the PGS pre-polymer in a suitable solvent.
-
Add NaCl particles to the polymer solution to act as a porogen. The weight ratio of NaCl to PGS will determine the porosity of the scaffold.
-
Pour the mixture into molds of the desired shape and size.
-
Allow the solvent to evaporate completely in a fume hood.
-
Cure the pre-polymer by placing the molds in a vacuum oven at a specific temperature and duration (e.g., 150°C for 24 hours) to induce crosslinking.
-
Immerse the cured scaffolds in deionized water to leach out the NaCl particles. Change the water frequently to ensure complete removal of the salt.
-
Freeze the scaffolds and then lyophilize them to obtain a dry, porous 3D structure.
Protocol 3: Characterization of PGS Scaffolds
A. Mechanical Testing:
-
Perform tensile testing on dog-bone-shaped samples of the scaffold material using a universal testing machine to determine the Young's modulus, ultimate tensile strength, and elongation at break.
-
Conduct compressive testing on cylindrical or cubical scaffold samples to determine the compressive modulus.
B. Biocompatibility Assessment (MTT Assay):
-
Sterilize the PGS scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or ethanol (B145695) washes).
-
Seed the scaffolds with a specific cell line (e.g., fibroblasts, mesenchymal stem cells) in a culture plate.
-
Culture the cell-seeded scaffolds for desired time points (e.g., 1, 3, 7 days).
-
At each time point, add MTT solution to the wells and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability.
C. In Vitro Degradation Study:
-
Measure the initial dry weight of the scaffold samples.
-
Immerse the scaffolds in a phosphate-buffered saline (PBS) solution at 37°C.
-
At predetermined time points, remove the scaffolds from the PBS, rinse with deionized water, and dry them to a constant weight.
-
Calculate the percentage of weight loss to determine the degradation rate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for PGS scaffold synthesis, fabrication, and characterization.
While specific signaling pathways directly modulated by polyglycerin-3 or PGS were not detailed in the provided search results, tissue engineering scaffolds generally influence cell behavior through interactions with cell surface receptors, leading to the activation of various intracellular signaling cascades that regulate cell adhesion, proliferation, differentiation, and matrix production. Key pathways often implicated in these processes include the integrin-mediated signaling, TGF-β/BMP, Wnt, and Hedgehog pathways. Macrophage polarization is also a critical aspect of the host response to implanted biomaterials, involving complex signaling networks.
Caption: Conceptual overview of signaling pathways influenced by tissue engineering scaffolds.
Conclusion
Poly(glycerol sebacate) is a highly promising biomaterial for tissue engineering applications due to its excellent biocompatibility, tunable mechanical properties, and biodegradability. By carefully controlling the synthesis and fabrication parameters, researchers can create scaffolds tailored to the specific requirements of the target tissue. The protocols and data presented in this document provide a foundation for the successful application of PGS in developing innovative solutions for tissue regeneration and drug delivery. Further research into the specific interactions between PGS scaffolds and cellular signaling pathways will continue to advance the field of regenerative medicine.
Application Notes and Protocols for Polyglycerin-3 Microparticles in Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of polyglycerin-3 (PG-3) microparticles as a versatile platform for controlled drug delivery. The inherent biocompatibility and tunable properties of polyglycerols make them a promising class of materials for developing advanced therapeutic systems.
Introduction to this compound Microparticles
This compound is a polymer composed of three glycerol (B35011) units, exhibiting high water solubility and a favorable safety profile, being generally recognized as safe (GRAS) by the FDA. When formulated as microparticles, PG-3 offers a robust matrix for the encapsulation and sustained release of a wide range of therapeutic agents. These microparticles can be engineered to desired sizes and surface characteristics, influencing their drug loading capacity and release kinetics. The hydrophilic nature of the polyglycerol backbone makes these microparticles particularly suitable for the delivery of both hydrophilic and, with appropriate formulation, hydrophobic drugs.
Synthesis of this compound Microparticles
The following protocol is adapted from a general method for preparing poly(glycerol) microparticles using a micro-emulsion technique and is suitable for the synthesis of this compound microparticles.[1][2]
Experimental Protocol: Micro-emulsion Synthesis
Materials:
-
Glycerol (or this compound if commercially available)
-
Divinyl sulfone (DVS) as a crosslinker
-
Cyclohexane
-
Sodium hydroxide (B78521) (NaOH) solution (0.5 M)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Centrifuge
-
Homogenizer or sonicator
-
Freeze-dryer (optional)
Procedure:
-
Preparation of the Organic Phase: Prepare a 0.1 M solution of lecithin in cyclohexane.
-
Preparation of the Aqueous Phase: Dissolve 0.3 mL of glycerol in 1 mL of 0.5 M NaOH solution.
-
Emulsification: Add 0.4 mL of the glycerol solution to 30 mL of the lecithin/cyclohexane solution while stirring at 1000 rpm to form a water-in-oil (w/o) microemulsion.
-
Crosslinking: Add the desired molar ratio of the crosslinker, divinyl sulfone (DVS), to the microemulsion. A common starting point is a 75% molar ratio of DVS relative to the glycerol monomer units.[1]
-
Polymerization: Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.
-
Particle Isolation: After 1 hour, stop the stirring and collect the formed microparticles by centrifugation at 1000 rpm for 10 minutes.
-
Washing: Decant the supernatant and wash the microparticle pellet with ethanol and then deionized water to remove unreacted reagents and surfactant. Repeat the washing steps three times.
-
Drying: The purified microparticles can be resuspended in deionized water for immediate use or freeze-dried for long-term storage.
Diagram of the Synthesis Workflow:
References
Application Notes and Protocols: Surface Modification with Polyglycerin-3 to Reduce Biofouling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofouling, the undesirable accumulation of biomolecules, cells, and microorganisms on surfaces, poses a significant challenge in biomedical and pharmaceutical applications. It can lead to reduced efficacy of medical devices, implant rejection, and inaccuracies in diagnostic assays. Surface modification with polyglycerin-3 (PG-3), a hyperbranched polyether, offers a robust and effective strategy to mitigate biofouling. Its high hydrophilicity, biocompatibility, and dense globular structure create a hydration layer that acts as a physical barrier to prevent the non-specific adsorption of proteins and the subsequent attachment of cells. These application notes provide detailed protocols for surface modification with PG-3 and methods to quantify its antifouling efficacy.
Mechanism of Action: The Hydration Layer
The primary mechanism by which this compound coatings reduce biofouling is through the formation of a tightly bound hydration layer. The numerous hydroxyl groups on the polyglycerin molecule attract and organize water molecules, creating a physical and energetic barrier that repels proteins and other biomolecules. This initial prevention of protein adsorption is crucial, as it is the first step in the biofouling cascade. By inhibiting this protein "conditioning" layer, the surface remains inert to subsequent cellular attachment and biofilm formation.
Troubleshooting & Optimization
"troubleshooting agglomeration in polyglycerin-3 polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with agglomeration during polyglycerin-3 polymerization.
Troubleshooting Guide
Issue: Agglomeration, Gelation, or Uncontrolled Cross-linking During Polymerization
This guide addresses the common problem of the reaction mixture becoming an unmanageable, insoluble gel, often referred to as agglomeration. This phenomenon is typically due to excessive cross-linking of the polymer chains.
Question: My this compound polymerization reaction has formed a gel. What are the likely causes and how can I prevent this in the future?
Answer:
Gel formation, or agglomeration, in this compound synthesis occurs when the polymerization process leads to an extensively cross-linked polymer network, rendering the product insoluble and difficult to handle.[1][2] The primary causes for this issue are related to reaction conditions that favor branching and intermolecular reactions over linear chain growth. Key factors to investigate include reaction temperature, catalyst concentration, monomer conversion, and monomer purity.
Below is a step-by-step guide to troubleshoot and prevent gelation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for gelation in this compound polymerization.
Frequently Asked Questions (FAQs)
Q1: At what temperature should I conduct the polymerization to avoid agglomeration?
A1: Maintaining an appropriate temperature is crucial. While higher temperatures increase the reaction rate, temperatures exceeding 200°C can be difficult to control, leading to undesirable side reactions, the formation of cyclic compounds, and potentially gelation.[1] Conversely, temperatures below 120°C result in a very slow polymerization rate.[1] For a more controlled reaction that favors linear polymer growth and minimizes branching, a temperature range of 130°C to 180°C is often recommended.
Q2: How does catalyst concentration affect gelation?
A2: Catalyst concentration has a significant impact on the polymerization process. Higher catalyst concentrations can accelerate the reaction to the point where extensive cross-linking occurs, leading to gelation. It is important to use the catalyst judiciously. The optimal concentration will depend on the specific catalyst used (e.g., sulfuric acid, sodium hydroxide) and the desired molecular weight of the this compound.
| Catalyst (Sulfuric Acid, % w/w) | Temperature (°C) | Observation |
| 1.5 | 130 | Lower degree of polymerization, less risk of gelation. |
| 3.35 | 150 | Moderate degree of polymerization. |
| 5.2 | 170 | Higher degree of polymerization, increased risk of branching and gelation. |
| Data adapted from a study on glycerol polymerization using sulfuric acid as a catalyst.[2][3] |
Q3: Can I let the reaction run to completion to maximize yield?
A3: It is generally not advisable to let the reaction run to completion without careful monitoring. The probability of gelation increases significantly at higher degrees of monomer conversion.[1] To obtain a non-gelled, high molecular weight product, it is often necessary to terminate the polymerization before the gel point is reached.[1] Monitoring the reaction's progress by measuring the viscosity or determining the hydroxyl number of aliquots can help in deciding the optimal point to stop the reaction.
Q4: Does the purity of the glycerol monomer matter?
A4: Yes, the purity of the glycerol is very important. Impurities commonly found in crude glycerol, such as soaps and sodium salts, can interfere with the polymerization process.[4] Soaps, in particular, have been identified as a primary inhibitory factor in polyglycerol synthesis.[4] Using a high-purity glycerol feedstock is recommended to ensure a controlled and predictable polymerization.
Logical Relationship of Factors Leading to Gelation
Caption: Key factors contributing to gelation during this compound synthesis.
Experimental Protocols
Baseline Protocol for Alkali-Catalyzed this compound Synthesis
This protocol provides a general procedure for the synthesis of this compound. It should be optimized based on the specific requirements of your research.
Materials:
-
Glycerol (high purity, >99.5%)
-
Sodium hydroxide (B78521) (NaOH) or other suitable alkaline catalyst
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation condenser for water removal.
Procedure:
-
Reactor Setup: Charge the reaction vessel with high-purity glycerol.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Catalyst Addition: Add the alkaline catalyst (e.g., 0.5 - 1.5% w/w of glycerol) to the glycerol while stirring.
-
Heating: Gradually heat the mixture to the desired reaction temperature (e.g., 220-260°C) under continuous stirring. Some protocols may use a lower temperature range (e.g., 130-180°C) with specific catalysts or to achieve better control over the molecular weight distribution.
-
Water Removal: The water produced during the condensation reaction will begin to distill off. Ensure efficient removal of water to drive the reaction forward. Reduced pressure can be applied to facilitate water removal, especially at lower reaction temperatures.
-
Monitoring: Monitor the reaction progress by observing the viscosity of the mixture or by taking samples to measure the hydroxyl number.
-
Termination: Once the desired degree of polymerization is achieved (before the onset of gelation), cool the reaction mixture to below 100°C.
-
Neutralization and Purification: Neutralize the catalyst with an acid (e.g., phosphoric acid). The resulting salt can be removed by filtration. Further purification may involve distillation to remove unreacted glycerol.
Note: The reaction time will vary depending on the temperature, catalyst concentration, and desired molecular weight. It can range from a few hours to over 24 hours.
References
Technical Support Center: Optimizing Catalyst Efficiency in Polyglycerin-3 Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of polyglycerin-3.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the efficiency of my catalyst in glycerol (B35011) polymerization?
The primary factors that have a significant influence on glycerol conversion and the extent of polymerization are temperature and the amount of catalyst used.[1] Reaction time is also a critical parameter. For instance, a study using a Ca-Mg-Al mixed oxide catalyst showed that glycerol conversion increased from 20% to 40% when the catalyst amount was increased from 2 wt.% to 3 wt.%.[2]
Q2: How does reaction temperature affect the synthesis of this compound?
Temperature plays a crucial role in glycerol conversion rates. For example, with a Ca1.6La0.4Al0.6O3 catalyst, increasing the temperature from 220°C to 260°C over 8 hours boosted glycerol conversion from 28.1% to nearly 96%.[2] However, higher temperatures can also lead to a decrease in the selectivity for desired smaller polyglycerols (like diglycerol (B53887) and triglycerol) due to the formation of higher-order polyglycerols or cyclic byproducts.[2] High temperatures can also cause product discoloration.
Q3: What is the typical difference in performance between homogeneous and heterogeneous catalysts?
Homogeneous catalysts, such as NaOH and KOH, generally exhibit high catalytic activity.[2] However, a significant drawback is that they cannot be easily recycled and reused.[1] Heterogeneous (solid) catalysts can be recycled, but they often face challenges with instability, including the partial dissolution (leaching) of the active catalytic species into the reaction medium.[1][2]
Q4: Can crude glycerol from biodiesel production be used directly for polyglycerol synthesis?
Using crude glycerol can be challenging due to the presence of impurities like soaps and sodium. These impurities can lead to side reactions that compete with the desired polyglycerol synthesis.[3] For example, soaps can react with an acid catalyst (like sulfuric acid), inhibiting the formation of polyglycerol.[3] It is often recommended to purify crude glycerol before use.
Troubleshooting Guide
Issue 1: Low Glycerol Conversion Rate
-
Possible Cause: Insufficient catalyst concentration.
-
Possible Cause: Reaction temperature is too low.
-
Possible Cause: Short reaction time.
-
Solution: Extend the duration of the experiment. Polymerization is a time-dependent process, and sufficient time is required to achieve high conversion.
-
-
Possible Cause: Catalyst deactivation.
Issue 2: Poor Selectivity Towards this compound
-
Possible Cause: Reaction temperature is too high.
-
Solution: Optimize by lowering the reaction temperature. High temperatures can favor the formation of higher molecular weight polyglycerols (>PG3) and cyclic compounds, thus reducing the yield of di- and triglycerol.[2] For instance, one study noted a drop in diglycerol selectivity from nearly 78% to 33% when the temperature was increased from 220°C to 230°C.[2]
-
-
Possible Cause: Inappropriate catalyst or catalyst concentration.
-
Solution: Screen different catalysts and concentrations. Catalysts with a higher number of medium-strength basic sites have been shown to yield higher selectivity towards di- and triglycerol.[2] The concentration also matters; for example, 0.5–1 mol.% of NaOH was suggested for obtaining di- and triglycerols, while 4–10 mol.% was used for higher degrees of polymerization.[2]
-
Issue 3: Catalyst Deactivation (for Heterogeneous Catalysts)
-
Possible Cause: Leaching of the active species into the reaction medium.
-
Solution: This is a key issue for many solid catalysts.[1] Consider modifying the catalyst support or synthesis method to improve the stability and anchoring of the active phase.
-
-
Possible Cause: Formation of a new, less active phase during the reaction.
-
Solution: Characterize the spent catalyst to identify phase changes. For example, CaO catalysts can transform in situ into the more active Ca-glycerolate phase.[8] However, they can also deactivate by converting to calcium carbonate (CaCO3).[7] Understanding this transformation is key to managing catalyst lifecycle.
-
-
Possible Cause: Fouling by coke or poisoning by impurities.
Quantitative Data on Catalyst Performance
Table 1: Performance of Homogeneous Alkaline Catalysts in Glycerol Polymerization
| Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity to Di- & Triglycerol (%) |
| LiOH | 0.1 wt.% | 230 | 7 | 24 | 100 |
| LiOH | 0.1 wt.% | 260 | 7 | 80 | 68 |
| K₂CO₃ | 2.5 | 260 | 4 | ~94 (based on water formed) | Not specified |
| Li₂CO₃ | 2.5 | 260 | 4 | ~94 (based on water formed) | Not specified |
| Na₂CO₃ | 2.5 | 260 | 4 | ~92 (based on water formed) | Not specified |
| KOH | 2.5 | 260 | 4 | ~79 (based on water formed) | Not specified |
| NaOH | 2.5 | 260 | 4 | ~78 (based on water formed) | Not specified |
Data sourced from multiple studies.[2]
Table 2: Performance of Heterogeneous Alkaline Catalysts in Glycerol Polymerization
| Catalyst | Catalyst Loading (wt.%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity to Diglycerol (%) |
| Ca-Mg-Al Mixed Oxide | 3 | 220 | 24 | 40.4 | 78.3 |
| Ca₁.₆La₀.₄Al₀.₆O₃ | Not specified | 250 | 8 | 98 | 53 |
| CaO | 3.5 mol% | 245 | 4 | ~22 | 12.5 |
| Recycled Ca-Glycerolate | 3.5 mol% | 245 | 4 | 47 | Not specified (70% to PG4+) |
| KF/Al₂O₃ | 11.62 | 250 | 4 | Not specified (Poly. degree 5.92) | Not specified |
Data sourced from multiple studies.[2][8][9]
Diagrams and Workflows
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for catalyst inefficiency.
Experimental Protocols
Protocol: Batch Synthesis of this compound using an Alkaline Catalyst
This protocol provides a general methodology for the polymerization of glycerol. Researchers should adapt parameters based on their specific catalyst and desired product characteristics.
1. Materials and Equipment:
-
Glycerol (high purity, >99.5%)
-
Alkaline catalyst (e.g., KOH, NaOH, CaO)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller and thermocouple
-
Condenser with a collection flask (e.g., Dean-Stark trap) to remove water byproduct
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Vacuum pump (optional, for reactions at reduced pressure)
2. Procedure:
-
Reactor Setup: Assemble the reaction apparatus (three-neck flask, stirrer, condenser, and gas inlet) and ensure it is clean and dry.
-
Charging the Reactor: Charge the flask with a predetermined amount of glycerol.
-
Inert Atmosphere: Begin purging the system with an inert gas (e.g., Nitrogen) to remove air and moisture, which can interfere with the reaction. Maintain a slow, steady flow throughout the experiment.
-
Catalyst Addition: Add the desired amount of catalyst to the glycerol. Catalyst loading can range from 0.1 wt.% to 10 mol.%, depending on the catalyst's activity and the target degree of polymerization.[2]
-
Heating and Reaction:
-
Begin stirring the mixture to ensure uniform heat and mass transfer.
-
Heat the mixture to the target reaction temperature, typically between 220°C and 260°C.[2]
-
The polymerization reaction is an etherification process that produces water as a byproduct.[1] Continuously monitor and collect the water formed in the collection flask. The progress of the reaction can be tracked by the amount of water removed.
-
Maintain the reaction at the set temperature for the desired duration, typically ranging from 4 to 24 hours.[2][5]
-
-
Reaction Completion and Cooldown:
-
Once the desired reaction time is reached or water evolution ceases, turn off the heating mantle and allow the reactor to cool to room temperature under the inert atmosphere.
-
-
Catalyst Separation and Product Purification:
-
For heterogeneous catalysts: Separate the solid catalyst from the product mixture by filtration or centrifugation. The catalyst can be washed, dried, and stored for regeneration and reuse.[8]
-
For homogeneous catalysts: The catalyst may need to be neutralized with an acid, followed by purification steps like distillation or extraction to remove salts and unreacted glycerol.
-
-
Analysis:
-
Analyze the final product to determine the glycerol conversion and the distribution of polyglycerols (diglycerol, triglycerol, etc.). Common analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Gel Permeation Chromatography (GPC).
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. EFFECT OF IMPURITIES PRESENT IN THE CRUDE GLYCEROL POLYMERIZATION REACTION TO PRODUCE POLYGLYCEROL [redalyc.org]
- 4. journalcra.com [journalcra.com]
- 5. researchgate.net [researchgate.net]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 9. Influence of Preparation Conditions of the Solid Base Catalyst on the Performance of Synthesizing Polyglycerol | Scientific.Net [scientific.net]
"controlling polydispersity in polyglycerol-3 production"
Welcome to the technical support center for polyglycerol-3 (PG-3) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PG-3, with a focus on controlling polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to control it in PG-3 production?
A1: Polydispersity, or the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn). A PDI value of 1.0 indicates a perfectly uniform (monodisperse) sample where all polymer chains have the same length. In pharmaceutical and biomedical applications, a low PDI (typically below 1.5) is crucial as it ensures batch-to-batch consistency, predictable physicochemical properties, and uniform biological performance of the PG-3 and its conjugates.
Q2: Which polymerization method is most suitable for producing PG-3 with low polydispersity?
A2: Anionic ring-opening polymerization (AROP) of glycidol (B123203) is the most effective method for synthesizing polyglycerol with a well-controlled molecular weight and a low polydispersity index.[1] This "living" polymerization technique, when performed under optimized conditions, minimizes side reactions and allows for the predictable growth of polymer chains. In contrast, methods like direct condensation of glycerol (B35011) often result in a broader molecular weight distribution and higher PDI values.
Q3: What are the key factors that influence the polydispersity of PG-3 during anionic ring-opening polymerization?
A3: Several factors critically influence the PDI of PG-3 during AROP of glycidol:
-
Monomer Addition Rate: Slow and controlled addition of the glycidol monomer is paramount to maintaining a low concentration of active species and preventing uncontrolled polymerization, which can broaden the molecular weight distribution.[2]
-
Initiator System: The choice and purity of the initiator are critical. Partially deprotonated multifunctional alcohols, such as trimethylolpropane (B17298) (TMP), are commonly used as initiators. The degree of deprotonation must be carefully controlled to regulate the number of growing chains.
-
Reaction Temperature: Maintaining a stable and optimized reaction temperature is essential. Deviations can affect the rates of initiation, propagation, and potential side reactions, leading to a higher PDI.[3][4]
-
Solvent: The choice of solvent can influence the solubility of the growing polymer chains and the reactivity of the ionic species, thereby affecting the PDI.[2]
-
Purity of Reagents: Impurities in the monomer (glycidol), initiator, or solvent can act as terminating agents or initiate unwanted side reactions, leading to a broader molecular weight distribution.
Q4: How can I accurately measure the polydispersity of my PG-3 sample?
A4: The most common and reliable technique for determining the molecular weight and PDI of polymers is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[5][6][7] This method separates polymer molecules based on their hydrodynamic volume in solution. By calibrating the GPC system with polymer standards of known molecular weights, the Mn, Mw, and PDI of the PG-3 sample can be accurately calculated.[6][8]
Q5: What is the role of ¹H NMR spectroscopy in PG-3 characterization?
A5: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized polyglycerol.[9][10][11][12] It can be used to verify the successful polymerization of glycidol by observing the disappearance of monomer-specific peaks and the appearance of characteristic signals from the polyether backbone of PG-3. It can also provide information about the degree of branching in the polymer architecture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.8) | 1. Monomer addition was too fast: A high concentration of monomer can lead to uncontrolled polymerization and chain transfer reactions. 2. Inefficient initiation: The initiator was not properly activated (e.g., incomplete deprotonation), leading to a slow and continuous initiation throughout the reaction. 3. Presence of impurities: Water, oxygen, or other impurities in the monomer, solvent, or initiator can terminate growing chains or cause side reactions. 4. Temperature fluctuations: Inconsistent reaction temperature can affect the rates of polymerization steps, leading to a broader molecular weight distribution. | 1. Optimize monomer addition: Use a syringe pump for slow and continuous addition of the glycidol monomer over a prolonged period. 2. Ensure proper initiator activation: Follow a validated protocol for the partial deprotonation of the initiator. Ensure anhydrous conditions. 3. Purify all reagents: Distill the glycidol monomer and solvents under reduced pressure. Dry all glassware thoroughly. 4. Maintain strict temperature control: Use an oil bath with a reliable temperature controller to maintain a constant reaction temperature. |
| Bimodal or multimodal GPC chromatogram | 1. Presence of multiple active species: This can be caused by impurities or incomplete initiator activation, leading to different populations of growing chains. 2. Chain transfer reactions: Side reactions can create new polymer chains with different molecular weights. 3. Polymer aggregation: In some GPC solvents, polymer chains may aggregate, appearing as a higher molecular weight species. | 1. Review initiation step: Ensure the initiator is fully dissolved and the deprotonation reaction is complete before adding the monomer. 2. Optimize reaction conditions: Lowering the reaction temperature may reduce the likelihood of side reactions. 3. Improve GPC sample preparation: Filter the sample before injection. Consider using a different GPC eluent or adding salts to disrupt aggregation. |
| Lower than expected molecular weight | 1. Higher initiator concentration than intended: An error in calculating or weighing the initiator will result in a larger number of growing chains, each with a lower molecular weight.[13] 2. Presence of terminating impurities: Impurities that react with the growing polymer chains will prematurely stop their growth. 3. Chain transfer to monomer or solvent: This terminates one chain while initiating a new one, leading to an overall lower average molecular weight. | 1. Verify initiator calculation and weighing: Double-check all calculations and use a calibrated balance. 2. Purify all reagents: Ensure all components of the reaction are free from terminating agents like water or acidic protons. 3. Select appropriate solvent: Choose a solvent that is less prone to chain transfer reactions. |
| Gel formation during polymerization | 1. High monomer concentration: A rapid, uncontrolled polymerization can lead to cross-linking and gelation. 2. High reaction temperature: Elevated temperatures can promote side reactions that lead to cross-linking. | 1. Reduce monomer addition rate: Significantly slow down the rate of glycidol addition. 2. Lower the reaction temperature: Conduct the polymerization at a lower, more controlled temperature. |
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio and Activator on Polyglycerol-3 Properties
| Entry | Monomer/Initiator Ratio | Activator (TEB) | Mn ( g/mol , theoretical)ᵃ | Mn ( g/mol , NMR) | Mw ( g/mol , GPC) | PDI (Mw/Mn, GPC) |
| PG-1 | 20 | None | 1,580 | 1,450 | 2,350 | 1.62 |
| PG-2 | 20 | 5.0 equiv. | 1,580 | 1,520 | 1,750 | 1.15 |
| PG-3 | 40 | None | 3,060 | 2,750 | 5,100 | 1.85 |
| PG-4 | 40 | 5.0 equiv. | 3,060 | 2,980 | 3,450 | 1.16 |
| PG-5 | 80 | None | 6,020 | 5,400 | 11,200 | 2.07 |
| PG-6 | 80 | 5.0 equiv. | 6,020 | 5,850 | 6,800 | 1.16 |
ᵃ Theoretical molar mass calculated assuming a linear PG structure. Data adapted from a study on triethylborane-controlled anionic polymerization of unprotected glycidol. The use of an activator (TEB) demonstrates a significant reduction in PDI.[8]
Experimental Protocols
Protocol 1: Synthesis of Polyglycerol-3 via Anionic Ring-Opening Polymerization
This protocol describes a general procedure for the synthesis of PG-3 with a target molecular weight and low PDI using trimethylolpropane (TMP) as an initiator.
Materials:
-
Glycidol (distilled under reduced pressure)
-
Trimethylolpropane (TMP) (dried under vacuum)
-
Potassium methoxide (B1231860) (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent
-
Methanol (for quenching)
-
Dialysis tubing (for purification)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve a calculated amount of TMP in anhydrous DMF.
-
Partial Deprotonation: Add a catalytic amount of potassium methoxide (typically to deprotonate 10-20% of the hydroxyl groups of TMP) to the TMP solution. Stir the mixture at room temperature for 1-2 hours to ensure partial deprotonation.
-
Monomer Addition: Using a syringe pump, add the distilled glycidol to the initiator solution at a slow and constant rate (e.g., 0.1 mL/hour). Maintain the reaction at a constant temperature (e.g., 70 °C) with vigorous stirring.
-
Polymerization: Allow the polymerization to proceed for the desired time (e.g., 24-48 hours) after the complete addition of the monomer.
-
Quenching: Cool the reaction mixture to room temperature and quench the polymerization by adding a small amount of methanol.
-
Purification: Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 2-3 days to remove the solvent, unreacted monomer, and initiator residues.
-
Isolation: Lyophilize the purified polymer solution to obtain the final PG-3 product as a white, viscous solid.
Protocol 2: Characterization of PG-3 by Gel Permeation Chromatography (GPC)
Instrumentation:
-
GPC system equipped with a pump, injector, column oven, and a refractive index (RI) detector.[14]
-
GPC columns suitable for the analysis of polar polymers in the expected molecular weight range.
Procedure:
-
Sample Preparation: Prepare a solution of the dried PG-3 sample in the GPC mobile phase (e.g., DMF with 0.01 M LiBr) at a concentration of approximately 2-5 mg/mL.[15][16] Filter the solution through a 0.22 µm syringe filter before analysis.
-
Calibration: Prepare a series of solutions of narrow molecular weight distribution polymer standards (e.g., polyethylene (B3416737) glycol or polystyrene) in the mobile phase. Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight versus the elution time.[6]
-
Sample Analysis: Inject the prepared PG-3 sample into the GPC system.
-
Data Processing: Using the GPC software and the established calibration curve, determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PG-3 sample.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Temperature Effect on Ionic Polymers Removal from Aqueous Solutions Using Activated Carbons Obtained from Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Cationic Polymerization of Glycidol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the side reactions encountered during the cationic ring-opening polymerization of glycidol (B123203).
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the cationic polymerization of glycidol?
The primary side reactions stem from the bifunctional nature of the glycidol monomer, which contains both a reactive epoxide ring and a hydroxyl group.[1] The main side reactions are:
-
Extensive Branching: This is the most significant and often unavoidable side reaction. The hydroxyl groups along the growing polymer chain can react with activated monomers, leading to a hyperbranched or dendritic structure rather than a linear one.[1][2]
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic oligomers, especially at low monomer concentrations. Avoiding cyclization is a key challenge for achieving high molecular weight polymers.[3]
-
Chain Transfer: Impurities, particularly water, can act as potent chain transfer agents.[4] This can prematurely terminate growing polymer chains, leading to low molecular weights and a broad molecular weight distribution.
-
Termination: The cationic propagating center can be terminated by nucleophilic impurities or by counter-ions, halting polymerization.[5]
Q2: Why is branching the dominant reaction pathway?
Branching is inherent to the cationic polymerization of glycidol due to the Activated Monomer (AM) mechanism .[1][2] In this process, the initiator (a Brønsted or Lewis acid) protonates the oxygen of the glycidol monomer's epoxide ring, creating a highly reactive "activated monomer." This activated monomer is then attacked by a nucleophile. While the intended nucleophile is the hydroxyl group of the initiator or the terminal end of a growing chain, any hydroxyl group along the polymer backbone can also attack the activated monomer. This latter reaction creates a branch point.[1]
Q3: How does water contamination affect the polymerization process?
Cationic polymerization is extremely sensitive to water.[4] Water can interfere in several ways:
-
Co-initiation: With Lewis acid initiators, water can act as a co-initiator, generating protons that initiate polymerization.[5] This can lead to uncontrolled initiation and a broad polydispersity index (PDI).
-
Chain Transfer Agent: Water is a nucleophile that can attack the cationic propagating center. This terminates the existing chain while creating a new initiating species (H₃O⁺), resulting in lower molecular weight polymers.[4]
-
Inhibition: In some cases, water can complex with the initiator or the cationic center, inhibiting or completely preventing polymerization.
Q4: Can linear polyglycidol be synthesized via cationic polymerization?
Synthesizing purely linear polyglycidol through direct cationic polymerization of glycidol is exceptionally difficult due to the inherent branching reactions.[1] To achieve a linear architecture, a protection strategy is required. The hydroxyl group of glycidol is first "blocked" with a protecting group (e.g., by converting it to an acetal).[6][7] This protected monomer can then be polymerized to form a linear chain, followed by a deprotection step to regenerate the hydroxyl groups.[7]
Part 2: Troubleshooting Guide
Problem 1: Low Polymer Yield or Complete Polymerization Failure
| Possible Cause | Recommended Solution |
| Presence of Nucleophilic Impurities (e.g., Water) | Ensure rigorous drying of the monomer, solvent, and all glassware. Solvents should be dried over a suitable agent like calcium hydride and distilled. The monomer should be distilled under reduced pressure.[8] |
| Inactive Initiator | Use a freshly opened or purified initiator. For example, BF₃·OEt₂ should be freshly distilled before use.[8] Store initiators under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Reaction Temperature | Optimize the temperature. Excessively high temperatures can increase the rate of termination and side reactions, while very low temperatures may halt the reaction. |
Problem 2: High Polydispersity Index (PDI) and Uncontrolled Molecular Weight
| Possible Cause | Recommended Solution |
| Chain Transfer to Impurities | The most common cause is water. Follow stringent anhydrous protocols as described above.[4] |
| Slow or Non-Uniform Initiation | Ensure the initiator is added quickly and mixed efficiently into the monomer solution to start all polymer chains simultaneously. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the reaction vessel using a reliable thermostat bath. |
| Slow Monomer Addition (SMA) | Consider using a slow monomer addition technique via a syringe pump. This can help control the exothermicity of the reaction and reduce side reactions like cyclization.[3] |
Problem 3: Formation of Gel or Insoluble Polymer
| Possible Cause | Recommended Solution |
| Excessive Branching/Crosslinking | This is more likely at high monomer conversion. Try to stop the reaction at a lower conversion. |
| High Monomer Concentration | Reduce the initial monomer concentration to decrease the probability of intermolecular branching reactions. |
| High Initiator-to-Monomer Ratio | Decrease the amount of initiator. A higher concentration of growing chains can increase the likelihood of crosslinking. |
Part 3: Quantitative Data & Experimental Protocols
Data Presentation
The degree of branching and molecular weight are highly dependent on the specific reaction conditions. The table below summarizes typical outcomes based on the chosen initiator.
Table 1: Influence of Initiator on Cationic Polymerization of Glycidol
| Initiator | Typical Degree of Branching (DB) | Resulting Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Reference |
| Brønsted Acids | Inevitable Branching | Varies widely | Generally Broad | [1] |
| Citric Acid | 0.32 - 0.54 | Varies with monomer/initiator ratio | Moderate | [3][9] |
| BF₃OEt₂ (with comonomer) | Hyperbranched Structure | 1400 - 3300 | 1.21 - 1.48 | [10] |
Experimental Protocols
Protocol 1: General Cationic Polymerization of Glycidol (Illustrative)
-
Disclaimer: This is a generalized procedure and must be optimized for specific experimental goals. All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under vacuum or an inert atmosphere.
-
Purify the solvent (e.g., dichloromethane) by drying over calcium hydride followed by distillation under argon.[8]
-
Purify glycidol by distillation under reduced pressure. Store over molecular sieves.
-
-
Polymerization:
-
In a flame-dried flask equipped with a magnetic stirrer, dissolve the desired amount of purified glycidol in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0°C).
-
Via a dry syringe, add the initiator (e.g., a solution of BF₃·OEt₂ in the reaction solvent) dropwise to the stirred monomer solution.
-
Allow the reaction to proceed for the desired time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots and analyzing for monomer conversion (e.g., via ¹H NMR).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a quenching agent, such as a methanolic ammonia (B1221849) solution.[8]
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a cold non-solvent (e.g., n-hexane or diethyl ether).
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the final polymer product under vacuum to a constant weight.
-
Protocol 2: Characterization
-
Molecular Weight and PDI: Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Structure Confirmation: Use ¹H NMR and ¹³C NMR spectroscopy to confirm the polymer structure and estimate the degree of branching.
-
Thermal Properties: Analyze the glass transition temperature (Tg) and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.[8]
Part 4: Visualizations
Diagrams of Pathways and Workflows
Caption: Cationic polymerization mechanism and the competing branching reaction.
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Logical relationships between key factors and polymerization results.
References
- 1. Polyglycidol, Its Derivatives, and Polyglycidol-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cationic Copolymerization of 3,3-Bis(hydroxymethyl)oxetane and Glycidol: Biocompatible Hyperbranched Polyether Polyols with High Content of Primary Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
"purification of polyglycerin-3 from reaction byproducts"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polyglycerin-3 (PG-3) from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts and impurities in a crude this compound reaction mixture?
A1: The synthesis of this compound, typically through the polymerization of glycerin, can result in a variety of byproducts and impurities that need to be removed to achieve high purity. These include:
-
Unreacted Glycerin: Residual monomer from the polymerization process.
-
Other Polyglycerols: A distribution of polyglycerols with varying degrees of polymerization (e.g., diglycerin, tetraglycerin). A typical composition might include diglycerol (B53887) (15-30%), triglycerol (35-55%), tetraglycerol (B8353) (10-25%), and smaller amounts of higher oligomers and cyclic derivatives.[1]
-
Catalyst Residues: Alkaline catalysts (e.g., sodium hydroxide) or acidic catalysts used to promote polymerization.
-
Organic Acids and their Salts: Formed as byproducts during the reaction.[2]
-
Esters: Resulting from side reactions.[2]
-
Colored Impurities: The crude product is often a pale yellowish-brown to black viscous liquid.[2]
Q2: My crude this compound is too viscous for effective purification. How can I resolve this?
A2: High viscosity is a common issue with crude polyglycerin mixtures, which hinders efficient contact with purification media. The recommended solution is to dilute the crude this compound with water to reduce its viscosity. For effective treatment with ion-exchange resins, the viscosity of the aqueous solution should be 1000 cps or less, with a preference for 500 cps or even as low as 100 cps at the purification temperature.[2] For example, adding 150g of water to 430g of crude polyglycerin can lower the viscosity to 20 cps at 60°C.[2]
Q3: The purified this compound still has a yellow or brownish color. What can I do to improve the color?
A3: Colored impurities are common in polyglycerin synthesis. A combination of activated carbon and bleaching earth is often effective for decolorization.[3][4]
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored organic molecules.[4] The process typically involves adding powdered activated carbon to the aqueous this compound solution, stirring for a period (e.g., 30-60 minutes) at a slightly elevated temperature (e.g., 60-80°C), and then filtering to remove the carbon.[2][4]
-
Bleaching Earth: Acid-activated bleaching earth (bentonite) can also be used to adsorb color-producing substances.[3]
It is important to note that activated carbon treatment is most effective after removing ionic impurities with ion-exchange resins, as attempting to decolorize an alkaline solution can be less efficient.[5]
Q4: How can I remove residual ionic impurities and catalysts from my this compound?
A4: Ion-exchange chromatography is the most effective method for removing ionic impurities, including residual catalysts (acids or bases) and organic acid salts.[2] A common approach involves using a combination of a strong acid cation (SAC) exchange resin and a strong base anion (SBA) exchange resin. The crude this compound, diluted with water to reduce viscosity, is passed through the resin beds. The process is typically carried out at a slightly elevated temperature (40-80°C) to further aid in reducing viscosity and improving kinetics.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Purified PG-3 | Adsorption onto purification media: PG-3 can be adsorbed by activated carbon if excessive amounts are used. | Optimize the amount of activated carbon. Use the minimum amount necessary for decolorization. |
| Inefficient elution from chromatography column: The PG-3 may not be fully eluting from the ion-exchange or other chromatography columns. | Adjust the elution buffer composition or gradient to ensure complete recovery of the product. | |
| Loss during filtration: Fine particles of purification media (e.g., activated carbon) may pass through the filter, requiring re-filtration and leading to product loss. | Use a filter with an appropriate pore size. A filter press is often used in industrial settings.[2] | |
| High Backpressure in Chromatography Column | Clogged column: Particulate matter in the crude sample can clog the column frit. | Filter the diluted crude PG-3 solution through a pre-filter before loading it onto the chromatography column. |
| High viscosity of the sample: Even after dilution, the sample may be too viscous for the column packing. | Further dilute the sample or increase the operating temperature to reduce viscosity. Ensure the viscosity is below 1000 cps.[2] | |
| Ineffective Removal of Colored Impurities | Insufficient contact time with adsorbent: The activated carbon or bleaching earth may not have had enough time to adsorb the color bodies. | Increase the stirring time during the decolorization step. |
| Adsorbent is saturated: The amount of activated carbon or bleaching earth used is not sufficient to remove all the colored impurities. | Increase the amount of adsorbent used. Perform small-scale trials to determine the optimal amount. | |
| Incorrect pH for decolorization: Decolorization with activated carbon is often more effective at a neutral or slightly acidic pH. | Adjust the pH of the this compound solution before adding activated carbon.[2] | |
| Residual Catalyst Detected in Final Product | Ion-exchange resin capacity exceeded: The capacity of the cation or anion exchange resin has been exhausted. | Regenerate the ion-exchange resins according to the manufacturer's protocol or use fresh resin. |
| Channeling in the chromatography column: The solution is not flowing uniformly through the resin bed, leading to incomplete ion exchange. | Ensure the column is packed properly to avoid channeling. | |
| Incorrect resin type: The chosen ion-exchange resin may not have a high affinity for the specific catalyst ions. | Select a resin with high selectivity for the target ions. |
Data Presentation
Table 1: Comparison of this compound Purification Techniques
| Purification Technique | Target Impurities | Typical Purity Achieved | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Ionic impurities, residual catalysts, organic acid salts | >99% (for ionic impurities) | Highly effective for removing charged molecules, can be regenerated.[6][7] | Does not remove non-ionic impurities or color. |
| Activated Carbon Treatment | Colored impurities, organic macromolecules | Visually colorless | Excellent for removing a wide range of organic and colored impurities.[4] | Can adsorb the desired product, leading to yield loss if not optimized. |
| Molecular Distillation | Unreacted glycerin, lower molecular weight polyglycerols | Can achieve >98% PG-3 content[8] | Effective for separating components with different boiling points, solvent-free. | Requires high vacuum and temperature, which can lead to degradation if not controlled. |
| Solvent Extraction | Non-polar impurities (e.g., esters) | Purity depends on the solvent system and impurities present. | Can selectively remove specific classes of impurities. | Requires the use of organic solvents, which need to be removed and disposed of. |
Experimental Protocols
Protocol 1: Purification of this compound using Ion-Exchange Resin and Activated Carbon
This protocol is based on a common method for purifying crude polyglycerin.[2]
1. Dilution: a. Weigh the crude this compound in a suitable beaker. b. Add deionized water to the crude PG-3 to achieve a solution viscosity of ≤ 1000 cps at the intended purification temperature (e.g., a 1:3 ratio of PG-3 to water). c. Stir the mixture until the polyglycerin is completely dissolved. Heating to 40-60°C can aid in dissolution and further reduce viscosity.
2. Ion Exchange: a. Prepare a column packed with a strong acid cation (SAC) exchange resin and a separate column with a strong base anion (SBA) exchange resin. b. Equilibrate both columns with deionized water. c. Pass the diluted this compound solution through the SAC resin column first to remove cationic impurities. d. Collect the eluate and then pass it through the SBA resin column to remove anionic impurities. e. The purification is typically conducted at 40-80°C.
3. Activated Carbon Treatment: a. Transfer the eluate from the ion-exchange step to a clean beaker. b. Add powdered activated carbon (typically 1-5% by weight of the initial crude PG-3). c. Stir the mixture at 60-80°C for 30-60 minutes. d. Filter the solution through a suitable filter medium (e.g., a filter press or a Buchner funnel with filter paper) to remove the activated carbon.
4. Dehydration: a. The purified aqueous this compound solution can be concentrated by removing the water via vacuum distillation.
Protocol 2: Analysis of this compound Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a general outline for a GC-FID method to determine the composition of a polyglycerol mixture.
1. Derivatization (Silylation): a. Accurately weigh a small amount of the purified this compound sample into a vial. b. Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane). c. Heat the mixture (e.g., at 75°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups.
2. GC-FID Analysis: a. Column: Use a capillary column suitable for high-temperature analysis (e.g., a dimethylpolysiloxane stationary phase). b. Carrier Gas: Helium or hydrogen. c. Injector and Detector Temperature: Typically set around 300-350°C. d. Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 350°C) to elute the different polyglycerol oligomers. e. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
3. Data Analysis: a. Identify the peaks corresponding to the silylated derivatives of glycerin, diglycerin, triglycerin, etc., based on their retention times (which can be confirmed with standards). b. Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
References
- 1. aquachem.co.kr [aquachem.co.kr]
- 2. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]
- 3. US8404904B2 - Process for reducing color of a polyglycerol - Google Patents [patents.google.com]
- 4. heycarbons.com [heycarbons.com]
- 5. US3742069A - Purification of polyglycerols - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. functional-polymers.alfa-chemistry.com [functional-polymers.alfa-chemistry.com]
- 8. CN104531365A - Preparation method of polyglycerol ester - Google Patents [patents.google.com]
"preventing gelation during polyglycerol-3 synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of polyglycerol-3 (PG-3). Our goal is to help you prevent gelation and achieve consistent, high-quality results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of gelation during polyglycerol-3 synthesis?
Gelation during polyglycerol-3 synthesis is typically caused by excessive crosslinking between polymer chains, leading to the formation of an insoluble network. Several factors can contribute to this issue:
-
High Reaction Temperature: Temperatures exceeding 200°C can lead to uncontrolled polymerization and side reactions, increasing the likelihood of gelation.[1] It can also result in the formation of undesired by-products and charring.[1]
-
High Catalyst Concentration: While catalysts are necessary, excessive amounts can accelerate the reaction to a point where it becomes difficult to control, promoting extensive crosslinking.[1]
-
High Monomer Conversion: Pushing the reaction to very high monomer conversion can increase the probability of intermolecular reactions between polymer chains, leading to gel formation.[1]
-
Impurities in Glycerol (B35011): The presence of impurities, such as soap in crude glycerol, can interfere with the polymerization process and may catalyze side reactions that lead to gelation.[2]
Q2: How can I effectively control the viscosity of my reaction mixture to prevent premature gelation?
Controlling the viscosity is crucial for preventing gelation. Here are several strategies:
-
Temperature Control: Maintaining a reaction temperature below 200°C is generally recommended to avoid rapid, uncontrolled polymerization.[1]
-
Monomer Dilution: Dissolving the glycerol and catalyst in a suitable hydrophilic solvent before heating can help control the rate of polymerization by diluting the monomer.[1]
-
Slow Monomer Addition: A controlled, slow addition of the monomer to the reaction mixture can help manage the reaction rate and prevent a rapid increase in viscosity.[3]
-
Use of an Initiator: Employing a polyfunctional initiator, such as 1,1,1-tris(hydroxymethyl)propane (TMP), can lead to more controlled polymerization and lower polydispersity, reducing the risk of gelation.[4]
Q3: What is the recommended temperature range for polyglycerol-3 synthesis?
The optimal temperature for polyglycerol-3 synthesis is a balance between achieving a reasonable reaction rate and avoiding side reactions that can lead to gelation.
-
General Range: A temperature range of 110°C to 200°C is typically used.[1]
-
Lower Temperatures (~120°C): At or below 120°C, the polymerization of glycerol is very slow.[1]
-
Higher Temperatures (>200°C): Temperatures above 200°C can be difficult to control, leading to the formation of by-products, charring, and lower molecular weight polymers due to side reactions.[1]
Q4: Can the type of catalyst influence the risk of gelation?
Yes, the choice and concentration of the catalyst significantly impact the reaction.
-
Acid Catalysts: While effective, high concentrations of acid catalysts can make the polymerization difficult to control.[1]
-
Alkaline Catalysts: Traditional polyglycerol synthesis often uses alkaline catalysts at high temperatures (220-260°C).[5] However, optimizing catalyst concentration is crucial to control the reaction rate.
-
Catalyst Solubility and Basicity: The rate of polymerization is influenced by the catalyst's solubility and basicity, along with reaction temperature and time.[5]
Troubleshooting Guide
Problem: My reaction mixture turned into an insoluble gel.
This is a common issue indicating excessive crosslinking. Here’s a step-by-step guide to troubleshoot and prevent it in future experiments.
dot
Caption: Troubleshooting workflow for gelation during polyglycerol-3 synthesis.
Data Presentation
Table 1: Influence of Reaction Parameters on Gelation
| Parameter | Condition Leading to Gelation | Recommended Condition for Prevention |
| Temperature | > 200°C[1] | 110°C - 200°C[1] |
| Catalyst Conc. | High (e.g., >10 wt% acid)[1] | Optimized based on catalyst type |
| Monomer Conv. | Approaching theoretical gel point (e.g., >74±3 mol %)[1] | Monitor and control conversion |
| Impurities | Presence of soap in crude glycerol[2] | Use purified glycerol |
Experimental Protocols
Protocol 1: Controlled Synthesis of Polyglycerol-3 via Step-Growth Etherification
This protocol is designed to minimize the risk of gelation by controlling key reaction parameters.
-
Reactor Setup:
-
Reactant Charging:
-
Charge the reactor with purified glycerol.
-
Add the desired amount of catalyst (e.g., sulfuric acid at a controlled concentration).
-
-
Reaction Conditions:
-
Monitoring and Termination:
-
Monitor the reaction progress by measuring the conversion of glycerol OH groups.
-
Stop the reaction before the critical gel point is reached (e.g., below 74 mol % conversion).[1]
-
-
Product Isolation:
-
Cool the reaction mixture.
-
The resulting polyglycerol can be purified as needed.
-
dot
Caption: Experimental workflow for controlled polyglycerol-3 synthesis.
Signaling Pathways and Logical Relationships
dot
Caption: Desired vs. undesired reaction pathways in polyglycerol-3 synthesis.
References
Technical Support Center: Optimizing Polyglycerin-3 Esterification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the esterification of polyglycerin-3 (PG-3).
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control in this compound esterification?
A1: The successful synthesis of this compound esters hinges on the careful control of several key reaction parameters. These include reaction temperature, the molar ratio of this compound to the fatty acid, the type and concentration of the catalyst, reaction time, and the efficient removal of water, which is a byproduct of the reaction.[1][2]
Q2: What is the typical temperature range for this compound esterification?
A2: The optimal temperature for this compound esterification depends on the type of catalyst used. For chemical catalysis, using alkaline or acid catalysts, temperatures are typically high, ranging from 160°C to 260°C.[3][4][5][6] Enzymatic catalysis, on the other hand, is performed under much milder conditions, generally between 60°C and 90°C.[4][5]
Q3: How does the molar ratio of reactants affect the esterification process?
A3: The molar ratio of this compound to the fatty acid (or its ester) is a critical factor that influences the degree of esterification and the product distribution (mono-, di-, tri-esters, etc.).[3][4] An excess of the fatty acid can help drive the reaction towards higher degrees of esterification. The ideal ratio can vary depending on the desired product and other reaction conditions, with literature values ranging from approximately 0.1:1 to 3:1 (polyglycerol to fatty acid).[3]
Q4: What types of catalysts are commonly used for this reaction?
A4: Both chemical and enzymatic catalysts are employed for this compound esterification.
-
Alkaline catalysts: Sodium hydroxide, potassium hydroxide, and sodium methoxide (B1231860) are common choices.[3][7]
-
Acid catalysts: Phosphoric acid has been found to be a favorable catalyst.[3]
-
Enzymatic catalysts: Immobilized lipases such as Novozym 435 and Lipozyme 435 are frequently used for their high selectivity and milder reaction conditions.[4][5][7]
Q5: Why is it necessary to remove water during the reaction?
A5: Esterification is a reversible condensation reaction that produces water as a byproduct.[8] According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the ester, thereby increasing the reaction yield.[8][9] This is often achieved by conducting the reaction under reduced pressure or with a nitrogen sparge.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Ester Yield | - Incomplete reaction. - Reaction equilibrium shifted towards reactants. - Catalyst inactivation. | - Increase reaction time or temperature (within optimal range). - Ensure efficient removal of water by applying vacuum or using a nitrogen sparge.[3][9] - Check catalyst activity; for enzymatic catalysts, ensure the temperature is not causing denaturation.[4][5] - Increase the molar ratio of the fatty acid.[4] |
| Undesired Product Distribution (e.g., wrong degree of esterification) | - Incorrect molar ratio of reactants. - Non-selective catalyst. - Reaction time is too short or too long. | - Adjust the molar ratio of this compound to the fatty acid to target the desired ester.[3][4] - Consider using a more selective enzymatic catalyst like Novozym 435 for better control over the product distribution.[4][5] - Optimize the reaction time by monitoring the reaction progress. |
| Darkening or Discoloration of the Product | - High reaction temperatures leading to side reactions or degradation. - Oxidation of reactants or products. | - Lower the reaction temperature, especially when using chemical catalysts.[4][5] - Consider switching to enzymatic catalysis which operates at milder temperatures.[4][5] - Perform the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.[3] |
| Inconsistent Results Between Batches | - Poor control over reaction parameters. - Inhomogeneous reaction mixture. - Variation in raw material quality. | - Ensure consistent and accurate control of temperature, pressure, and reactant ratios. - Improve stirring to ensure a homogeneous mixture, especially if reactants have poor miscibility.[4] - Use raw materials of consistent quality and purity. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on polyglycerin esterification. These values should be considered as starting points for optimization.
Table 1: Reaction Conditions for Chemical Catalysis
| Parameter | Value | Catalyst | Reference |
| Temperature | 220°C - 260°C | Alkaline | [3] |
| Temperature | 160°C - 230°C | Homogeneous acid or alkaline | [4][5] |
| Pressure | Reduced pressure (<13 mm Hg) | Alkaline | [3] |
| Molar Ratio (Polyglycerol:Fatty Acid) | 0.1:1 to 3:1 | Alkaline | [3] |
| Catalyst Concentration | Effective amount to catalyze the reaction | Alkaline | [3] |
Table 2: Reaction Conditions for Enzymatic Catalysis
| Parameter | Value | Catalyst | Reference |
| Temperature | 80°C | Novozym 435 | [4][5] |
| Temperature | 65°C | Novozym 435 | [7] |
| Molar Ratio (Polyglycerol:Fatty Acid) | 1:1.8 | Novozym 435 | [4][5] |
| Molar Ratio (Laurate:Decaglycerol) | 2:1 | Novozym 435 | [7] |
| Enzyme Loading | 2.7% (w/w) | Novozym 435 | [5] |
| Enzyme Loading | 8 wt% (based on methyl laurate) | Novozym 435 | [7] |
| Reaction Time | 4.5 h | Novozym 435 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Chemically Catalyzed Esterification
-
Charge the reactor with this compound and the fatty acid at the desired molar ratio.
-
Add the alkaline catalyst (e.g., sodium hydroxide) to the mixture.
-
Heat the mixture to a temperature between 220°C and 260°C under an inert atmosphere (e.g., nitrogen sparging).[3]
-
Continuously remove the water produced during the reaction by applying a vacuum.
-
Monitor the progress of the reaction by measuring the acid value of the mixture.
-
Once the desired acid value is reached, cool the reaction mixture.
-
Neutralize the catalyst with an acid (e.g., phosphoric acid).[3]
-
Purify the product as required.
Protocol 2: General Procedure for Enzymatically Catalyzed Esterification
-
Combine this compound and the fatty acid in a solvent-free system.
-
Add the immobilized lipase (B570770) (e.g., Novozym 435) to the mixture.
-
Heat the reaction to the optimal temperature for the enzyme (e.g., 80°C).[4][5]
-
Maintain the reaction under reduced pressure or with a nitrogen flow to remove water.[4]
-
Allow the reaction to proceed for the optimized duration, monitoring as needed.
-
After the reaction is complete, separate the immobilized enzyme from the product mixture by filtration for potential reuse.[4][5]
-
The product can then be used directly or undergo further purification.
Visualizations
Caption: A general workflow for the esterification of this compound.
Caption: A troubleshooting decision tree for common esterification issues.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]
- 4. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN104531365A - Preparation method of polyglycerol ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Stabilizing Emulsions with Polyglycerin-3 Surfactants
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polyglycerin-3 (PG-3) surfactants to achieve stable emulsions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My emulsion is separating into layers (phase separation). What are the likely causes and how can I fix it?
A1: Phase separation is a common indicator of emulsion instability. The primary causes are often related to an inappropriate concentration of the emulsifier or an incorrect Hydrophile-Lipophile Balance (HLB) of the system.
Troubleshooting Steps:
-
Optimize Surfactant Concentration: The concentration of your this compound surfactant is critical. A typical starting range for surfactants like Polyglyceryl-3 Diisostearate is 2-5% of the total formulation weight.[1] If you are observing separation, the concentration may be too low to adequately cover the surface of the dispersed phase droplets. Conversely, excessively high concentrations can sometimes lead to instability as well.
-
Recommendation: Prepare a series of emulsions with varying surfactant concentrations (e.g., 2%, 3%, 4%, and 5%) to determine the optimal level for your specific system.[1]
-
-
Evaluate the HLB Value: The HLB value of your emulsifier system must be matched to the required HLB of your oil phase. This compound surfactants are versatile, but a single surfactant may not provide the optimal HLB.
-
For Oil-in-Water (O/W) Emulsions: These typically require emulsifiers with higher HLB values (around 8-18).[2]
-
For Water-in-Oil (W/O) Emulsions: These require emulsifiers with lower HLB values (around 3-6).[2]
-
Recommendation: Consider using a blend of emulsifiers to achieve the desired HLB. For instance, you can combine a low-HLB this compound surfactant with a higher-HLB polysorbate to fine-tune the overall HLB of your emulsifier system.
-
-
Incorporate a Co-emulsifier or Stabilizer: Sometimes, a single emulsifier is not sufficient, especially in complex formulations.
Q2: The droplets in my emulsion are merging (coalescence), leading to a larger average droplet size. How can I prevent this?
A2: Coalescence occurs when the interfacial film surrounding the droplets is not strong enough to prevent them from merging upon collision. This can be addressed by enhancing the properties of this interfacial layer.
Troubleshooting Steps:
-
Surfactant Structure: The molecular structure of the surfactant plays a role. For instance, Polyglycerol Polyricinoleate (PGPR), with its branched hydrophobic chains, can create a more robust interfacial film compared to surfactants with straight chains.[5] This leads to higher interfacial viscoelasticity, which helps resist droplet coalescence.[5]
-
Recommendation: If using a straight-chain this compound surfactant, consider switching to or blending with a branched-chain variant like PGPR for improved stability.
-
-
Increase Viscosity: Increasing the viscosity of the continuous phase can hinder droplet movement and reduce the frequency of collisions.[6]
-
Recommendation: Add a viscosity modifier to the continuous phase. For O/W emulsions, this could be a hydrocolloid like xanthan gum or carbomer. For W/O emulsions, oil-phase thickeners like waxes can be effective.
-
-
Optimize Homogenization: The energy input during emulsification affects the initial droplet size and distribution.
Q3: My emulsion looks grainy or has a waxy texture. What went wrong?
A3: A grainy or waxy appearance immediately after production often points to issues with the temperature during the emulsification process, particularly when using waxes or other solid components in your oil phase.[8]
Troubleshooting Steps:
-
Ensure Proper Heating: The oil and water phases should be heated sufficiently, typically above the melting point of all components in the oil phase, before being combined.[8] This ensures that all ingredients are fully liquid and can be properly incorporated into the emulsion.
-
Recommendation: Heat both the oil and water phases to 70-85°C before mixing.[3] Maintain this temperature during homogenization to allow for the proper formation of the emulsion structure.
-
-
Cooling Process: The cooling rate can also influence the final texture.
-
Recommendation: Cool the emulsion slowly while stirring gently. This allows the crystalline structures of any waxes or fatty alcohols to form correctly without creating a grainy texture.
-
Q4: How does the type of oil I use affect the stability of my emulsion with this compound surfactants?
A4: The polarity of the oil phase significantly impacts the performance of the emulsifier and the overall stability of the emulsion.
Troubleshooting Steps:
-
Match Emulsifier to Oil Polarity: The emulsifying ability of this compound surfactants can vary with the oil used. For example, some studies have shown that it is easier to form stable nanoemulsions with medium-chain triglycerides (like caprylic/capric triglyceride) compared to non-polar oils like mineral oil or squalane.[9][10]
-
Recommendation: If you are experiencing instability, consider the polarity of your oil phase. You may need to adjust your emulsifier system or even the oil component itself. Polar oils can sometimes act as co-surfactants, influencing the overall HLB of the system.[11]
-
-
Required HLB of Oils: Different oils have different required HLB values for stable emulsification.
-
Recommendation: Consult a table of required HLB values for common oils to ensure your emulsifier system is a good match for your chosen oil phase.
-
Data Presentation: Quantitative Parameters for Formulation
Table 1: Typical Usage Levels and HLB Values for Common this compound Surfactants
| Surfactant Name | Common Abbreviation | Typical Usage Level (%) | Approximate HLB Value | Emulsion Type |
| Polyglyceryl-3 Diisostearate | PG-3 Diisostearate | 2 - 5%[1][7] | Moderate (suitable for O/W)[1] | O/W |
| Polyglyceryl-3 Oleate | PG-3 Oleate | 1 - 5%[12] | ~7[13] | W/O and O/W |
| Polyglycerol Polyricinoleate | PGPR | 2 - 6%[14] | 3 - 4[5][15] | W/O |
Table 2: Required HLB for Common Oil Phases
| Oil/Lipid | Required HLB (O/W Emulsion) | Required HLB (W/O Emulsion) |
| Mineral Oil, Light | 12 | 4 |
| Caprylic/Capric Triglyceride | ~11 | N/A |
| Squalane | 11 - 12.9[16] | N/A |
| Beeswax | 9 | 5 |
| Cetyl Alcohol | 15 | N/A |
| Stearyl Alcohol | 14 | N/A |
| Lanolin, Anhydrous | 12 | 8 |
Data compiled from various sources.[17][18]
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion
Objective: To create a stable O/W emulsion using a this compound surfactant.
Materials:
-
Polyglyceryl-3 Diisostearate
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Co-emulsifier (e.g., Cetyl Alcohol)
-
Deionized Water
-
Preservative
-
High-shear homogenizer
-
Two beakers
-
Water bath or hot plate
-
Stirring rod
Methodology:
-
Phase Preparation:
-
Oil Phase: In one beaker, combine the Polyglyceryl-3 Diisostearate, oil, and any other oil-soluble components (like co-emulsifiers).
-
Aqueous Phase: In a separate beaker, combine the deionized water and any water-soluble ingredients.
-
-
Heating: Heat both phases separately to 70-75°C.[3] Ensure all solid components in the oil phase have completely melted.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring.
-
Once the two phases are combined, begin high-shear homogenization. Continue for 3-5 minutes to ensure the formation of small, uniform droplets.[7]
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently as it cools.
-
When the temperature drops below 40°C, add any heat-sensitive ingredients, such as preservatives.
-
-
Finalization: Continue gentle stirring until the emulsion reaches room temperature.
Protocol 2: Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsion over time and under stress conditions.
Methodology:
-
Macroscopic Observation:
-
Microscopic Analysis:
-
Use a light microscope to observe the emulsion's microstructure.
-
Look for changes in droplet size and distribution over time. An increase in average droplet size is an indication of coalescence.
-
-
Centrifugation Test:
-
Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Observe for any phase separation. This accelerated test can help predict long-term stability.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at room temperature).
-
Check for any signs of instability after each cycle. This is particularly important for products that may be exposed to temperature fluctuations during transport or storage.[16]
-
Visualizations
Caption: Troubleshooting workflow for common emulsion stability issues.
Caption: Key factors influencing the stability of emulsions.
References
- 1. Crafting Stable Emulsions with Polyglyceryl-3 Diisostearate: A Comprehensive Guide-Minya_New Material [ycmingya.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Why Polyglyceryl-3 Diisostearate Should Be Your Go-To Emulsifier for Superior Product Performance-Minya_New Material [ycmingya.com]
- 8. Cosmetic emulsion separation [personalcarescience.com.au]
- 9. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. specialchem.com [specialchem.com]
- 13. Polyglyceryl-3 Oleate | Triglycerol monooleate | Cosmetic Ingredients Guide [ci.guide]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Surfactant Molecular Structure on Emulsion Stability Investigated by Interfacial Dilatational Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemistscorner.com [chemistscorner.com]
- 17. colloidmueg.weebly.com [colloidmueg.weebly.com]
- 18. HLB Calculator - Materials [hlbcalc.com]
Validation & Comparative
Validating Polyglycerin-3 Purity: A Comparative Guide to HPLC-MS and Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the purity and quality of polyglycerin-3 is paramount for consistent product performance and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative methods for validating this compound purity, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and versatile analytical tool for the comprehensive characterization of complex oligomeric mixtures like this compound. Its high resolving power combined with the specificity and sensitivity of mass detection allows for the separation, identification, and quantification of individual oligomers and related impurities.
Performance Comparison of Analytical Techniques
The choice of analytical technique for this compound purity assessment depends on the specific requirements of the analysis, such as the need for detailed structural information, quantitative accuracy, or high throughput. While HPLC-MS offers unparalleled detail, other techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) present viable alternatives, particularly for routine quality control.
The following table summarizes the validation parameters for a GC-FID method for the quantitative analysis of polyglycerols, providing a benchmark for comparison with HPLC-MS.
Table 1: Performance Characteristics of GC-FID for Polyglycerol Analysis
| Parameter | Result |
| Linearity (R²) | ≥ 0.9995 |
| Limit of Detection (LOD) | 0.033 - 0.260 mg/mL |
| Limit of Quantification (LOQ) | 0.099 - 0.789 mg/mL |
| Precision (Repeatability, %RSD) | < 2.2% |
| Accuracy (Recovery) | > 95% for di-, tri-, tetra-, and pentaglycerol |
Data adapted from a validation study on the quantitative characterization of polyglycerols in polyglycerol polyricinoleate (PGPR) using GC-FID.[1]
Table 2: Comparative Overview of Analytical Techniques for this compound Purity
| Feature | HPLC-MS | GC-FID | HPLC-ELSD |
| Specificity | Very High (Mass-based) | Moderate to High | Moderate |
| Sensitivity | Very High | High | Moderate |
| Quantitative Accuracy | High (with appropriate standards) | High | Moderate (non-linear response) |
| Impurity Identification | Excellent (MS/MS fragmentation) | Limited (based on retention time) | Poor |
| Isomer Separation | Good to Excellent | Good (with derivatization) | Moderate |
| Sample Preparation | Minimal to Moderate | Extensive (derivatization required) | Minimal |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for HPLC-MS and GC-FID analysis of this compound.
HPLC-MS Method for this compound Purity Validation
This protocol is designed for the separation and identification of this compound oligomers and related impurities.
1. Sample Preparation:
-
Dissolve 10 mg of the this compound sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 150 mm, 3.6 µm particle size). Alternative columns like Phenyl-Hexyl or Fluoro-Phenyl can also be used for different selectivity.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 100 - 1500.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for structural elucidation of impurities.
Alternative Method: GC-FID for Polyglycerol Quantification
This method is suitable for the quantitative analysis of the polyglycerol distribution after derivatization.
1. Sample Preparation (Saponification and Silylation): [1]
-
Weigh approximately 100 mg of the this compound sample into a screw-capped tube.
-
Add an internal standard solution (e.g., phenyl β-D-glucopyranoside).[1]
-
Add methanolic potassium hydroxide (B78521) and heat to saponify the sample.
-
Neutralize the solution with hydrochloric acid.
-
Evaporate the solvent and dry the residue.
-
Perform silylation by adding a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heating.
-
After cooling, add a suitable solvent (e.g., heptane) and transfer to a GC vial.
2. GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 350°C at 10°C/min.
-
Hold at 350°C for 10 minutes.
-
-
Injector Temperature: 300°C.
-
Detector Temperature: 350°C.
-
Injection Volume: 1 µL (splitless mode).
Visualizing the Workflow and Logic
To better illustrate the experimental and decision-making processes, the following diagrams are provided.
Caption: Experimental workflow for this compound purity validation using HPLC-MS.
Caption: Decision tree for selecting an analytical method for this compound analysis.
References
A Comparative Guide to Polyglycerin-3 and Polyethylene Glycol (PEG) in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is continually evolving, with a constant search for biocompatible and efficient polymers to enhance the therapeutic efficacy of pharmaceuticals. Polyethylene (B3416737) glycol (PEG) has long been the gold standard for creating "stealth" nanoparticles that can evade the immune system and prolong circulation times. However, the emergence of polyglycerin-3 (PG-3) presents a promising alternative, addressing some of the limitations associated with PEGylation. This guide provides an objective comparison of PG-3 and PEG in drug delivery, supported by experimental data, detailed protocols, and visual representations of key biological processes.
Performance Comparison: this compound vs. Polyethylene Glycol
The choice between PG-3 and PEG for a drug delivery system depends on a multitude of factors, including the specific drug, the target tissue, and the desired release profile. Below is a summary of key performance indicators based on available research.
Table 1: Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Nanoparticle Core | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Polyglycerin | 5-Fluorouracil | Polyglycerol Sebacate | Not Reported | ~75% | [1] |
| PEG | Doxorubicin (B1662922) | PLGA | ~5% (w/w) | Not Specified | [2] |
| PEG | Doxorubicin | PLGA | 2.6 ± 0.2 µg/mg to 6.7 ± 0.3 µg/mg | 25.5 ± 1.0% to 44.8 ± 5.8% | [3] |
| PEG | Doxorubicin | PLGA | 2.6 ± 0.6 to 2.9 ± 0.6 mg/100 mg | Low and similar across formulations | [4] |
Note: Direct comparative studies for drug loading and encapsulation efficiency with the same drug and nanoparticle core for PG-3 and PEG are limited. The data presented is from separate studies and should be interpreted with consideration of the different experimental setups.
Table 2: In Vitro Drug Release
| Polymer System | Drug | Nanoparticle System | Release Profile | Key Findings | Reference |
| Polyglycerin | 5-Fluorouracil | Polyglycerol Sebacate Nanoparticles | Sustained release over 48 hours | Controlled release property prevented resistance development. | [1] |
| PEG | Doxorubicin | PLGA-PEG Nanoparticles | Biphasic: initial burst followed by gradual release | Higher PEG content led to faster and more extensive drug release. | [4] |
| PEG | Paclitaxel | PEG-coated Gold Nanoparticles | Biphasic: initial burst followed by slower release over 120 hours | Release can be modulated by nanoparticle functionalization. | [5] |
| PEG | Shikonin | PEGylated Liposomes | ~20-30% more drug released compared to conventional liposomes | PEGylation enhanced drug release. | [6] |
Table 3: In Vivo Performance
| Polymer System | Model | Key Findings | Reference |
| Polyglycerin | Rats (repeated injection of liposomes) | Did not induce the accelerated blood clearance (ABC) phenomenon. Showed superior or similar antitumor activity compared to free doxorubicin and PEG-coated liposomes upon repeated administration. | [7][8] |
| PEG | Rats (repeated injection of liposomes) | Induced the accelerated blood clearance (ABC) phenomenon, leading to rapid clearance of the second dose. | [7][8] |
| PEG | Tumor-bearing mice (pH-sensitive liposomes) | PEGylation did not significantly improve blood circulation time or tumor accumulation in this specific formulation. | [9] |
| PEG | Mammary carcinoma rat model | Doxorubicin-loaded (PEG)3-PLA nanopolymersomes showed a longer plasma half-life and higher tumor accumulation compared to free doxorubicin. | [10] |
Table 4: Biocompatibility
| Polymer | Assay | Cell Line / System | Results | Reference |
| Polyglycerin | MTT Assay | Lung and breast cancer cells | PGS-NPs were biocompatible and did not show toxicity even at high concentrations. | [1] |
| PEG | MTT Assay | Caco-2 cells | Cytotoxicity was dependent on the molecular weight of PEG, with lower molecular weight PEGs showing higher toxicity at high concentrations. | [11][12] |
| PEG | MTT Assay | Human dermal fibroblasts | CTAB-capped AuNPs were more toxic than PEG-capped AuNPs. | [13] |
| PEG | Hemolysis Assay | Red Blood Cells | PEGylated nanoparticles showed varying degrees of hemolysis depending on the specific formulation and incubation time. |
Note: The biocompatibility data is from separate studies with different cell lines and nanoparticle formulations. Direct head-to-head comparative studies are needed for a conclusive assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the preparation of drug-loaded nanoparticles using PEG and a general method for polyglycerol-based nanoparticles.
Protocol 1: Preparation of Doxorubicin-Loaded PEG-PLGA Nanoparticles
This protocol is based on the single emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Avidin-palmitate conjugate
-
Biotin-PEG
-
Deionized water
-
Phosphate buffered saline (PBS)
Procedure:
-
Preparation of PLGA-DOX solution: Dissolve 100 mg of PLGA and 10 mg of doxorubicin hydrochloride in 2 mL of DCM.
-
Emulsification: Sonicate the PLGA-DOX solution on ice for 30 seconds. Add this solution dropwise to a vortexing aqueous solution containing 2 mL of 2.5% PVA and 2 mL of avidin-palmitate conjugate. Sonicate the resulting emulsion for another 30 seconds on ice.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature to allow the DCM to evaporate, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
PEGylation: Resuspend the nanoparticles in a solution containing biotin-PEG and incubate to allow the avidin-biotin conjugation to occur, resulting in PEGylated nanoparticles.
-
Final Purification: Purify the PEGylated nanoparticles by centrifugation and resuspend in PBS for further use.[2]
Protocol 2: Preparation of 5-FU-Loaded Polyglycerol Sebacate (PGS) Nanoparticles
This protocol outlines a general method for creating drug-loaded nanoparticles from a polyglycerol-based polymer.
Materials:
-
Sebacic acid
-
5-Fluorouracil (5-FU)
-
Appropriate solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Stabilizer (e.g., Pluronic F-68)
-
Deionized water
Procedure:
-
PGS Synthesis: Synthesize poly(glycerol sebacate) by polycondensation of glycerol and sebacic acid.
-
Nanoparticle Formulation: Dissolve the synthesized PGS polymer and 5-FU in a suitable organic solvent.
-
Emulsification: Prepare an aqueous solution containing a stabilizer. Add the polymer-drug solution to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to evaporate the organic solvent, resulting in the formation of drug-loaded PGS nanoparticles.
-
Purification: Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess stabilizer.
-
Lyophilization: Lyophilize the purified nanoparticle suspension to obtain a dry powder for storage and later reconstitution.[1]
Visualization of Cellular Uptake Pathways
The interaction of nanoparticles with cells is a critical determinant of their therapeutic efficacy. The following diagrams, generated using Graphviz (DOT language), illustrate the primary cellular uptake mechanisms for PEGylated and polyglycerol-coated nanoparticles.
Cellular Uptake of PEGylated Nanoparticles
PEGylated nanoparticles are known to be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CVE), and macropinocytosis. The specific pathway utilized can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type.
References
- 1. researchgate.net [researchgate.net]
- 2. Endocytic pathways involved in PLGA nanoparticle uptake by grapevine cells and role of cell wall and membrane in size selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Use of polyglycerol (PG), instead of polyethylene glycol (PEG), prevents induction of the accelerated blood clearance phenomenon against long-circulating liposomes upon repeated administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo evaluation of doxorubicin-loaded (PEG)(3)-PLA nanopolymersomes (PolyDoxSome) using DMBA-induced mammary carcinoma rat model and comparison with marketed LipoDox™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of Polyglycerin-3 and Other Polyols
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate polyols as excipients, drug delivery vehicles, or biomaterial components is a critical decision in the development of pharmaceutical and biomedical products. Biocompatibility is a paramount consideration, ensuring that these materials do not elicit adverse biological responses. This guide provides a comparative assessment of the biocompatibility of polyglycerin-3 (PG-3) against other commonly used polyols, including glycerol, polyethylene (B3416737) glycol (PEG), and polypropylene (B1209903) glycol (PPG). The information presented herein is supported by experimental data from peer-reviewed studies to aid in making informed decisions.
Executive Summary
Polyglycerols, including this compound, are emerging as highly biocompatible alternatives to traditional polyols like polyethylene glycol. Generally, polyglycerols exhibit excellent hemocompatibility, low cytotoxicity, and a reduced immunogenic profile. While direct comparative quantitative data for this compound across all biocompatibility metrics remains an area of active research, the available evidence for the broader class of polyglycerols suggests a favorable safety profile. This guide summarizes the existing data on cytotoxicity, hemocompatibility, and inflammatory responses, provides detailed experimental protocols for key biocompatibility assays, and visualizes relevant biological pathways.
Data Presentation: Quantitative Biocompatibility Assessment
The following tables summarize the available quantitative data from in vitro studies to facilitate a direct comparison of the biocompatibility of different polyols. It is important to note that direct comparative studies for this compound are limited, and data for other polyglycerols, such as hyperbranched polyglycerols (HPG) and linear polyglycerols (LPG), are included to provide a broader understanding of this class of polymers.
Table 1: Cytotoxicity Data
| Polyol | Cell Line | Assay | Endpoint | Result | Citation |
| This compound (PG-3) | L929 mouse fibroblasts | MTT | IC50 | Data not available in reviewed literature | |
| Hyperbranched Polyglycerol (HPG) | Various | Multiple | Cytotoxicity | Low toxicity reported | [1] |
| Polyglycerol Esters of Fatty Acids (PGFAs) | Alveolar macrophages | Dehydrogenase activity, LDH release | Cytotoxicity | Increased with polarity; adverse effects > 1 mg/ml | [2] |
| Polyethylene Glycol (PEG) | HeLa, L929 | MTT | IC50 | Varies with molecular weight; PEG 1000 & 4000 more toxic to L929 than PEG 400 & 2000 | [3] |
| PEG-modified MXene | HaCaT, MCF-10A, MCF-7, A375 | MTT | IC50 | HaCaT: 474.66 mg/L, MCF-10A: 429.83 mg/L, MCF-7: 241.16 mg/L, A375: 268.83 mg/L (with irradiation) | [4] |
| Polypropylene Glycol (PPG)-modified MXene | HaCaT, MCF-10A, MCF-7, A375 | MTT | IC50 | HaCaT: 576.03 mg/L, MCF-10A: 513.24 mg/L, MCF-7: 272.04 mg/L, A375: 305.87 mg/L (with irradiation) | [4] |
| Glycerol | 3T3 fibroblasts | MTT | Cell Viability | ~60% at high concentrations | [5] |
Table 2: Hemocompatibility Data
| Polyol | Assay | Parameter | Result | Citation |
| This compound (PG-3) | Hemolysis (ASTM F756) | % Hemolysis | Data not available in reviewed literature | |
| Linear Polyglycerol (LPG) | Red Blood Cell (RBC) Aggregation | Aggregation | No unwanted aggregation at 10 mg/mL | [6] |
| Hyperbranched Polyglycerol (HPG) | Red Blood Cell (RBC) Aggregation | Aggregation | No unwanted aggregation at 10 mg/mL | [6] |
| Polyethylene Glycol (PEG) | Red Blood Cell (RBC) Aggregation | Aggregation | Massive aggregation at 10 mg/mL | [6] |
| PEG (20,000 MW) | Mechanical Stress-induced Hemolysis | % Hemolysis | Lower than Dextran and PBS; comparable to autologous plasma | [7] |
| PEG-functionalized Graphene Oxide (200 µg/mL) | Hemolysis | % Hemolysis | 8% | [8] |
| Poly(glycerol-sebacate) (PGS) | Platelet Adhesion | % Attachment (relative to glass) | 28% | [8] |
Table 3: Inflammatory Response Data
| Polyol | Cell Line | Parameter | Result | Citation |
| This compound (PG-3) | Macrophages (e.g., RAW 264.7) | TNF-α, IL-6 secretion | Data not available in reviewed literature | |
| Poly(glycerol-sebacate) (PGS) | THP-1 monocytes | IL-1β, TNF-α release | Significantly lower than ePTFE and PLGA | [8] |
| Polyglycerol Esters of Fatty Acids (PGFAs) | Alveolar macrophages | Cytokine release | Increased release at concentrations > 1 mg/ml | [2] |
| Dendritic Polyglycerol Sulfates (dPGS) | - | Complement Activation | Reduction of complement activity observed | [9] |
| Polyethylene Glycol (PEG) | Human Serum | Complement Activation (SC5b-9, C4d) | Can generate complement activation products | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are protocols for key in vitro assays based on established standards and scientific literature.
Cytotoxicity Assay: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the test materials (this compound, PEG, Glycerol, etc.) according to ISO 10993-12 standards. Remove the culture medium from the wells and add 100 µL of the material extracts at various concentrations. Include a negative control (culture medium only) and a positive control (e.g., dilute phenol).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control. Plot a dose-response curve to determine the IC50 value (the concentration of the substance that inhibits 50% of cell viability).
Hemocompatibility Assay: Hemolysis Test (ASTM F756)
This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon contact.
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., citrate (B86180) or heparin).
-
Material Incubation: Place the test material (with a defined surface area) in contact with a diluted blood solution (e.g., 1:10 in PBS) in a centrifuge tube. Use a positive control (e.g., Triton X-100) and a negative control (saline).
-
Incubation: Incubate the tubes at 37°C for a specified time (e.g., 2 hours) with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.
Inflammatory Response Assay: Cytokine Measurement (ELISA)
This assay quantifies the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells in response to a material.
-
Cell Culture: Culture macrophages (e.g., RAW 264.7) in a 24-well plate until they reach a suitable confluency.
-
Material Exposure: Expose the cells to extracts of the test materials or directly to the materials themselves for a defined period (e.g., 24 hours). Include a positive control (e.g., lipopolysaccharide - LPS) and a negative control (culture medium only).
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Use commercially available ELISA kits for TNF-α and IL-6 to quantify the concentration of these cytokines in the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine concentrations in the supernatants of cells exposed to the test materials with those of the positive and negative controls.
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for a comprehensive biocompatibility assessment. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Experimental Workflow for In Vitro Biocompatibility Assessment
NF-κB Signaling Pathway in Inflammatory Response
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key signaling cascade involved in the inflammatory response to biomaterials.
MAPK Signaling Pathway in Cellular Stress Response
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that can be activated by cellular stress induced by biomaterials, leading to inflammatory responses.
References
- 1. Hyperbranched polyglycerols: recent advances in synthesis, biocompatibility and biomedical applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. In vitro toxicity screening of polyglycerol esters of fatty acids as excipients for pulmonary formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro biological evaluation of high molecular weight hyperbranched polyglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adhesion of Activated Platelets to Endothelial Cells: Evidence for a GPIIbIIIa-dependent Bridging Mechanism and Novel Roles for Endothelial Intercellular Adhesion Molecule 1 (ICAM-1), αvβ3 Integrin, and GPIbα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hemocompatibility evaluation of poly(glycerol-sebacate) in vitro for vascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of polyglycerol sulfate branching on inflammatory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Toxicological Comparison of Polyglycerin-3 and Its Alternatives for Researchers and Drug Development Professionals
A Comprehensive guide to the in vitro and in vivo toxicity profiles of polyglycerin-3, glycerin, propylene (B89431) glycol, polyethylene (B3416737) glycol, and sorbitol, complete with experimental data and detailed protocols to inform formulation and development decisions.
This compound (PG-3) is an increasingly popular excipient in the pharmaceutical, cosmetic, and food industries, valued for its emulsifying, stabilizing, and humectant properties. As with any component intended for human use, a thorough understanding of its toxicological profile is paramount. This guide provides a comparative analysis of the in vitro and in vivo toxicity of this compound against common alternatives, including glycerin, propylene glycol, polyethylene glycol (PEG), and sorbitol. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate excipients for their formulations.
Executive Summary of Toxicity Data
This compound consistently demonstrates a low toxicity profile across various endpoints. Its acute oral and dermal toxicity is negligible, and it is not considered to be genotoxic. In comparison, while alternatives like glycerin and sorbitol also exhibit low toxicity, propylene glycol and polyethylene glycol have shown some potential for adverse effects under specific conditions. The following table summarizes the available quantitative toxicity data for a direct comparison.
Quantitative Toxicity Data Comparison
| Compound | Test | Species | Route | LD50 / Result | Citation(s) |
| This compound | Acute Oral Toxicity | Rat | Oral | >2000 mg/kg bw | [1][2][3][4] |
| Acute Dermal Toxicity | Rabbit | Dermal | >18,700 mg/kg | [5][6] | |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | In vitro | Non-mutagenic | [1][2] | |
| Chromosome Aberration | Human lymphocytes | In vitro | Non-genotoxic | [1] | |
| Skin Irritation | Rabbit | Dermal | Mildly irritating | [4] | |
| Eye Irritation | Rabbit | Ocular | Mildly irritating | [2][7] | |
| Glycerin | Acute Oral Toxicity | Rat | Oral | 12,600 mg/kg bw | [8][9][10] |
| Mouse | Oral | 4,090 mg/kg bw | [8][9] | ||
| Acute Dermal Toxicity | Rabbit | Dermal | >10,000 mg/kg bw | [8][9] | |
| Propylene Glycol | Acute Oral Toxicity | Rat | Oral | 20,000 mg/kg bw | [11] |
| Mouse | Oral | 22,000 mg/kg bw | [11] | ||
| Acute Dermal Toxicity | Rabbit | Dermal | 20,800 mg/kg bw | [11][12] | |
| Polyethylene Glycol (PEG 8000) | Acute Oral Toxicity | Rat | Oral | >50,000 mg/kg bw | [13] |
| Acute Dermal Toxicity | Rabbit | Dermal | >20,000 mg/kg bw | [13] | |
| Sorbitol | Acute Oral Toxicity | Rat | Oral | 15,900 mg/kg bw | [14][15][16] |
| Mouse | Oral | 17,800 mg/kg bw | [14][15] |
Experimental Protocols
Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of study results. Below are summaries of standard protocols for acute oral toxicity, dermal irritation, and genotoxicity testing.
Acute Oral Toxicity Testing (Following OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure)
This method is designed to assess the short-term toxic effects of a substance following a single oral administration.
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Procedure: The test proceeds in a stepwise manner. If an animal survives at the initial dose, the next higher fixed dose is administered to another animal. If the animal dies, the next lower dose is used. This continues until the dose that causes evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Acute Dermal Irritation/Corrosion Testing (Following OECD Guideline 404)
This test evaluates the potential of a substance to cause local irritation or corrosion upon application to the skin.
-
Animal Selection: Healthy, young adult albino rabbits with intact skin are used.
-
Preparation of the Skin: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application of Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours after patch removal). The observations are scored based on a standardized grading system.
-
Evaluation: The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritancy classification of the substance.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used. These strains have mutations that make them unable to synthesize the amino acid.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid they require for growth.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Evaluation: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize the required amino acid) will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
Visualizing the Experimental Workflow
To better understand the logical flow of a comprehensive toxicological evaluation, the following diagram illustrates a typical experimental workflow, from initial in vitro screening to conclusive in vivo studies.
Signaling Pathways in Toxicity
Given the very low toxicity profile of this compound, there are no established signaling pathways associated with its toxicity. The substance is generally considered biologically inert at typical exposure levels. Should any future research uncover specific molecular interactions leading to adverse effects, this section will be updated. For now, the focus remains on its excellent safety profile.
Conclusion
The available data strongly support the safety of this compound for use in pharmaceutical, cosmetic, and food applications. Its high LD50 values and lack of genotoxic potential make it a favorable choice compared to some alternatives. While glycerin and sorbitol also have a long history of safe use, this compound offers unique functional properties that may be advantageous in specific formulations. As with any excipient, the final selection should be based on a comprehensive evaluation of its safety profile in the context of the intended application and target population. This guide provides a solid foundation of comparative toxicological data to aid in that critical decision-making process.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. agc-chemicals.com [agc-chemicals.com]
- 4. one.oecd.org [one.oecd.org]
- 5. scispace.com [scispace.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nib.si [nib.si]
- 9. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 13. researchgate.net [researchgate.net]
- 14. nucro-technics.com [nucro-technics.com]
- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Polyglycerin-3 and Glycerol as Cryoprotective Agents
A Head-to-Head Showdown in Cryopreservation
In the realm of cryopreservation, the quest for effective cryoprotective agents (CPAs) that maximize cell viability and functionality post-thaw is paramount. Glycerol (B35011) has long been a stalwart in this field, widely used for its ability to mitigate freezing-induced damage. However, emerging research into polymeric cryoprotectants has brought compounds like polyglycerin-3 (PG-3) into the spotlight as potentially superior alternatives. This guide provides a detailed comparison of the cryoprotective efficacy of PG-3 and glycerol, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their cryopreservation protocols.
While direct comparative studies between this compound specifically and glycerol are limited, this guide draws upon data from studies on linear and dendritic polyglycerols to serve as a proxy for PG-3's potential efficacy. It is important to note this distinction when interpreting the presented data.
Quantitative Comparison of Cryoprotective Efficacy
The following tables summarize the available quantitative data on the cryoprotective performance of polyglycerols and glycerol.
Table 1: Post-Thaw Cell Viability
| Cryoprotectant | Cell Type | Concentration | Post-Thaw Viability (%) | Reference |
| Dendritic Polyglycerol (4th Gen) | Human Tongue Squamous Carcinoma (HSC-3) | Not Specified | ≈134-147% (relative to 10% DMSO) | [1] |
| Dendritic Polyglycerol (4th Gen) | Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | ≈134-147% (relative to 10% DMSO) | [1] |
| Linear Polyglycerol (linPG) + 5% DMSO | Stichococcus bacillaris | Not Specified | >92% (after 26 weeks) | [2] |
| Linear Polyglycerol (linPG) + 5% DMSO | Stichococcus deasonii | Not Specified | >92% (after 26 weeks) | [2] |
| Linear Polyglycerol (linPG) + 5% DMSO | Stichococcus minor | Not Specified | >92% (after 26 weeks) | [2] |
| Glycerol | Adipose Tissue (Stromal Vascular Fraction) | 70% | 72.67 ± 5.80% | [3] |
| Glycerol | Adipose Tissue (Stromal Vascular Fraction) | 60% | 47.76 ± 4.55% | [3] |
| Glycerol | Adipose Tissue (Stromal Vascular Fraction) | 80% | 61.63 ± 3.92% | [3] |
| Glycerol | Adipose Tissue (Stromal Vascular Fraction) | 90% | 38.6 ± 2.95% | [3] |
| Glycerol | Adipose Tissue (Stromal Vascular Fraction) | 100% | 33.13 ± 4.96% | [3] |
| Glycerol + Trehalose | Mouse Spermatozoa | 6% Glycerol + 7.5% Trehalose | 48 ± 6% (intact cells) | [4] |
Table 2: Functional Recovery and Tissue Integrity Post-Thaw
| Cryoprotectant | Tissue/Cell Type | Parameter | Result | Reference |
| Dendritic Polyglycerol (4th Gen) | HUVEC | Network Formation | ≈89% recovery in tube formation | [1] |
| Glycerol | Adipose Tissue | G3PDH Activity (U/g) | 24.41 ± 0.70 (at 70%) | [3] |
| Glycerol | Adipose Tissue | In vivo Retention Rate (%) | 52.37 ± 7.53 (at 70%) | [3] |
| Glycerol | Adipose Tissue | Fibrotic Area (%) | 12.70 ± 3.26 (at 70%) | [3] |
| Glycerol | Adipose Tissue | Vacuole Rate (%) | 11.35 ± 3.97 (at 70%) | [3] |
Mechanisms of Cryoprotection
Both glycerol and polyglycerols protect cells from freezing damage, but their mechanisms, particularly concerning their interaction with ice crystals, may differ due to their molecular size and structure.
Glycerol: As a small, cell-permeating molecule, glycerol acts by increasing the intracellular solute concentration, which lowers the freezing point of water and reduces the amount of ice formed inside the cells.[5] It also helps to dehydrate the cells before freezing, further minimizing intracellular ice formation.[6]
Polyglycerol: As polymers, polyglycerols are thought to primarily exert their cryoprotective effects through the inhibition of ice recrystallization (IRI).[7][8] Ice recrystallization, the process where smaller ice crystals grow into larger, more damaging ones during thawing, is a major cause of cell death.[8] The polymeric structure of polyglycerols allows them to adsorb to the surface of ice crystals, physically hindering their growth.[1] Some studies suggest that dendritic polyglycerols can also retain Na+ ions, which further enhances the inhibition of ice crystal growth.[1]
Figure 1. Putative cryoprotective mechanisms of glycerol and polyglycerol.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon research findings. The following are representative protocols for key experiments cited in the comparison.
Cryopreservation of Adipose Tissue with Glycerol
This protocol is adapted from a study evaluating the efficacy of glycerol for the cryopreservation of human adipose tissue.[9]
-
Tissue Preparation: Freshly harvested human adipose tissue is washed with phosphate-buffered saline (PBS).
-
Cryoprotectant Addition: The adipose tissue is mixed with varying concentrations of glycerol (e.g., 60%, 70%, 80%, 90%, 100%).
-
Freezing: The samples are placed in cryovials and subjected to a controlled-rate freezing process, typically a decrease of 1°C per minute down to -80°C, followed by storage in liquid nitrogen (-196°C).
-
Thawing: Cryovials are rapidly thawed in a 37°C water bath.
-
Post-Thaw Analysis:
-
Cell Viability: The viability of the stromal vascular fraction (SVF) is assessed using a trypan blue exclusion assay.
-
Functional Assay: The metabolic activity of the tissue is measured using a Glycerol-3-phosphate dehydrogenase (G3PDH) assay.
-
Histological Analysis: Tissue integrity, including fibrosis and vacuole formation, is evaluated by histology after hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
References
- 1. Na+-Complexed Dendritic Polyglycerols for Recovery of Frozen Cells and Their Network in Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Polyglycerol and DMSO for Long-Term Cryopreservation of Stichococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryoprotective effect of glycine betaine and glycerol is not based on a single mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How Glycerol Influences Cell Viability in Cryopreservation [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The effect of glycerol as a cryoprotective agent in the cryopreservation of adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Molecular Weight of Polyglycerin-3 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Polyglycerin-3 (PG-3), a highly biocompatible and hydrophilic polymer, is an increasingly important alternative to poly(ethylene glycol) (PEG) for creating advanced drug conjugates.[1][2] Unlike PEG, which can sometimes elicit an immune response, polyglycerols offer a promising "stealth" platform for improving the pharmacokinetics of therapeutic molecules.[1][3] Accurate determination of the molecular weight (MW) and molecular weight distribution of PG-3 conjugates is critical, as these parameters directly influence the conjugate's efficacy, safety, and in vivo behavior.
This guide provides an objective comparison of the primary analytical methods for validating the molecular weight of PG-3 conjugates, complete with experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Key Analytical Techniques
The three most common and powerful techniques for polymer MW determination are Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides different types of information.
| Technique | Information Provided | Key Advantages | Limitations |
| SEC-MALS | • Weight-Average MW (Mw)• Number-Average MW (Mn)• Polydispersity Index (PDI = Mw/Mn)• Molecular Size (Radius of Gyration, Rg) | • Provides absolute MW without column calibration.[4]• Determines the full molecular weight distribution.[5]• Characterizes polymer conformation in solution. | • Separation can be poor for branched polymers.[6]• Requires accurate specific refractive index increment (dn/dc).• Less accurate for copolymers with compositional heterogeneity.[4] |
| MALDI-TOF MS | • Absolute MW of individual oligomers• Repeat unit mass• End-group analysis• Can calculate Mn, Mw, and PDI | • Provides absolute molecular weights, not relative ones.[7]• High resolution and accuracy for end-group confirmation.• Fast analysis time.[7] | • Mass discrimination against high-mass oligomers.[8]• Less accurate for highly polydisperse polymers (PDI > 1.2).[9]• Sample preparation (matrix choice) is critical.[10] |
| ¹H NMR Spectroscopy | • Number-Average MW (Mn) | • Simple, convenient, and fast analysis.[11]• Does not require chromatographic separation.• Provides structural information simultaneously. | • Primarily for polymers with Mn below ~3,000 g/mol due to sensitivity.[11][12]• Requires distinguishable and integrable end-group and repeat-unit signals.[13] |
Workflow for Method Selection
Choosing the right analytical technique depends on the specific information required, the characteristics of the PG-3 conjugate, and the available instrumentation. The following diagram illustrates a logical workflow for method selection.
References
- 1. dynamed.bme.umich.edu [dynamed.bme.umich.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Performance Analysis of Polyglycerin-3 and Other Non-Ionic Surfactants
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Surfactant Selection
In the realm of formulation science, the selection of an appropriate surfactant is a critical determinant of product efficacy, stability, and safety. Among the diverse array of non-ionic surfactants, polyglycerin-3 (PG-3) and its esters have emerged as versatile and biocompatible alternatives to traditional surfactants like polysorbates and sorbitan (B8754009) esters. This guide provides a comprehensive performance comparison of this compound with other widely used non-ionic surfactants, supported by available experimental data and detailed methodologies to aid in informed decision-making for your research and development endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a surfactant is fundamentally governed by its physicochemical properties. Key parameters such as the Hydrophilic-Lipophilic Balance (HLB), Critical Micelle Concentration (CMC), and surface tension reduction capability dictate its suitability for specific applications.
| Property | Polyglyceryl-3 Esters | Polysorbates (e.g., Tween 80) | Sorbitan Esters (e.g., Span 80) |
| HLB Value | Wide range, typically 5-11 (e.g., PG-3 Oleate: ~5-7[1][2], PG-3 Distearate: ~9[3]) | High, typically 10-17 (e.g., Tween 80: 15.0) | Low, typically 1.8-8.6 (e.g., Span 80: 4.3) |
| Typical Emulsion Type | Primarily Water-in-Oil (W/O) | Primarily Oil-in-Water (O/W) | Primarily Water-in-Oil (W/O) |
| Critical Micelle Concentration (CMC) | Data not readily available for direct comparison | ~0.012 - 0.016 mg/mL for Tween 80 | Data varies significantly with the specific ester |
| Surface Tension Reduction | Effective in reducing surface tension | Can significantly reduce the surface tension of water | Effective in reducing interfacial tension |
| Biocompatibility | Generally considered mild, non-irritating, and biocompatible[4] | Generally considered safe, but can cause mild irritation in some cases | Generally considered safe and non-irritating |
Note: Direct comparative data for CMC and surface tension under identical conditions for this compound esters are limited in publicly available literature. The provided values for other surfactants are for reference and may vary based on experimental conditions.
Emulsification Performance
The primary function of many surfactants is to form stable emulsions. The efficiency of an emulsifier is determined by its ability to reduce droplet size and maintain a stable dispersion over time.
Polyglyceryl-3 esters, with their tunable HLB values, can be effective emulsifiers. For instance, Polyglyceryl-3 Distearate is utilized to create stable oil-in-water emulsions, with typical droplet sizes in the micrometer range (0.5–6 µm) in cosmetic formulations[5]. Polyglyceryl-3 Oleate, with a lower HLB, is effective for water-in-oil emulsions[1][2]. In contrast, Polysorbate 80, a high-HLB surfactant, is a stalwart for creating fine oil-in-water emulsions.
Emulsification Stability Assessment Workflow
Caption: Workflow for evaluating emulsion stability.
Foaming Characteristics
The ability of a surfactant to generate and stabilize foam is crucial for products like cleansers and shampoos. While polyglyceryl esters are noted for their emulsifying and moisturizing properties, their foaming capacity can be lower compared to other classes of surfactants. One study noted that for Polyglyceryl-10 esters, shorter fatty acid chains resulted in better foaming ability[6]. Sulfated polyglyceryl esters, however, have been shown to possess excellent foaming power[7].
Cytotoxicity and Biocompatibility
For applications in drug delivery and personal care, the biocompatibility of surfactants is of paramount importance. Polyglyceryl esters are generally recognized for their mildness and low irritation potential[4]. Studies have indicated their favorable safety profile, with some research suggesting a selective cytotoxic effect on cancerous cells while being safe for healthy skin cells. In contrast, while generally safe, some polysorbates have been associated with mild skin and eye irritation in sensitive individuals.
Comparative Cytotoxicity Logic
Caption: Biocompatibility comparison logic.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, the following are detailed methodologies for key performance experiments.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.
Methodology: Surface Tension Method
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations, typically spanning a logarithmic scale.
-
Surface Tension Measurement: Utilize a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.
-
Data Plotting: Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of these two linear portions.
Experimental Workflow for CMC Determination
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Polyglyceryl-3 Oleate | Triglycerol monooleate | Cosmetic Ingredients Guide [ci.guide]
- 3. Polyglyceryl-3 Distearate | Cosmetic Ingredients Guide [ci.guide]
- 4. POLYGLYCERYL-3 STEARATE - Ataman Kimya [atamanchemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
A Comparative Guide to the Stability of Polyglycerin-3 Based Formulations
For Researchers, Scientists, and Drug Development Professionals
The stability of a formulation is a critical determinant of its shelf life, efficacy, and safety. For drug development professionals and formulation scientists, selecting the appropriate emulsifier is a pivotal step in ensuring the long-term integrity of a product. Polyglycerin-3 (PG-3) esters have emerged as a versatile and effective class of non-ionic, plant-derived emulsifiers, offering robust performance and a favorable safety profile.[1][2] This guide provides an objective comparison of the stability of PG-3 based formulations against those formulated with other commonly used emulsifiers, namely lecithin (B1663433) and polysorbate 80. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their formulation needs.
Comparative Performance Data
While direct head-to-head studies with identical formulations are limited, this section synthesizes available data to provide a comparative overview of the performance of these emulsifiers.
Table 1: Stability Performance of Emulsions with Different Emulsifiers
| Parameter | This compound Esters | Lecithin | Polysorbate 80 (Tween 80) |
| Droplet Size (Initial) | Typically forms fine emulsions with small droplet sizes. | 0.40–1.30 µm[3] | <1119.0 ± 8.8 nm[4] |
| Zeta Potential | Can form stable emulsions with a high zeta potential. | -63 to -72 mV[3] | -0.62 ± 0.02 to -0.35 ± 0.01 mV[4] |
| Stability Over Time | Generally exhibit good long-term stability.[5] | Emulsions can show an increase in mean droplet size over time.[3] | Nanoemulsions remain stable over a wide range of temperatures and pH.[6] |
| Creaming Index | Low creaming index is indicative of high stability. | Dependent on formulation, can be prone to creaming. | Low creaming index can be achieved with optimal concentration.[7] |
| Viscosity | Contributes to desired viscosity and texture.[8] | Can lead to higher emulsion viscosity.[3] | Can significantly affect the viscosity of suspensions. |
In-Depth Emulsifier Comparison
This compound Esters: As non-ionic surfactants, PG-3 esters are less sensitive to electrolyte concentration and can maintain stability over a broad pH range.[2] Their plant-derived origin makes them a desirable option for "natural" and "clean" formulations.[2] They are known to form stable emulsions with a pleasant sensory profile.[1][2]
Lecithin: A natural emulsifier derived from sources like soy and sunflower, lecithin is widely used in food and pharmaceutical applications.[9][10] It can create highly stable emulsions with a significant negative zeta potential, which contributes to droplet repulsion and stability.[3] However, lecithin-stabilized emulsions can sometimes exhibit larger initial droplet sizes compared to those made with other emulsifiers and may be more sensitive to changes in formulation parameters.[3]
Polysorbate 80 (Tween 80): A synthetic non-ionic surfactant, Polysorbate 80 is a highly effective and widely used emulsifier in pharmaceutical and cosmetic formulations.[11][12] It can produce nanoemulsions with very small droplet sizes and maintain stability under a wide range of conditions, including varying temperatures and pH levels.[6] The stability of formulations with Polysorbate 80 can be concentration-dependent.[7]
Experimental Protocols
To ensure reproducible and comparable stability assessments, the following detailed experimental methodologies are provided.
Particle Size and Zeta Potential Analysis
Objective: To determine the average droplet size, polydispersity index (PDI), and zeta potential of the emulsion, which are critical indicators of stability.
Methodology:
-
Instrumentation: A dynamic light scattering (DLS) instrument (e.g., Zetasizer Nano series, Malvern Panalytical).
-
Sample Preparation:
-
Dilute the emulsion sample to an appropriate concentration with deionized water to avoid multiple scattering effects. A typical dilution is 100-fold.[13]
-
Ensure the sample is well-mixed before measurement.
-
-
Measurement:
-
Equilibrate the instrument and sample to a controlled temperature (e.g., 25 °C).
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
For zeta potential, the instrument applies an electric field and measures the electrophoretic mobility of the droplets.
-
Perform measurements in triplicate for each sample.[13]
-
-
Data Analysis: The instrument software calculates the Z-average diameter, PDI, and zeta potential. A smaller droplet size, a low PDI (typically <0.25), and a high absolute zeta potential (e.g., > |30| mV) generally indicate a more stable emulsion.[13]
Rheological Analysis
Objective: To evaluate the viscosity and viscoelastic properties of the formulation, which are related to its physical stability and sensory characteristics.
Methodology:
-
Instrumentation: A rotational rheometer equipped with a suitable geometry (e.g., parallel plates or cone and plate).
-
Sample Preparation:
-
Carefully load the sample onto the rheometer plate, avoiding air bubbles.
-
Allow the sample to equilibrate to the measurement temperature.
-
-
Measurement:
-
Flow Curve: Measure the viscosity over a range of shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).
-
Oscillatory Test (Amplitude Sweep): Determine the linear viscoelastic region (LVER) where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Oscillatory Test (Frequency Sweep): Within the LVER, measure G' and G'' as a function of frequency. A higher G' than G'' indicates a more structured, gel-like system, which can contribute to stability.
-
-
Data Analysis: Analyze the flow curves and viscoelastic moduli to characterize the formulation's structure and stability. Changes in these parameters over time or under stress can indicate instability.
Accelerated Stability Testing
Objective: To predict the long-term stability of the formulation by subjecting it to accelerated stress conditions.
Methodology:
-
Centrifugation:
-
Place a known amount of the formulation in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000-5000 rpm) for a set time (e.g., 30 minutes).
-
Visually inspect the sample for any signs of phase separation, creaming, or sedimentation. The volume of the separated layer can be measured to calculate a creaming index.
-
-
Freeze-Thaw Cycling:
-
Subject the formulation to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Perform multiple cycles (e.g., 3-5 cycles).
-
After each cycle, visually inspect the sample for any changes in appearance, consistency, or phase separation.
-
Measure physical parameters like particle size and viscosity to quantify any changes.
-
-
Elevated Temperature Storage:
-
Store samples at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, 3 months).
-
At specified time points, withdraw samples and evaluate their physical and chemical properties (e.g., appearance, pH, viscosity, particle size, active ingredient concentration).
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing formulation stability.
References
- 1. Polyglyceryl cosmetics - Cosmacon [cosmacon.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters | MDPI [mdpi.com]
- 6. Tween 80 and Soya-Lecithin-Based Food-Grade Nanoemulsions for the Effective Delivery of Vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. A comparison of emulsifiers for the formation of oil-in-water emulsions: stability of the emulsions within 9 h after production and MR signal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 12. repository.stifar.ac.id [repository.stifar.ac.id]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Polyglycerin-3 Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the characterization of polyglycerin-3 (PG-3). Understanding the strengths and limitations of each technique is crucial for robust quality control, formulation development, and regulatory compliance. This document outlines the principles of Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC), High-Performance Liquid Chromatography (HPLC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It presents a cross-validation framework, supported by comparative data and detailed experimental protocols, to ensure the comprehensive and accurate characterization of PG-3.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method for this compound characterization is dependent on the specific information required. While GPC/SEC provides an excellent overview of the molecular weight distribution, HPLC is adept at separating individual oligomers. MALDI-TOF MS offers high-resolution mass information for detailed structural confirmation, and NMR spectroscopy provides invaluable insights into the molecular structure and composition. The following table summarizes the key quantitative parameters obtained from each technique.
| Analytical Method | Parameter Measured | Typical Results for this compound | Sample Reference |
| GPC/SEC | Number-Average Molecular Weight (Mn), Weight-Average Molecular Weight (Mw), Polydispersity Index (PDI) | Mn: ~300 - 500 g/mol Mw: ~400 - 700 g/mol PDI: 1.3 - 1.8 | [1] |
| HPLC | Oligomer Distribution (% area) | Glycerol (B35011): < 5%Diglycerols: 20 - 35%Triglycerols: 25 - 40%Tetraglycerols: 15 - 25%Pentaglycerols: 5 - 15%Higher Oligomers: < 10% | [2] |
| MALDI-TOF MS | Mass-to-Charge Ratio (m/z) of individual oligomers | Series of peaks corresponding to [M+Na]+ or [M+K]+ adducts of glycerol, diglycerol, triglycerol, tetraglycerol, etc. | [1][3] |
| NMR (¹³C) | Structural Information (Chemical Shifts) | Peaks corresponding to primary and secondary carbons in linear, branched, and terminal glycerol units. | [4] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical techniques.
Gel Permeation Chromatography (GPC)/Size-Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution (Mn, Mw, and PDI) of this compound.
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.[5][6]
-
Columns: A set of two size-exclusion columns (e.g., Agilent PLgel 5 µm, 300 x 7.5 mm) with pore sizes suitable for the analysis of low molecular weight polymers (e.g., 100 Å and 500 Å).
-
Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr at a flow rate of 1.0 mL/min.[7]
-
Temperature: 40 °C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 2-5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Calibration: Use a series of narrow polydispersity polyethylene (B3416737) glycol (PEG) or polystyrene (PS) standards to generate a calibration curve of log(Molecular Weight) versus retention time.[6]
-
Data Analysis: The Mn, Mw, and PDI are calculated from the sample chromatogram using the calibration curve.[8]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the oligomer distribution of this compound.
-
Instrumentation: An HPLC system with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) or a normal-phase column.[9][10]
-
Mobile Phase: A gradient elution is typically employed. For reversed-phase, a gradient of water and acetonitrile (B52724) or methanol (B129727) is common. For instance, a gradient starting from 95:5 water:acetonitrile to 50:50 water:acetonitrile over 30 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase at a concentration of 5-10 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: Identify peaks corresponding to glycerol, diglycerols, triglycerols, and higher oligomers based on their retention times. The relative percentage of each oligomer is determined from the peak area.[2]
MALDI-TOF Mass Spectrometry
Objective: To confirm the presence of individual oligomers and identify their mass.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices for polar analytes like polyglycerols.[12]
-
-
Prepare a 10 mg/mL solution of the matrix in a 50:50 acetonitrile:water mixture with 0.1% trifluoroacetic acid (TFA).
-
Dissolve the this compound sample in water or methanol to a concentration of 1 mg/mL.
-
Mix the sample and matrix solutions in a 1:1 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Acquire mass spectra in the positive ion reflectron mode. The mass range should be set to cover the expected oligomers (e.g., m/z 100-2000).
-
Data Analysis: Identify the series of peaks corresponding to the sodium ([M+Na]+) or potassium ([M+K]+) adducts of the polyglycerin oligomers. The mass difference between consecutive peaks should correspond to the mass of a glycerol unit (74.08 Da).[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound, including the degree of branching and the nature of the end groups.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei, for example, by using a longer relaxation delay.[14][15]
-
-
In the ¹H NMR spectrum, the signals in the region of 3.2-4.8 ppm correspond to the protons of the polyglycerol backbone.
-
In the ¹³C NMR spectrum, distinct signals can be assigned to primary and secondary carbons in linear, dendritic (branched), and terminal glycerol units, allowing for the calculation of the degree of branching.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aocs.org [aocs.org]
- 11. Separation and characterization of oligomers by reversed-phase high-performance liquid chromatography: a study on well-defined oligothiphenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 13. youtube.com [youtube.com]
- 14. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ismar.org [ismar.org]
Safety Operating Guide
Proper Disposal of Polyglycerin-3 in a Laboratory Setting
For immediate reference, Polyglycerin-3 should not be disposed of down the drain. While generally not classified as a hazardous substance, its properties as a water-soluble polymer warrant specific disposal procedures to ensure environmental safety and regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
This compound is recognized for its low toxicity and is readily biodegradable.[1] However, to prevent potential interference with wastewater treatment processes and to adhere to best laboratory practices, it must be disposed of as chemical waste.
| Property | Data | Citation |
| Hazard Classification | Not classified as dangerous according to EU Regulations (67/548/EEC – 88/379/EEC). The EPA Safer Choice program considers it to be of low concern. | [1][2] |
| Environmental Fate | Readily biodegradable with low potential for bioaccumulation and sorption to soil. | [1] |
| Primary Hazards | May cause mild skin and eye irritation. | [1] |
| Recommended Disposal | Collection for disposal by a licensed chemical waste handler. Incineration or other approved destruction methods may be used by the disposal facility. | [3] |
Step-by-Step Disposal Protocol
Follow these procedures for the safe and compliant disposal of this compound from a laboratory setting:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles and chemical-resistant gloves.
-
Waste Collection:
-
Collect all this compound waste, including pure substance, contaminated solutions, and any materials used for spill cleanup, in a designated and clearly labeled waste container.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Label the waste container clearly with "this compound Waste" and include the primary constituents and their approximate concentrations.
-
Ensure the label is securely attached and legible.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management provider to schedule a pickup.
-
Provide them with accurate information about the waste contents as per the container label.
-
Under no circumstances should this compound be poured down the sanitary sewer. [3][4] Water-soluble polymers can potentially create blockages and interfere with the biological processes of wastewater treatment facilities.[4]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling Polyglycerin-3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of all laboratory materials is paramount. This document provides essential, immediate safety and logistical information for Polyglycerin-3, including operational and disposal plans.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to the following personal protective equipment guidelines is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Additional Information |
| Eye/Face Protection | Safety goggles or glasses with side-shields.[1][2] | Ensure a snug fit to protect against potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Polyvinyl alcohol or nitrile rubber).[1][3] | Gloves should be inspected for integrity before each use.[2][4] |
| Skin and Body Protection | Long-sleeved clothing or impervious, fire/flame-resistant clothing.[1][2][5] | This minimizes direct skin contact with the substance. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1][5] | If ventilation is insufficient or irritation is experienced, an approved respirator should be used.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound in a laboratory setting:
-
Preparation :
-
Handling :
-
Storage :
Accidental Release and First Aid Measures
-
Spills : In the event of a spill, collect as much of the material as possible into a clean, labeled container for reuse or disposal.[1] Absorb remaining material with an inert absorbent (e.g., sand) and dispose of it in a suitable container.[3] Do not allow the product to enter drains.[4][5]
-
Eye Contact : Immediately rinse eyes with plenty of water, including under the eyelids.[1] If irritation persists, seek medical attention.[1][3]
-
Skin Contact : Wash the affected area immediately with soap and water.[1] Remove any contaminated clothing.[1]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[1]
Disposal Plan
-
Product Disposal : Reuse or recycling of this compound is highly recommended.[1] If disposal is necessary, it should be conducted in accordance with local and national regulations.[1][3] This may involve removal to a licensed chemical destruction plant or controlled incineration.[4]
-
Contaminated Packaging : Empty containers should be thoroughly cleaned.[3] Disposal of contaminated packaging must also follow local regulations.[1][4]
Experimental Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
